(9Z)-Antheraxanthin
Description
Properties
Molecular Formula |
C40H56O3 |
|---|---|
Molecular Weight |
584.9 g/mol |
IUPAC Name |
(1R,3S,6S)-6-[(1E,3Z,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20-/t34-,35+,39-,40+/m1/s1 |
InChI Key |
OFNSUWBAQRCHAV-CGOFHDSUSA-N |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
(9Z)-Antheraxanthin chemical structure and properties
An In-Depth Technical Guide to (9Z)-Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, biological roles, and experimental protocols related to this compound, a key xanthophyll in photosynthetic organisms with potential applications in various scientific fields.
Core Chemical Identity and Structure
This compound is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments. It is structurally an epoxycarotenol, derived from β,β-carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to form an epoxide.[1][2] The "(9Z)" designation specifies the cis configuration of the double bond at the 9th position of the polyene chain. This molecule is a key intermediate in the violaxanthin (B192666) cycle, a critical photoprotective mechanism in plants and algae.[3]
IUPAC Name: (1R,3S,6S)-6-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol. Note that IUPAC names may vary slightly based on stereochemistry and isomerism reported in different sources.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, analysis, and understanding its biological function. The data has been compiled and summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄₀H₅₆O₃ | [1][2] |
| Molecular Weight | 584.87 g/mol | [1] |
| Exact Mass | 584.423 Da | [1] |
| CAS Number | 68831-78-7 | [1][3][4] |
| Appearance | Typically a solid at room temperature | [1][5] |
| Solubility | Water: 0.00066 g/L (predicted) Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone (B3395972) | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 8.37 - 9.758 (predicted) | [1][6] |
| Hydrogen Bond Donor Count | 2 | [1][6] |
| Hydrogen Bond Acceptor Count | 3 | [1][6] |
| Rotatable Bond Count | 10 | [1] |
| Polar Surface Area | 52.99 Ų | [5][6] |
| Melting Point | Data not available for the specific (9Z)-isomer. Generally, Z-isomers have lower melting points than their all-trans counterparts. | |
| UV-Vis Absorption | An excitation band has been resolved at 487 nm in vivo in the alga Chrysophaera magna.[8] |
Biological Significance and Signaling Pathways
This compound's primary biological role is as a vital intermediate in the Violaxanthin Cycle , a key photoprotective pathway in the thylakoid membranes of chloroplasts.[3][9] This cycle helps photosynthetic organisms safely dissipate excess light energy as heat, thus preventing photo-oxidative damage.[9][10]
The Violaxanthin Cycle
Under conditions of high light, a proton gradient (ΔpH) builds up across the thylakoid membrane, acidifying the lumen. This low pH activates the enzyme Violaxanthin De-epoxidase (VDE) .[9] VDE catalyzes the two-step conversion of violaxanthin into zeaxanthin (B1683548). This compound is the intermediate in this process.[3][11] Zeaxanthin is highly effective at non-photochemical quenching (NPQ), the process of heat dissipation.[9] In low light, the pH gradient dissipates, and the enzyme Zeaxanthin Epoxidase (ZEP) converts zeaxanthin back to violaxanthin, with antheraxanthin (B39726) again serving as the intermediate.[11]
Antioxidant Activity
Like other carotenoids, this compound possesses antioxidant properties. Its extensive system of conjugated double bonds allows it to efficiently quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[12][13] The primary mechanism is physical quenching, where the carotenoid absorbs the excess energy from ROS and dissipates it as heat, returning to its ground state.[14]
Experimental Protocols
The extraction and analysis of this compound require careful procedures to prevent degradation, as carotenoids are sensitive to light, heat, and acids.[15]
General Extraction and Purification Protocol
This compound can be isolated from various natural sources, including the Antarctic alga Koliella antarctica.[1][4] The following is a generalized protocol for its extraction from algal or plant biomass. All steps should be performed under dim light.
-
Sample Preparation: Harvest fresh biomass. For efficient extraction, disrupt the cell walls. This can be achieved by freeze-drying the sample followed by grinding with a mortar and pestle in liquid nitrogen or by using bead beating.[16]
-
Solvent Extraction:
-
Suspend the ground biomass in a suitable organic solvent. Acetone or ethanol (B145695) are commonly used for initial extraction.[15][17] A mixture of solvents may be required for optimal recovery.
-
Vortex or sonicate the mixture to ensure thorough extraction.
-
Centrifuge the sample to pellet the cell debris and collect the supernatant containing the pigments.
-
Repeat the extraction process with fresh solvent until the pellet is colorless.[17]
-
-
Phase Separation (if necessary):
-
Pool the supernatants. If an aqueous solvent like ethanol or acetone was used, partition the pigments into a non-polar solvent like n-hexane or diethyl ether by adding the non-polar solvent and a saline solution.
-
Collect the upper, non-polar layer which now contains the carotenoids.
-
-
Saponification (Optional but recommended for esterified forms):
-
For samples where xanthophylls may be esterified (common in fruits and supplements), a saponification step is necessary.[18]
-
This involves incubating the extract with a solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) or ethanol, often with gentle heating (e.g., 60°C).[18] This hydrolyzes the esters, freeing the xanthophylls.
-
-
Purification:
-
The crude extract can be purified using chromatographic techniques.
-
Thin Layer Chromatography (TLC) or Open Column Chromatography on silica (B1680970) gel can be used for initial separation.[8]
-
For high-purity samples, High-Performance Liquid Chromatography (HPLC) is the method of choice, often using a C18 or a specialized C30 carotenoid column.[18][19][20]
-
Analytical Workflow and HPLC Method
Quantitative analysis is typically performed using reverse-phase HPLC with a photodiode array (PDA) or UV-Vis detector.
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 10 cm length) or a C30 carotenoid-specific column is effective.[19][20]
-
Mobile Phase: A gradient or isocratic system is used. A common approach involves a binary solvent system. For example:
-
Solvent A: Acetonitrile/Methanol/Water mixture.[19]
-
Solvent B: Ethyl acetate or Methyl tert-butyl ether.[19][20]
-
A gradient elution allows for the separation of multiple chlorophylls (B1240455) and carotenoids within a single run.[17]
-
-
Detection: Detection is typically performed at wavelengths between 440-480 nm, which is the absorption maximum for most xanthophylls. A photodiode array (PDA) detector is advantageous as it allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, aiding in identification.[17]
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard of known concentration.
This guide provides the foundational technical information for researchers working with this compound. Due to its instability, meticulous care during experimental procedures is paramount for obtaining accurate and reproducible results.
References
- 1. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 2. Antheraxanthin A | C40H56O3 | CID 5281223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. (9Z)-药黄素 | this compound | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]
- 6. PhytoBank: Showing 9'Z-antheraxanthin (PHY0129485) [phytobank.ca]
- 7. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]
- 13. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. jams.squ.edu.om [jams.squ.edu.om]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the (9Z)-Antheraxanthin Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Antheraxanthin is a key xanthophyll pigment in the violaxanthin (B192666) cycle, a critical photoprotective mechanism in higher plants and algae. This cycle allows plants to dissipate excess light energy, thereby preventing photo-oxidative damage to the photosynthetic apparatus. Antheraxanthin (B39726) serves as the intermediate in the light-dependent, enzymatic conversion of violaxanthin to zeaxanthin (B1683548). The biosynthesis of antheraxanthin is, therefore, central to a plant's ability to adapt to fluctuating light conditions. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the enzymes involved, their regulation, quantitative data, and detailed experimental protocols for its study. Understanding this pathway is paramount for research in photosynthesis, plant stress physiology, and for the development of strategies to enhance crop resilience.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is an integral part of the violaxanthin cycle, which takes place in the thylakoid membrane of chloroplasts. It is not a de novo synthesis pathway but rather an interconversion of existing xanthophylls. The pathway involves two key enzymes: Violaxanthin de-epoxidase (VDE) and Zeaxanthin epoxidase (ZEP).
-
Formation of Antheraxanthin from Violaxanthin: Under high light conditions, the absorption of photons by the light-harvesting complexes surpasses the capacity of the photosynthetic electron transport chain. This leads to the acidification of the thylakoid lumen due to proton pumping.[1] The resulting low pH activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the removal of one of the two epoxide groups from violaxanthin, an all-trans-violaxanthin, to form antheraxanthin.[2] This reaction requires the presence of ascorbate (B8700270) as a reductant.[3]
-
Formation of Antheraxanthin from Zeaxanthin: In low light or darkness, the pH of the thylakoid lumen increases. This condition favors the activity of zeaxanthin epoxidase (ZEP), which is located on the stromal side of the thylakoid membrane.[4] ZEP catalyzes the epoxidation of zeaxanthin, adding an epoxide group to form antheraxanthin.[2] This reaction is the first step in the regeneration of violaxanthin.
The naturally occurring stereoisomer of antheraxanthin in plants is primarily the (9Z) form, although all-trans-antheraxanthin also exists.[2] The stereochemistry is crucial for its function within the light-harvesting complexes.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and pigments of the this compound biosynthesis pathway.
| Enzyme | Parameter | Value | Organism/Conditions | Reference |
| Violaxanthin De-epoxidase | Optimal pH | ~5.2 | Lettuce | [5] |
| Apparent Molecular Mass | 43 kDa | Lettuce | [5] | |
| Isoelectric Point | 5.4 | Lettuce | [5] | |
| Zeaxanthin Epoxidase | Optimal pH | ~7.5 | Spinach | [4] |
| Cofactors | FAD, NAD(P)H, O₂ | General | [6][7] |
| Pigment | Condition | Concentration Range (µg g⁻¹ DW) | Plant Species | Reference |
| Antheraxanthin | High Light Treatment | Increased by 50% | Brassica juncea | [6] |
| High Light | Varies (increases) | General | [8] | |
| Violaxanthin | High Light | Varies (decreases) | General | [9] |
| Stress (Pollutants) | 14.1 - 22.2 | Triticum aestivum | [10] | |
| Zeaxanthin | High Light Treatment | Increased by 133% | Brassica juncea | [6] |
| High Light | Varies (increases) | General | [9] |
Experimental Protocols
HPLC Analysis of Xanthophyll Pigments
This protocol outlines a method for the extraction and quantification of violaxanthin, antheraxanthin, and zeaxanthin from plant leaf tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (100%, HPLC grade)
-
Sodium ascorbate
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
Procedure:
-
Sample Collection and Freezing: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Pigment Extraction:
-
Grind the frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of ice-cold 100% acetone containing a small amount of sodium ascorbate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate pigments using a C18 column with a suitable mobile phase gradient (e.g., a gradient of acetonitrile, methanol, and ethyl acetate).
-
Detect pigments using a PDA detector at 445 nm.
-
Identify and quantify pigments by comparing retention times and spectra with authentic standards.
-
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This assay measures the activity of VDE by monitoring the conversion of violaxanthin to antheraxanthin and zeaxanthin.
Materials:
-
Isolated thylakoids
-
Assay buffer: 50 mM sodium citrate, pH 5.2
-
Violaxanthin (substrate)
-
Ascorbate (reductant)
-
Spectrophotometer
Procedure:
-
Thylakoid Isolation: Isolate thylakoids from fresh leaf tissue using standard differential centrifugation methods.
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer and isolated thylakoids.
-
Add violaxanthin to the mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding ascorbate to the cuvette.
-
-
Measurement of VDE Activity:
-
Immediately monitor the decrease in absorbance at 502 nm (the absorbance maximum of violaxanthin) over time.
-
Calculate VDE activity based on the rate of violaxanthin disappearance.
-
In Vitro Zeaxanthin Epoxidase (ZEP) Activity Assay
This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and violaxanthin.
Materials:
-
Isolated chloroplasts or stromal extracts
-
Assay buffer: 50 mM HEPES-KOH, pH 7.5
-
Zeaxanthin (substrate)
-
NADPH (reductant)
-
FAD (cofactor)
-
Molecular oxygen (from air)
Procedure:
-
Enzyme Preparation: Isolate intact chloroplasts or prepare a stromal extract from fresh leaf tissue.
-
Reaction Mixture Preparation:
-
In a reaction tube, combine the assay buffer, enzyme preparation, FAD, and NADPH.
-
Add zeaxanthin to the mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture in the dark at a controlled temperature (e.g., 25°C).
-
-
Pigment Extraction and Analysis:
-
At various time points, stop the reaction by adding acetone.
-
Extract the pigments and analyze the formation of antheraxanthin and violaxanthin using HPLC as described above.
-
Calculate ZEP activity based on the rate of product formation.
-
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated by environmental cues, primarily light intensity, which translates into changes in the thylakoid lumen pH.
Caption: Regulation of this compound Biosynthesis.
Experimental Workflow for VDE Gene Expression Analysis
Caption: Workflow for VDE Gene Expression Analysis.
At the transcriptional level, the expression of the VDE gene is upregulated by high light, a response mediated by transcription factors such as HY5, while being repressed by Phytochrome Interacting Factors (PIFs) in the dark.[11] The expression of the ZEP gene is also regulated by light and developmental cues, and in some species, by transcription factors like BnaABF3s and BnaMYB44s in response to drought and light stress.[12]
Conclusion
The biosynthesis of this compound is a dynamically regulated process at the core of the violaxanthin cycle, a vital mechanism for photoprotection in plants. The interconversion between violaxanthin, antheraxanthin, and zeaxanthin, catalyzed by VDE and ZEP, allows plants to rapidly respond to changes in light intensity. A thorough understanding of this pathway, from the molecular mechanisms of the enzymes to the complex signaling networks that regulate their activity and expression, is crucial for developing strategies to improve plant resilience to environmental stress. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further investigate this important biosynthetic pathway.
References
- 1. Light-Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]
- 8. PeVDE, a violaxanthin de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. BnaABF3 and BnaMYB44 regulate the transcription of zeaxanthin epoxidase genes in carotenoid and abscisic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of (9Z)-Antheraxanthin in the Xanthophyll Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The xanthophyll cycle is a critical photoprotective mechanism in photosynthetic eukaryotes, safeguarding the photosynthetic apparatus from damage induced by high light. This cycle involves the enzymatic interconversion of violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). Antheraxanthin, and specifically its (9Z)-isomer, serves as a key intermediate in this process, contributing significantly to the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ). This technical guide provides an in-depth analysis of the function of (9Z)-antheraxanthin within the xanthophyll cycle, detailing its enzymatic conversion, role in NPQ, and its antioxidant properties. The guide includes a compilation of quantitative data on xanthophyll pigment dynamics, detailed experimental protocols for their analysis, and visual representations of the pertinent biochemical pathways and experimental workflows.
Introduction
Under conditions of excessive light, the capacity of the photosynthetic apparatus to utilize absorbed light energy becomes saturated, leading to the generation of reactive oxygen species (ROS) that can cause significant photo-oxidative damage. The xanthophyll cycle is a rapid and efficient defense mechanism that mitigates this stress by converting the light-harvesting pigment violaxanthin into the energy-dissipating pigment zeaxanthin. Antheraxanthin is the intermediate in this two-step conversion.[1][2]
While often considered a transient molecule, antheraxanthin, including its (9Z)-cis isomer, plays a direct role in photoprotection. It possesses a greater capacity for heat and light stability compared to violaxanthin and contributes to non-photochemical quenching.[2] Furthermore, studies have highlighted the potent antioxidant activities of antheraxanthin and its isomers, suggesting a role in neutralizing ROS and protecting thylakoid membranes from lipid peroxidation.[3][4] This guide will explore the multifaceted functions of this compound, providing a comprehensive resource for researchers in photosynthesis, plant physiology, and drug development exploring natural photoprotective and antioxidant compounds.
The Xanthophyll Cycle: A Molecular Overview
The xanthophyll cycle operates within the thylakoid membranes of chloroplasts and involves the following key conversions:
-
De-epoxidation (High Light): In the presence of high light, a low luminal pH activates the enzyme violaxanthin de-epoxidase (VDE). VDE catalyzes the removal of an epoxy group from violaxanthin to form antheraxanthin. Subsequently, VDE removes a second epoxy group from antheraxanthin to produce zeaxanthin.[2]
-
Epoxidation (Low Light/Dark): In low light or darkness, the luminal pH increases, inactivating VDE. The enzyme zeaxanthin epoxidase (ZEP), located on the stromal side of the thylakoid membrane, then catalyzes the reverse reactions, converting zeaxanthin back to antheraxanthin and then to violaxanthin.[2]
The Specific Role of this compound
While most studies quantify total antheraxanthin, the existence of cis-isomers, such as this compound, is of significant interest. The conformation of carotenoids influences their physical and chemical properties. Research on other carotenoids has shown that cis-isomers can possess distinct antioxidant capacities compared to their all-trans counterparts.[5] Studies on this compound have demonstrated its potent lipid peroxidation inhibitory and moderate singlet oxygen quenching activities.[3] The formation and function of specific isomers within the dynamic environment of the thylakoid membrane is an active area of research.
Quantitative Analysis of Xanthophyll Cycle Pigments
The relative abundance of violaxanthin, antheraxanthin, and zeaxanthin changes dynamically in response to light conditions. The de-epoxidation state (DEPS), calculated as (Zeaxanthin + 0.5 * Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), is a key indicator of the photoprotective status of the photosynthetic apparatus.
Table 1: Xanthophyll Cycle Pigment Composition in Response to Light Conditions
| Plant Species | Condition | Violaxanthin (mmol/mol Chl a) | Antheraxanthin (mmol/mol Chl a) | Zeaxanthin (mmol/mol Chl a) | De-epoxidation State (DEPS) | Reference |
| Quercus suber (Sun leaves) | Predawn | ~120 | ~5 | ~5 | ~0.08 | [6] |
| Midday | ~20 | ~25 | ~95 | ~0.85 | [6] | |
| Clusia rosea | End of Dark Period | High | Low | Low | Low | [7] |
| Early Light Period (High CO2 uptake) | Decreased | Increased | Increased | Increased | [7] | |
| Mid Light Period (Low CO2 uptake) | High | Low | Low | Low | [7] | |
| End of Light Period (High CO2 uptake) | Decreased | Increased | Increased | Increased | [7] | |
| Vinca major (Low-light grown) | Before Photoinhibition | ~100 | ~2 | ~1 | ~0.02 | [8] |
| During Photoinhibition (High Light) | ~30 | ~20 | ~50 | ~0.6 | [8] | |
| After 2.5h Recovery | ~70 | ~10 | ~5 | ~0.1 | [8] |
Note: The values presented are approximate and have been synthesized from graphical data in the cited literature. They serve to illustrate the dynamic changes in pigment pools.
Experimental Protocols
Accurate quantification and functional analysis of xanthophyll cycle pigments require precise experimental methodologies.
Pigment Extraction and HPLC Analysis
Objective: To extract and quantify violaxanthin, antheraxanthin, and zeaxanthin from plant tissue.
Methodology:
-
Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to halt enzymatic activity. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: Extract the pigments by homogenizing the powdered tissue in 100% acetone, buffered with a small amount of calcium carbonate to neutralize acids. Perform all steps on ice and under dim light to prevent pigment degradation.
-
Clarification: Centrifuge the extract to pellet cell debris. Collect the supernatant containing the pigments.
-
HPLC Analysis:
-
Column: Use a C30 reverse-phase column for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of solvents such as methanol, methyl-tert-butyl ether, and water is commonly used.
-
Detection: Employ a photodiode array (PDA) detector to identify pigments based on their characteristic absorption spectra (Violaxanthin: ~416, 440, 470 nm; Antheraxanthin: ~422, 446, 476 nm; Zeaxanthin: ~426, 450, 478 nm).
-
Quantification: Calculate pigment concentrations based on the peak area relative to known amounts of pure standards.
-
Measurement of Non-Photochemical Quenching (NPQ)
Objective: To measure the dissipation of excess light energy as heat.
Methodology:
-
Instrumentation: Utilize a pulse-amplitude-modulated (PAM) fluorometer.
-
Dark Adaptation: Dark-adapt the leaf sample for at least 30 minutes to ensure all reaction centers are open.
-
Measurement of Fo and Fm:
-
Measure the minimum fluorescence (Fo) using a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm) in the dark-adapted state.
-
-
Actinic Light Exposure: Illuminate the leaf with a constant actinic light to induce photosynthesis and NPQ.
-
Measurement of Fm': During actinic light exposure, apply saturating pulses to measure the maximum fluorescence in the light-adapted state (Fm').
-
Calculation of NPQ: Calculate NPQ using the formula: NPQ = (Fm - Fm') / Fm' .
Isolation of Thylakoid Membranes
Objective: To isolate thylakoid membranes for in vitro studies of the xanthophyll cycle.
Methodology:
-
Homogenization: Homogenize fresh leaf tissue in an ice-cold isolation buffer (e.g., containing sorbitol, MgCl2, and a buffering agent like HEPES-KOH).
-
Filtration: Filter the homogenate through layers of cheesecloth or Miracloth to remove large debris.
-
Centrifugation: Centrifuge the filtrate at a low speed to pellet intact chloroplasts.
-
Chloroplast Lysis: Resuspend the chloroplast pellet in a hypotonic buffer to lyse the chloroplast envelope and release the thylakoids.
-
Thylakoid Pelleting: Centrifuge at a higher speed to pellet the thylakoid membranes.
-
Washing and Resuspension: Wash the thylakoid pellet with the isolation buffer and resuspend in a suitable buffer for subsequent experiments.
Visualizing the Pathways and Workflows
The Xanthophyll Cycle Signaling Pathway
Caption: The Xanthophyll Cycle pathway in response to light conditions.
Experimental Workflow for Xanthophyll Analysis
Caption: General workflow for the extraction and analysis of xanthophylls.
Conclusion
This compound is a crucial, albeit often transient, component of the xanthophyll cycle, playing a direct role in the photoprotective response of photosynthetic organisms. Its function extends beyond being a mere intermediate in the conversion of violaxanthin to zeaxanthin. Both all-trans and this compound contribute to the dissipation of excess light energy and exhibit significant antioxidant properties that protect the thylakoid membrane from photo-oxidative damage. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers investigating the intricacies of the xanthophyll cycle and for those in the field of drug development seeking to harness the potential of natural photoprotective and antioxidant compounds. Further research into the specific dynamics and functions of antheraxanthin isomers will undoubtedly deepen our understanding of this vital photoprotective mechanism.
References
- 1. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The protective function of the xanthophyll cycle in photosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy Antheraxanthin | 640-03-9 [smolecule.com]
- 8. The roles of specific xanthophylls in photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (9Z)-Antheraxanthin in Photoprotection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Antheraxanthin, a key intermediate in the xanthophyll cycle, plays a critical role in the photoprotection of photosynthetic organisms. This technical guide provides an in-depth analysis of its function, physicochemical properties, and the experimental methodologies used to study its involvement in dissipating excess light energy. The document summarizes quantitative data, details experimental protocols, and presents signaling pathways and experimental workflows using Graphviz diagrams to offer a comprehensive resource for researchers in plant biology, photobiology, and drug development exploring natural photoprotective compounds.
Introduction
This compound is a xanthophyll pigment, an oxygenated carotenoid, found in the thylakoid membranes of chloroplasts in plants and algae.[1][2] It is a crucial component of the xanthophyll cycle, a rapid response mechanism that protects the photosynthetic apparatus from damage caused by excess light.[2] Under high light conditions, the accumulation of a proton gradient across the thylakoid membrane activates the enzyme violaxanthin (B192666) de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin (B39726) and subsequently to zeaxanthin (B1683548).[2][3] This conversion is central to the process of non-photochemical quenching (NPQ), where excess absorbed light energy is safely dissipated as heat.[2] Antheraxanthin, as the intermediate in this process, holds a pivotal position in modulating the photoprotective capacity of the organism. Beyond its role in the xanthophyll cycle, antheraxanthin also exhibits significant antioxidant properties.[4][5]
Physicochemical Properties of this compound
Antheraxanthin is a C40 tetraterpenoid with the chemical formula C40H56O3.[6] The "(9Z)" designation refers to the cis configuration at the 9th carbon-carbon double bond in the polyene chain. While the all-trans isomer is more common, the 9-cis isomer also plays a role in photoprotection.
| Property | Value | Reference |
| Chemical Formula | C40H56O3 | [6] |
| Molar Mass | 584.87 g/mol | [6] |
| Appearance | Yellow-orange powder | [6] |
| Solubility | Soluble in organic solvents like ethanol, acetone (B3395972), and chloroform | [6] |
| Absorption Maxima (in Ethanol) | ~422, 445, 475 nm | [7] |
The Xanthophyll Cycle and the Role of this compound
The xanthophyll cycle is a key photoprotective mechanism that involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.[2]
-
Low Light Conditions: In low light, the enzyme zeaxanthin epoxidase (ZEP), located in the stroma, converts zeaxanthin back to violaxanthin via antheraxanthin.[8]
-
High Light Conditions: Under excess light, the buildup of a proton gradient (low lumenal pH) activates violaxanthin de-epoxidase (VDE) in the thylakoid lumen.[3] VDE catalyzes the removal of an epoxy group from violaxanthin to form antheraxanthin, and then a second epoxy group from antheraxanthin to form zeaxanthin.[3]
Zeaxanthin, and to a lesser extent antheraxanthin, are the primary effectors of NPQ, facilitating the dissipation of excess energy as heat within the light-harvesting complexes of photosystem II (PSII).[2]
Signaling Pathway: The Xanthophyll Cycle
Caption: The Xanthophyll Cycle showing the interconversion of violaxanthin, antheraxanthin, and zeaxanthin.
Quantitative Data on this compound in Photoprotection
The concentration of this compound and other xanthophyll cycle pigments changes dynamically in response to light conditions.
| Organism | Condition | Violaxanthin (%) | Antheraxanthin (%) | Zeaxanthin (%) | Reference |
| Spinach | Dark-adapted | 95 | 5 | 0 | [9] |
| Spinach | High light (10 min) | 20 | 30 | 50 | [9] |
| Chrysophaera magna | Normal growth | - | ~15 of total carotenoids | - | [7] |
| Nannochloropsis oceanica | High light (5 min) | ~40 | ~30 | ~30 | [10] |
Note: Percentages are approximate and can vary based on species and experimental conditions.
Experimental Protocols
Quantification of Xanthophyll Cycle Pigments by HPLC
This protocol allows for the separation and quantification of violaxanthin, antheraxanthin, and zeaxanthin.
Methodology:
-
Pigment Extraction: Homogenize leaf or algal samples in 100% acetone and centrifuge to pellet debris. Collect the supernatant containing the pigments.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.[1]
-
Mobile Phase: A gradient of solvents is typically used. For example, a gradient of acetonitrile:methanol:water and methanol:ethyl acetate (B1210297) can be employed.[11]
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelengths of the pigments (around 445 nm).[12]
-
-
Quantification: Pigment concentrations are determined by comparing the peak areas to those of known standards.[1]
Violaxanthin De-epoxidase (VDE) Activity Assay
This in vitro assay measures the activity of the VDE enzyme.
Methodology:
-
Enzyme Extraction: Isolate thylakoids from fresh leaf tissue by homogenization and differential centrifugation. Lyse the thylakoids to release the lumenal VDE.[13]
-
Assay Mixture: The reaction mixture contains isolated VDE, the substrate violaxanthin, ascorbate (B8700270) as a reductant, and a buffer at an acidic pH (typically around 5.1) to activate the enzyme.[3]
-
Activity Measurement: VDE activity is monitored spectrophotometrically by measuring the decrease in absorbance at a wavelength where violaxanthin and zeaxanthin have different absorption characteristics (e.g., 502 nm).[3]
Zeaxanthin Epoxidase (ZEP) Activity Assay
This in vitro assay measures the activity of the ZEP enzyme.
Methodology:
-
Enzyme Source: ZEP is located in the chloroplast stroma. Stromal extracts can be used as the enzyme source.[8]
-
Assay Mixture: The reaction mixture includes the enzyme extract, zeaxanthin as the substrate, NADPH as a cofactor, and a buffer at a pH of around 7.5.[8]
-
Activity Measurement: The conversion of zeaxanthin to antheraxanthin and violaxanthin can be monitored by stopping the reaction at different time points and analyzing the pigment composition using HPLC as described in section 5.1.[8]
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is a measure of the dissipation of excess light energy and is closely linked to the xanthophyll cycle.
Methodology:
-
Instrumentation: A pulse-amplitude-modulated (PAM) fluorometer is used.[14]
-
Procedure:
-
Dark-adapt the sample to determine the minimum (Fo) and maximum (Fm) chlorophyll (B73375) fluorescence.
-
Expose the sample to actinic light to induce photosynthesis and NPQ.
-
Apply saturating pulses of light during the actinic light exposure to measure the maximum fluorescence in the light-adapted state (Fm').
-
-
Calculation: NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' .[15]
Experimental Workflow: Investigating the Role of Antheraxanthin
Caption: A typical experimental workflow for studying the role of antheraxanthin in photoprotection.
Antioxidant Function of this compound
In addition to its role in NPQ, this compound, like other carotenoids, is a potent antioxidant. Its conjugated polyene backbone allows it to quench reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and peroxy radicals, which are inevitably produced during photosynthesis, especially under high light stress.[4][5] This antioxidant activity provides a further layer of protection against photo-oxidative damage.
Antioxidant Activity Assay
The antioxidant capacity of antheraxanthin can be assessed using various in vitro assays.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[16]
-
Singlet Oxygen Quenching Assay: This assay determines the rate at which an antioxidant quenches singlet oxygen, often generated photosensitively. The decay of singlet oxygen luminescence is monitored in the presence and absence of the antioxidant.
-
Lipid Peroxidation Inhibition Assay: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a key process in cellular damage.[4]
Implications for Drug Development
The photoprotective and antioxidant properties of this compound make it a compound of interest for drug development, particularly in dermatology and ophthalmology. Its ability to mitigate light-induced damage and oxidative stress suggests potential applications in topical formulations for sun protection and in treatments for light-sensitive skin conditions. Furthermore, its antioxidant capabilities could be harnessed for therapies targeting diseases with an oxidative stress etiology.
Conclusion
This compound is a multifaceted molecule that is integral to the photoprotective strategies of photosynthetic organisms. Its central role as an intermediate in the xanthophyll cycle allows for the fine-tuning of non-photochemical quenching, while its inherent antioxidant properties provide an additional defense against photo-oxidative damage. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other natural photoprotectants, with the potential for translation into novel therapeutic and protective applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Photochemical Quenching (NPQ) Relaxation Analysis by CF imager FluorCam FC800-331 and FluorCam 7 Software [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Xanthophyll Cycle Modulates the Kinetics of Nonphotochemical Energy Dissipation in Isolated Light-Harvesting Complexes, Intact Chloroplasts, and Leaves of Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. HPLC-PDA-MS/MS as a strategy to characterize and quantify natural pigments from microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biologic.net [biologic.net]
- 15. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
The Natural Occurrence of (9Z)-Antheraxanthin in Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural occurrence of (9Z)-antheraxanthin in marine algae. It covers its biosynthesis, role in photoprotection, and methods for its extraction and analysis, presenting a valuable resource for researchers and professionals in drug development and marine biotechnology.
Introduction to this compound
Antheraxanthin (B39726) is a xanthophyll pigment, a class of oxygen-containing carotenoids, found in many photosynthetic organisms.[1] The (9Z)-isomer of antheraxanthin is a specific stereoisomer that plays a crucial role as an intermediate in the violaxanthin (B192666) cycle, a key photoprotective mechanism in plants and algae.[1][2] In this cycle, violaxanthin is converted to zeaxanthin (B1683548) via antheraxanthin under high light conditions, dissipating excess light energy as heat and thus protecting the photosynthetic apparatus from damage.[3][4] Antheraxanthin is also a precursor in the biosynthesis of other important carotenoids, such as fucoxanthin (B1674175), the primary light-harvesting carotenoid in diatoms.[5][6]
Natural Occurrence and Biosynthesis in Marine Algae
This compound is found in a variety of marine algae, including green algae (Chlorophyceae), red algae (Rhodophyta), and diatoms (Bacillariophyta).[5][7][8] Its presence and concentration can vary depending on the algal species and environmental conditions, particularly light intensity.[7]
In diatoms, antheraxanthin is an intermediate in the biosynthesis of fucoxanthin.[5][6] The synthesis of xanthophylls in these organisms starts from the conversion of isoprene (B109036) into lycopene, which is then converted to β-carotene. From β-carotene, zeaxanthin is synthesized, followed by the epoxidized xanthophylls antheraxanthin and violaxanthin, which are components of the violaxanthin cycle.[5][6]
In some red algae, antheraxanthin can be one of the major carotenoids, substituting lutein (B1675518) or zeaxanthin in this role.[8] The presence of antheraxanthin and violaxanthin, key pigments of the xanthophyll cycle, has been observed in four of the twelve orders of red algae.[8]
The Violaxanthin Cycle: A Photoprotective Pathway
The violaxanthin cycle is a critical mechanism for photoprotection in many photosynthetic eukaryotes. Under excessive light, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin.[3] This process occurs in the thylakoid membranes of chloroplasts and is triggered by changes in the internal pH.[1] Zeaxanthin is a more effective quencher of excited chlorophyll (B73375) molecules than violaxanthin, thus dissipating excess energy as heat in a process known as non-photochemical quenching (NPQ).[4] In low light or darkness, the enzyme zeaxanthin epoxidase (ZEP) reverses the reaction, converting zeaxanthin back to violaxanthin.[3]
Quantitative Data on this compound in Marine Algae
While the presence of antheraxanthin in various marine algae is well-documented, comprehensive quantitative data comparing the concentrations of the (9Z)-isomer across different species is limited in the readily available literature. The following table summarizes the reported occurrence of antheraxanthin in selected marine algae.
| Algal Group | Species | Presence of Antheraxanthin | Reference(s) |
| Diatoms | Phaeodactylum tricornutum | Present | [5][6][9] |
| Green Algae | Raphidocelis subcapitata | Present | [7] |
| Chlorella ellipsoidea | Present | [10] | |
| Red Algae | Chondrus crispus | Present | [8] |
| Mastocarpus stellatus | Present | [8] | |
| Porphyra umbilicalis | Present | [8] | |
| Chromophyte Algae | Chrysosphaera magna | Present (approx. 15% of total carotenoids) | [11] |
Note: The table indicates the presence of antheraxanthin, but not specifically the (9Z)-isomer in all cases. Further detailed analysis is required to quantify the specific isomer in these and other marine algal species.
Experimental Protocols for the Analysis of this compound
The analysis of this compound from marine algae involves several key steps: extraction, separation, and identification. The following sections provide a generalized methodology based on common practices reported in the literature.
Extraction of Carotenoids from Marine Algae
Carotenoids are lipophilic molecules and are typically extracted from algal biomass using organic solvents.[12] The choice of solvent and extraction method can significantly impact the yield and stability of the extracted pigments.
Materials and Reagents:
-
Freeze-dried or fresh algal biomass
-
Organic solvents: Acetone (B3395972), ethanol, methanol, hexane, or a mixture of these[13]
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator
-
Inert gas (e.g., nitrogen)
Protocol:
-
Sample Preparation: Harvest fresh algal biomass and either process immediately or freeze-dry for later use.
-
Cell Disruption: For efficient extraction, mechanical disruption of the algal cells is often necessary.[12] This can be achieved by grinding the biomass with a mortar and pestle in the presence of the extraction solvent and a small amount of sand or by using a homogenizer.
-
Solvent Extraction:
-
Add a suitable organic solvent or solvent mixture (e.g., acetone:water 9:1 v/v) to the disrupted biomass.[12]
-
Mix thoroughly and incubate in the dark to prevent photodegradation of the carotenoids.
-
The extraction process can be enhanced using methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction.[13][14]
-
-
Separation of Extract: Centrifuge the mixture to pellet the cell debris.
-
Solvent Removal: Carefully collect the supernatant containing the pigments and evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., <40°C).
-
Storage: The dried pigment extract should be stored under an inert atmosphere (e.g., nitrogen) at a low temperature (-20°C or -80°C) in the dark to prevent oxidation and isomerization.[12]
Separation and Identification
High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying carotenoids, including antheraxanthin.[15] Thin-Layer Chromatography (TLC) can also be used for qualitative analysis.[11] Identification is typically confirmed using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][16]
Materials and Reagents:
-
HPLC system with a photodiode array (PDA) detector
-
C18 or C30 HPLC column[17]
-
Mobile phase solvents (e.g., acetonitrile, methanol, dichloromethane, ethyl acetate)
-
Antheraxanthin standard
-
Mass spectrometer (e.g., LC-MS with APCI)[16]
-
NMR spectrometer
Protocol:
-
Sample Preparation: Re-dissolve the dried pigment extract in a suitable solvent (e.g., acetone or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject the sample and run a gradient or isocratic elution program to separate the pigments.
-
Monitor the elution of pigments using a PDA detector, recording the absorbance spectra. Antheraxanthin typically shows absorption maxima around 422, 445, and 475 nm in ethanol.
-
-
Quantification: Identify the antheraxanthin peak by comparing its retention time and absorption spectrum with that of an authentic standard. Quantify the amount of antheraxanthin by integrating the peak area and comparing it to a calibration curve prepared with the standard.
-
Identification Confirmation:
-
LC-MS: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the eluting compounds. The molecular weight of antheraxanthin (C40H56O3) can be used to confirm its identity.
-
NMR: For structural elucidation and to confirm the (9Z)-isomer, purified fractions of the pigment can be analyzed by 1H and 13C NMR spectroscopy.[16]
-
Conclusion
This compound is a naturally occurring xanthophyll in various marine algae, playing a vital role in photoprotection and as a biosynthetic intermediate. While its presence is established, further research is needed to quantify its abundance across a wider range of marine algal species and to fully elucidate the factors regulating its synthesis. The experimental protocols outlined in this guide provide a framework for researchers to extract, identify, and quantify this important carotenoid, paving the way for further investigations into its biological activities and potential applications in drug development and other industries.
References
- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 2. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. The xanthophyll cycle in diatom Phaeodactylum tricornutum in response to light stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carotenoids from Marine Microalgae: A Valuable Natural Source for the Prevention of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Spectroscopic Properties of (9Z)-Antheraxanthin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment and a key intermediate in the xanthophyll cycle, a vital photoprotective mechanism in plants and algae. Understanding its spectroscopic properties is crucial for its identification, quantification, and for elucidating its role in biological systems. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, including data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD). Detailed experimental protocols for these analytical techniques are also presented.
Introduction
Antheraxanthin (B39726) is a C40 carotenoid belonging to the xanthophyll subclass, characterized by the presence of hydroxyl groups and an epoxide group. The (9Z) or 9-cis isomer of antheraxanthin plays a significant role in the xanthophyll cycle, where it is enzymatically converted to zeaxanthin (B1683548) under high light stress, and back to violaxanthin (B192666) (via all-trans-antheraxanthin) in low light conditions. This cycle dissipates excess light energy, protecting the photosynthetic apparatus from photo-oxidative damage. The unique structural features of this compound give rise to distinct spectroscopic properties that are essential for its characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the identification and quantification of carotenoids. The conjugated polyene chain in antheraxanthin is responsible for its strong absorption in the visible region. The position of the absorption maxima (λmax) is sensitive to the solvent polarity and the isomeric configuration of the molecule.
Data Presentation
While specific high-resolution spectra for this compound are not widely published, the UV-Vis absorption characteristics of all-trans-antheraxanthin provide a valuable reference. The introduction of a cis-bond at the 9-position typically induces a small hypsochromic (blue) shift in the λmax and the appearance of a "cis-peak" in the near-UV region (around 330-360 nm).
Table 1: UV-Vis Absorption Maxima of all-trans-Antheraxanthin in Various Solvents
| Solvent | λmax I (nm) | λmax II (nm) | λmax III (nm) | Reference |
| Ethanol (B145695) | 422 | 444 | 472 | [1] |
| Hexane | (421) | 445 | 470 | [1] |
| Petroleum Ether | 424 | 445 | 475 | [1] |
Parentheses indicate a shoulder rather than a distinct peak.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Isolate this compound from its natural source (e.g., orange fruit) or obtain a purified standard.
-
Dissolve a small, accurately weighed amount of the purified compound in a spectroscopic grade solvent (e.g., ethanol, hexane, or petroleum ether) to a known concentration. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax for optimal accuracy.
-
Protect the solution from light and heat to prevent isomerization and degradation.
-
-
Instrumentation:
-
Use a calibrated double-beam UV-Vis spectrophotometer.
-
Set the wavelength range to scan from 300 nm to 600 nm.
-
Use a matched pair of quartz cuvettes (typically 1 cm path length).
-
-
Data Acquisition:
-
Fill one cuvette with the pure solvent to serve as a blank.
-
Fill the second cuvette with the this compound solution.
-
Record the absorption spectrum.
-
Identify the wavelengths of maximum absorbance (λmax) and the presence of any cis-peak.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Data Presentation
Table 2: Mass Spectrometric Data for Antheraxanthin
| Parameter | Value | Reference |
| Molecular Formula | C40H56O3 | |
| Molecular Weight | 584.88 g/mol | |
| Precursor Ion (m/z) [M+H]+ | 585.4302 |
Note: The mass spectrometric data for this compound is expected to be identical to that of the all-trans isomer as they are isomers.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile (B52724) and methanol).
-
-
Instrumentation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.[2]
-
-
HPLC Method:
-
Mobile Phase A: Acetonitrile:Water (e.g., 85:15 v/v)
-
Mobile Phase B: Acetonitrile:Methanol (e.g., 65:35 v/v)
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the carotenoids.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI or APCI.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Temperature: ~350-450 °C.
-
Collision Energy (for MS/MS): Varies depending on the instrument and the desired fragmentation (e.g., 20-40 eV).
-
-
Data Analysis:
-
Identify the precursor ion corresponding to the protonated molecule [M+H]+.
-
Perform MS/MS fragmentation on the precursor ion to obtain characteristic fragment ions, which can aid in structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the stereochemistry.
Data Presentation
Table 3: Expected ¹H NMR Chemical Shift Characteristics for this compound (based on related compounds)
| Proton | Expected Chemical Shift Range (ppm) in CDCl3 | Multiplicity | Notes |
| Olefinic Protons | 5.5 - 7.0 | d, dd, m | The H8 proton is expected to be significantly downfield shifted compared to the all-trans isomer. |
| Methyl Protons (on polyene chain) | 1.8 - 2.1 | s | |
| Methyl Protons (on rings) | 1.0 - 1.8 | s | |
| Methylene Protons (on rings) | 1.2 - 2.5 | m | |
| Hydroxyl Protons | Variable | br s |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
A highly purified sample of this compound (typically >1 mg for ¹H NMR and >10 mg for ¹³C NMR) is required.
-
Dissolve the sample in a deuterated solvent (e.g., deuterated chloroform, CDCl₃).[4]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean, high-quality NMR tube.
-
Protect the sample from light and store at a low temperature until analysis.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity and resolution.[4]
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of ~12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
-
2D NMR:
-
Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
-
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlation data to assign all signals to their respective atoms in the this compound molecule.
-
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying the stereochemistry and conformation of chiral molecules in solution. The chirality of the end groups in antheraxanthin makes it amenable to CD analysis.
Data Presentation
Specific CD spectra for this compound are not widely available in the literature. The CD spectrum of a carotenoid is influenced by the chirality of its end groups and the overall conformation of the polyene chain. For cis-isomers, the CD spectrum can be significantly different from that of the all-trans isomer, often showing opposite signs for some of the Cotton effects.[5]
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation:
-
Prepare a solution of purified this compound in a suitable solvent (e.g., ethanol or a mixture of solvents that ensures good solubility and is transparent in the wavelength range of interest).
-
The concentration should be carefully chosen to give a maximum absorbance of around 1.0 in a 1 cm path length cuvette.
-
Ensure the solution is free of any particulate matter.
-
-
Instrumentation:
-
Use a calibrated circular dichroism spectropolarimeter.
-
The instrument should be purged with nitrogen gas to remove oxygen, which absorbs in the UV region.
-
-
Data Acquisition:
-
Wavelength Range: Scan from the near-UV to the visible region (e.g., 250 nm to 600 nm).
-
Cuvette: Use a quartz cuvette with a suitable path length (e.g., 1 cm).
-
Parameters:
-
Bandwidth: 1-2 nm
-
Scan Speed: 50-100 nm/min
-
Time Constant/Response: 1-2 seconds
-
Accumulations: Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Blank Correction: Record a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The CD spectrum is typically plotted as ellipticity (in millidegrees) versus wavelength.
-
Analyze the positions, signs, and intensities of the Cotton effects to gain information about the stereochemistry and conformation of this compound.
-
Signaling Pathway and Logical Relationships
This compound is a key component of the xanthophyll cycle, a crucial photoprotective pathway in photosynthetic organisms. This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin.
Caption: The Xanthophyll Cycle Pathway.
Conclusion
The spectroscopic properties of this compound are fundamental to its role in photoprotection. This guide has summarized the key spectroscopic data and provided detailed experimental protocols for its analysis using UV-Vis, MS, NMR, and CD spectroscopy. While a complete set of high-resolution spectroscopic data for the (9Z)-isomer remains to be fully documented in publicly accessible literature, the information provided herein, based on the all-trans isomer and related compounds, serves as a valuable resource for researchers in the fields of natural product chemistry, plant biology, and drug development. Further research is encouraged to fully characterize the spectroscopic signature of this important carotenoid.
References
- 1. epic.awi.de [epic.awi.de]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zhps.ejournal.by [zhps.ejournal.by]
- 4. prumlab.yale.edu [prumlab.yale.edu]
- 5. 1H‐NMR.‐, 13C‐NMR.‐, UV.‐ und CD.‐Daten von synthetischem (3S, 3′S)‐Astaxanthin, seinem 15‐cis‐Isomeren und einigen analogen Verbindungen | Semantic Scholar [semanticscholar.org]
(9Z)-Antheraxanthin: A Technical Overview for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (9Z)-Antheraxanthin, a key xanthophyll cycle pigment. It details its chemical properties, biological role, relevant signaling pathways, and established experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers in the fields of plant biology, photobiology, and drug discovery.
Core Properties of this compound
This compound is a naturally occurring carotenoid pigment. Below are its fundamental chemical identifiers and properties.
| Property | Value | Reference(s) |
| CAS Number | 68831-78-7 | [1][2][3] |
| Molecular Formula | C40H56O3 | [1] |
| Molecular Weight | 584.87 g/mol | [1] |
| Appearance | Bright yellow pigment | [4] |
| General Description | An epoxycarotenol derived from beta-carotene-3,3'-diol where one of the endocyclic double bonds has been oxidized to an epoxide. It is a neutral yellow plant pigment found in Euglenophyta and plays a role as a biological pigment, a plant metabolite, and a marine metabolite. | [1][4] |
The Xanthophyll Cycle: The Core Signaling Pathway
This compound is a crucial intermediate in the xanthophyll cycle, a photoprotective mechanism in plants and algae that dissipates excess light energy to prevent photo-oxidative damage.[4][5] This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548).[6][7][8]
Under high light conditions, the buildup of a proton gradient across the thylakoid membrane leads to a decrease in the pH of the thylakoid lumen.[5] This acidic environment activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin, and subsequently to zeaxanthin, using ascorbate (B8700270) as a reductant.[9][10] In low light or darkness, the pH gradient dissipates, and the enzyme zeaxanthin epoxidase (ZEP), located on the stromal side of the thylakoid membrane, catalyzes the reverse reaction, converting zeaxanthin back to violaxanthin via antheraxanthin.[5][11]
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional analysis of this compound and its related enzymes.
Extraction and Quantification of Antheraxanthin by HPLC
This protocol outlines a general method for the extraction and analysis of carotenoids, including antheraxanthin, from plant tissues.[12]
a. Extraction Workflow
b. Detailed HPLC Protocol
-
Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[12]
-
Add cold acetone (containing 0.5 g/L CaCO3) and continue to homogenize.[12]
-
Transfer the mixture to a microfuge tube and centrifuge.[12]
-
Collect the supernatant. The pellet can be re-extracted if it remains colored.[12]
-
Filter the supernatant through a 0.22 µm PTFE filter before injection into the HPLC system.[12]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[13]
-
Mobile Phase: A gradient of two solvents is typically used.[13]
-
Detection: Photodiode array (PDA) detector, monitoring at approximately 450 nm.[14]
-
Quantification: Identification and quantification are achieved by comparing retention times and peak areas to those of authentic standards.[13]
-
Violaxanthin De-epoxidase (VDE) Activity Assay
This in vitro assay measures VDE activity by spectrophotometrically monitoring the conversion of violaxanthin.[13][15]
-
Enzyme Extraction:
-
Homogenize fresh leaves (e.g., spinach or lettuce) in an ice-cold extraction buffer (e.g., 20 mM HEPES, pH 7.5, 6 mM MgCl2).[13][15]
-
Filter the homogenate and centrifuge to pellet the chloroplasts.[13][15]
-
Lyse the chloroplasts in a hypotonic buffer and centrifuge to pellet the thylakoids.[15]
-
Resuspend the thylakoid pellet in a minimal volume of extraction buffer.[13]
-
-
Assay Procedure:
-
Prepare a reaction mixture containing citrate-phosphate buffer (pH 5.1), purified violaxanthin, and monogalactosyldiacylglycerol (B12364196) (MGDG).[13]
-
Add the VDE enzyme extract to the reaction mixture.[13]
-
Initiate the reaction by adding ascorbate.[9]
-
Monitor the decrease in absorbance at 502 nm relative to a reference wavelength of 540 nm (A₅₀₂ - A₅₄₀).[13]
-
Calculate VDE activity based on the initial rate of absorbance change, using a difference extinction coefficient of 63 mM⁻¹ cm⁻¹. One unit of activity is defined as 1 nmol of violaxanthin de-epoxidized per minute.[15]
-
Zeaxanthin Epoxidase (ZEP) Activity Assay
This assay measures the activity of ZEP by monitoring the conversion of zeaxanthin to antheraxanthin and violaxanthin.[16]
-
Thylakoid Isolation:
-
Homogenize fresh plant tissue in a chilled isolation buffer (e.g., 330 mM sorbitol, 20 mM Tricine-NaOH pH 7.6, 5 mM EGTA, 5 mM EDTA, 10 mM NaHCO₃).[16]
-
Filter and centrifuge to pellet chloroplasts.[16]
-
Lyse chloroplasts in a hypotonic buffer to release thylakoids.[16]
-
Pellet and wash the thylakoids.[16]
-
-
Assay Procedure:
-
Incubate the isolated thylakoids with zeaxanthin.
-
Take aliquots at different time points.
-
Extract the pigments from each aliquot and analyze by HPLC as described in section 1.[16]
-
Calculate ZEP activity based on the rate of zeaxanthin disappearance and the appearance of antheraxanthin and violaxanthin.[5]
-
Quantitative Data
The interconversion of xanthophyll cycle pigments is a dynamic process influenced by light conditions.
| Condition | Violaxanthin (%) | Antheraxanthin (%) | Zeaxanthin (%) |
| Low Light / Dark | High | Low | Low |
| High Light | Low | Intermediate | High |
| npq1 mutant (VDE deficient) in High Light | High | Low | Low |
(Relative percentages are illustrative and can vary between species and experimental conditions)[5]
Potential for Drug Development
The potent antioxidant properties of carotenoids, including antheraxanthin, have garnered interest in their potential for drug development.[17] Antheraxanthin has demonstrated high antioxidant activity, with significant lipid peroxidation inhibitory and moderate singlet oxygen-quenching capabilities.[18] The ability of carotenoids to scavenge reactive oxygen species suggests potential applications in mitigating oxidative stress-related diseases. However, research specifically focused on the therapeutic applications of this compound is still in its early stages, and further investigation is required to explore its full potential in pharmaceutical contexts.
Stability and Storage
The stability of carotenoids is a critical factor for both research and commercial applications. While specific data for this compound is limited, studies on related carotenoids like astaxanthin (B1665798) indicate that factors such as temperature, oxygen, and light can significantly impact their stability.[19] For instance, the 9Z isomer of astaxanthin has been shown to have higher stability than other cis-isomers.[19] Generally, carotenoids should be stored at low temperatures, protected from light, and in an inert atmosphere to minimize degradation.
References
- 1. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 2. (9Z)-药黄素 | this compound | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. violaxanthin, antheraxanthin and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. benchchem.com [benchchem.com]
- 14. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluation and improvement of storage stability of astaxanthin isomers in oils and fats - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of (9Z)-Antheraxanthin in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (9Z)-antheraxanthin in organic solvents. Antheraxanthin, a key xanthophyll cycle carotenoid, is of significant interest for its role in photosynthesis and its potential applications in health and wellness. The (9Z)-isomer, in particular, may exhibit unique physicochemical properties, including solubility, which are critical for its extraction, purification, and formulation in various applications.
Executive Summary
Qualitative Solubility of Antheraxanthin
This compound is a polar xanthophyll, containing hydroxyl and epoxide groups, which influence its solubility profile. While specific quantitative data is sparse, chemical suppliers indicate its general solubility in a range of organic solvents.
Table 1: Qualitative Solubility of Antheraxanthin in Various Organic Solvents
| Organic Solvent | Solubility Noted | Isomer Specified | Source |
| Chloroform | Soluble | Not Specified | BioCrick[1] |
| Dichloromethane | Soluble | Not Specified | BioCrick[1] |
| Ethyl Acetate | Soluble | Not Specified | BioCrick[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | (9Z) | InvivoChem[2] |
| Acetone | Soluble | Not Specified | BioCrick[1] |
| Ethanol | Possible | (9Z) | InvivoChem[2] |
Note: This data is qualitative. "Soluble" indicates that the compound is expected to dissolve to some extent, but does not specify the concentration.
Theoretical Framework for Solubility
The solubility of carotenoids like this compound is governed by the principle of "like dissolves like." Antheraxanthin possesses a long, nonpolar polyene backbone and polar functional groups (two hydroxyls and one epoxide). This amphiphilic nature dictates its solubility behavior.
-
Nonpolar Solvents (e.g., Hexane): The large carbon backbone suggests some solubility in nonpolar solvents. However, the polar functional groups will limit this solubility compared to non-polar carotenes like β-carotene.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Ethyl Acetate, DMSO): These solvents are effective at dissolving antheraxanthin. Their ability to engage in dipole-dipole interactions with the polar groups of the xanthophyll, while also accommodating the nonpolar chain, makes them good solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds with the hydroxyl groups of antheraxanthin. However, the long nonpolar chain can limit solubility. Generally, xanthophylls show moderate solubility in alcohols.
A critical factor for this compound is its geometric isomerism. The presence of a cis (or Z) double bond in the polyene chain disrupts the linear shape of the molecule. This "kink" hinders efficient crystal packing, which generally leads to a lower melting point and significantly higher solubility in organic solvents compared to the all-trans isomer[3][4].
Below is a diagram illustrating the relationship between solvent properties and carotenoid structure in determining solubility.
Caption: Logical relationship of factors affecting carotenoid solubility.
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following is a generalized method adapted from common practices for determining carotenoid solubility[5].
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (crystalline or high-purity powder)
-
High-purity organic solvents (e.g., HPLC grade)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Microsyringes
-
UV-Vis Spectrophotometer or a calibrated HPLC system with a photodiode array (PDA) detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect the solution from light to prevent isomerization and degradation.
-
-
Sample Clarification:
-
After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Dilution and Analysis:
-
Carefully take a precise aliquot of the clear supernatant using a pre-warmed microsyringe to avoid crystallization.
-
Dilute the aliquot with a known volume of the same solvent to bring the absorbance into the linear range of the analytical instrument.
-
Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound in that solvent using a UV-Vis spectrophotometer. Alternatively, inject a known volume into a calibrated HPLC-PDA system.
-
-
Calculation of Solubility:
-
Calculate the concentration in the diluted sample using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration.
-
Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for solubility determination.
Conclusion and Future Directions
While there is a clear indication that this compound is soluble in several common organic solvents, the lack of publicly available quantitative data highlights a gap in the scientific literature. For researchers and professionals in drug development, the provided qualitative data serves as a starting point for solvent selection. The detailed experimental protocol offers a robust framework for determining the precise solubility of this compound in-house, which is essential for developing extraction, purification, and formulation processes. Future research should focus on systematically quantifying the solubility of this compound and other xanthophyll isomers in a broad range of pharmaceutically and industrially relevant solvents to facilitate their wider application.
References
- 1. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 3. Improved Carotenoid Processing with Sustainable Solvents Utilizing Z-Isomerization-Induced Alteration in Physicochemical Properties: A Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
(9Z)-Antheraxanthin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin (B39726), a key intermediate in the violaxanthin (B192666) cycle, plays a crucial role in the photoprotective mechanisms of plants and photosynthetic organisms. While the all-trans isomer is more commonly studied, the (9Z)- or 9-cis-isomer of antheraxanthin has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (9Z)-antheraxanthin, with a focus on detailed experimental protocols and quantitative data analysis. The document outlines the biosynthetic origin of antheraxanthin within the violaxanthin cycle and presents a detailed workflow for its extraction and purification from natural sources, particularly citrus fruits.
Introduction
Antheraxanthin is a xanthophyll pigment, an oxygenated derivative of carotenes, found in a wide array of plants and photosynthetic bacteria.[1] Its chemical structure features an unsaturated polyene chain with a hydroxy-β-ionone ring and an epoxy-β-ionone ring at its ends.[1] The discovery and understanding of antheraxanthin are intrinsically linked to the elucidation of the violaxanthin cycle, a critical process for dissipating excess light energy in the photosynthetic apparatus.[2] In this cycle, violaxanthin is converted to zeaxanthin (B1683548) via the intermediate antheraxanthin under high-light conditions, a reaction that is reversed in low light.[2]
The focus of this guide, this compound, is a geometric isomer of the more common all-trans form. The presence of a cis-bond at the 9th carbon position influences its molecular shape and, potentially, its biological function and antioxidant properties.[3] The identification of various cis-isomers of carotenoids, including 9-cis-antheraxanthin, has been made possible through advanced chromatographic and spectroscopic techniques.[4] This document serves as a technical resource for researchers aiming to isolate and study this specific isomer.
Biosynthesis of Antheraxanthin via the Violaxanthin Cycle
Antheraxanthin is not synthesized de novo but is an intermediate in the enzymatic conversion of other xanthophylls. The violaxanthin cycle is the primary pathway for its formation and conversion in higher plants and algae.
The cycle is regulated by light conditions and the associated changes in the transthylakoid pH gradient. Under excess light, the lumen of the thylakoid becomes acidified, activating the enzyme violaxanthin de-epoxidase (VDE). VDE catalyzes the removal of an epoxide group from violaxanthin to form antheraxanthin. Subsequently, VDE can remove the second epoxide group from antheraxanthin to yield zeaxanthin. In low light or darkness, the pH gradient dissipates, and the enzyme zeaxanthin epoxidase (ZEP), located on the stromal side of the thylakoid membrane, catalyzes the reverse reactions, converting zeaxanthin back to violaxanthin through antheraxanthin.[2]
Caption: The Violaxanthin Cycle showing the interconversion of key xanthophylls.
Isolation of this compound from Natural Sources
This compound can be isolated from various natural sources, with orange fruit (Citrus sinensis) being a notable example.[3] The following protocol is a synthesized methodology based on established procedures for carotenoid extraction and purification.
Experimental Protocol: Isolation and Purification
Objective: To extract and purify this compound from orange peel.
Materials:
-
Fresh orange peels (e.g., from Citrus sinensis)
-
Acetone (B3395972) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Methanol (HPLC grade)
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Water (deionized)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a C30 reversed-phase column.
-
Preparative HPLC system with a silica gel column.
Procedure:
-
Sample Preparation:
-
Extraction:
-
Suspend the dried peel powder in acetone.
-
Homogenize the mixture thoroughly to ensure complete extraction of pigments.
-
Filter the mixture to separate the acetone extract from the solid residue. Repeat the extraction process on the residue until it is colorless.
-
Pool the acetone extracts and partition them with a mixture of hexane and diethyl ether in a separating funnel. Add water to facilitate phase separation.
-
Collect the upper non-polar (hexane/diethyl ether) phase containing the carotenoids.[6]
-
Dry the organic phase over anhydrous Na₂SO₄.[6]
-
Evaporate the solvent to dryness under vacuum at a temperature not exceeding 30°C using a rotary evaporator.[6]
-
-
Purification using Preparative HPLC:
-
Redissolve the crude extract in a minimal amount of the initial mobile phase for preparative HPLC.
-
A study by Shimode et al. (2018) successfully used preparative silica gel HPLC for the purification of antheraxanthin isomers.[3]
-
Inject the concentrated extract onto a preparative silica gel HPLC column.
-
Elute the carotenoids using an appropriate solvent system. The exact gradient will need to be optimized, but a non-polar to moderately polar system (e.g., hexane/acetone or hexane/ethyl acetate (B1210297) mixtures) is typically used for normal-phase separation of xanthophylls.
-
Collect the fractions corresponding to the this compound peak, identified by its characteristic absorption spectrum.
-
-
Final Analysis and Quantification:
-
Analyze the purified fraction using an analytical HPLC system equipped with a C30 column, which provides excellent separation of carotenoid isomers.[7][8]
-
A typical mobile phase for a C30 column would be a gradient of methanol, MTBE, and water.[7]
-
Identify this compound based on its retention time and comparison of its UV-Vis absorption spectrum with literature values.
-
Quantify the isolated compound using a standard curve of a known carotenoid standard (e.g., all-trans-lutein or zeaxanthin) and adjust for the specific extinction coefficient of antheraxanthin if available.
-
Caption: Workflow for the isolation and purification of this compound.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes key identification parameters for antheraxanthin. Specific data for the (9Z)-isomer is often reported in the context of its all-trans counterpart.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₅₆O₃ | [1] |
| Molar Mass | 584.87 g/mol | [1] |
| CAS Number (9Z) | 68831-78-7 | [2] |
| UV-Vis λmax (in Hexane) | ~422, 448, 478 nm | General Carotenoid Spectra |
| Mass Spectrometry (APCI-MS) | m/z 585.4 [M+H]⁺, 567.4 [M+H-H₂O]⁺, 549.4 [M+H-2H₂O]⁺ | General Xanthophyll Fragmentation |
Structural Characterization by NMR
Structural elucidation of carotenoid isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of protons in the polyene chain are particularly sensitive to the cis-trans configuration. For (9Z)-astaxanthin, a structurally similar xanthophyll, it has been reported that inward-facing protons (e.g., 8-H, 11-H) shift to a lower field, while outward-facing protons (e.g., 10-H, 12-H) shift to a higher field compared to the all-trans isomer.[9] A similar pattern is expected for this compound. A study by Shimode et al. (2018) confirmed the structure of prepared 9-cis-antheraxanthin using detailed NMR analysis.[3]
Conclusion
The discovery and isolation of this compound are closely tied to the broader field of carotenoid research rather than a single discovery event. Its primary known biological role is as an intermediate in the photoprotective violaxanthin cycle. The methodologies for its isolation, particularly from citrus fruits, leverage established techniques in natural product chemistry, including solvent extraction and advanced chromatographic separation. The use of preparative silica gel HPLC followed by analytical C30 HPLC is effective for obtaining and verifying the purity of this specific cis-isomer. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development to further investigate the unique properties and potential applications of this compound.
References
- 1. Antheraxanthin: Insights delving from biosynthesis to processing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carotenoids from Foods of Plant, Animal and Marine Origin: An Efficient HPLC-DAD Separation Method [mdpi.com]
- 9. researchgate.net [researchgate.net]
The 9Z Isomer of Antheraxanthin: A Technical Guide to its Biological Significance and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antheraxanthin (B39726), a key xanthophyll cycle carotenoid, plays a critical role in the photoprotection of photosynthetic organisms. While the all-trans isomer is well-studied, the 9Z-antheraxanthin isomer is emerging as a molecule of significant interest due to its distinct physicochemical properties and potential for enhanced biological activity. This technical guide provides an in-depth analysis of the biological significance of 9Z-antheraxanthin, with a focus on its antioxidant capabilities and potential modulation of cellular signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of associated biochemical pathways and workflows to support further research and drug development efforts.
Introduction
Antheraxanthin is a di-hydroxy, mono-epoxy xanthophyll that serves as an intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in plants and algae.[1][2] This cycle involves the enzymatic interconversion of violaxanthin (B192666), antheraxanthin, and zeaxanthin (B1683548) in response to light intensity, helping to dissipate excess light energy and protect the photosynthetic apparatus from photodamage.[1][2] Carotenoids, including antheraxanthin, exist as various stereoisomers, with the all-trans configuration being the most common. However, the cis-isomers, such as 9Z-antheraxanthin, are also naturally occurring and have been identified in various fruits and vegetables.[3][4] Emerging research suggests that the geometric configuration of carotenoids can significantly influence their biological functions, including their antioxidant potency and bioavailability.[5][6] This guide focuses specifically on the 9Z isomer of antheraxanthin, exploring its unique biological properties and potential therapeutic applications.
The Xanthophyll Cycle and the Role of Antheraxanthin
The xanthophyll cycle is a rapid and reversible process occurring in the thylakoid membranes of chloroplasts.[2] Under low-light conditions, the diepoxide violaxanthin is the predominant xanthophyll. When light intensity increases, the enzyme violaxanthin de-epoxidase (VDE) is activated by a decrease in the thylakoid lumen pH. VDE catalyzes the conversion of violaxanthin to antheraxanthin (a mono-epoxide) and subsequently to zeaxanthin (epoxide-free).[2] Zeaxanthin is the most effective quencher of chlorophyll (B73375) triplet states and reactive oxygen species (ROS), thus playing a vital role in non-photochemical quenching (NPQ). As light intensity decreases, the enzyme zeaxanthin epoxidase (ZEP) reverses the process, converting zeaxanthin back to antheraxanthin and then to violaxanthin.[2][3] Antheraxanthin's position as the intermediate in this cycle highlights its critical role in the fine-tuning of photoprotection.[1][2]
References
- 1. Assessment of the antioxidant activities of representative optical and geometric isomers of astaxanthin against singlet oxygen in solution by a spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (9Z)-Antheraxanthin | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. (9Z)-药黄素 | this compound | CAS 68831-78-7 | 类胡萝卜素 | 美国InvivoChem [invivochem.cn]
- 5. Cis astaxanthin and especially 9-cis astaxanthin exhibits a higher antioxidant activity in vitro compared to the all-trans isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Central Role of Antheraxanthin: An Intermediate in the Photoprotective Violaxanthin-to-Zeaxanthin Conversion
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of plant photoprotection, the xanthophyll cycle stands as a critical defense mechanism against the damaging effects of high light stress. This cycle involves the enzymatic interconversion of three key carotenoids: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). Antheraxanthin, a mono-epoxide xanthophyll, plays a pivotal, albeit transient, role as the indispensable intermediate in the conversion of the di-epoxide violaxanthin to the epoxide-free zeaxanthin. This conversion is fundamental to the process of non-photochemical quenching (NPQ), a mechanism that safely dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photo-oxidative damage. This technical guide provides a comprehensive overview of antheraxanthin's role, detailing the biochemical pathways, enzymatic kinetics, and experimental protocols for its study.
The Violaxanthin Cycle: A Two-Step Conversion
The violaxanthin cycle operates within the thylakoid membranes of chloroplasts and is a dynamic process regulated by light intensity.[1] Under low light conditions, violaxanthin is the predominant xanthophyll. However, when light intensity becomes excessive, a cascade of events is initiated, leading to the conversion of violaxanthin to zeaxanthin, with antheraxanthin as the crucial intermediary.[1]
This conversion is a two-step de-epoxidation reaction catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[2] VDE is a lumen-localized enzyme that becomes active under acidic conditions, which are established by the light-induced pumping of protons into the thylakoid lumen.[2]
Step 1: Violaxanthin to Antheraxanthin In the first step, VDE, utilizing ascorbate (B8700270) as a reductant, removes one of the two epoxide groups from violaxanthin, forming antheraxanthin.[2]
Step 2: Antheraxanthin to Zeaxanthin Subsequently, VDE catalyzes the removal of the second epoxide group from antheraxanthin, yielding the final product, zeaxanthin.[2]
The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin via antheraxanthin, is catalyzed by the enzyme zeaxanthin epoxidase (ZEP) under low light or dark conditions.[3] ZEP is located on the stromal side of the thylakoid membrane and utilizes NADPH and molecular oxygen.[3]
Signaling Pathways and Regulation
The primary regulator of the violaxanthin cycle is the transthylakoid pH gradient. High light conditions lead to increased photosynthetic electron transport and the pumping of protons into the thylakoid lumen, causing its acidification. This drop in pH is the primary signal that activates VDE.[2] The availability of the co-substrate ascorbate in the thylakoid lumen can also be a limiting factor for VDE activity.[2] Conversely, in low light, the pH of the lumen increases, inactivating VDE and allowing ZEP to convert zeaxanthin and antheraxanthin back to violaxanthin.[3]
dot
Caption: Signaling pathway of the violaxanthin cycle regulation by light.
Quantitative Data
The relative concentrations of violaxanthin, antheraxanthin, and zeaxanthin are dynamically regulated by light conditions. The de-epoxidation state (DES), calculated as (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), is a common metric to quantify the activation of the xanthophyll cycle.
| Condition | Violaxanthin (mmol/mol Chl) | Antheraxanthin (mmol/mol Chl) | Zeaxanthin (mmol/mol Chl) | De-epoxidation State (DES) | Reference |
| Arabidopsis thaliana (Wild Type) | [4] | ||||
| Low Light | 9.8 | 0.2 | 0.1 | 0.03 | [4] |
| High Light | 2.5 | 1.5 | 6.5 | 0.76 | [4] |
| Arabidopsis thaliana (npq1 mutant - VDE deficient) | [4] | ||||
| Low Light | 10.2 | 0.1 | 0.1 | 0.02 | [4] |
| High Light | 10.1 | 0.2 | 0.1 | 0.03 | [4] |
| Parameter | Value | Species | pH | Notes | Reference |
| Violaxanthin De-epoxidase (VDE) Kinetics | |||||
| pH Optimum | ~5.2 | Lactuca sativa (Lettuce) | Activity is highly pH-dependent. | [5] | |
| Km (Violaxanthin) | 0.33 µM | Arabidopsis thaliana | 5.1 | [2] | |
| Km (Ascorbate) | 10 mM | Spinacia oleracea (Spinach) | 6.0 | Km is highly pH-dependent. | [2] |
| Km (Ascorbate) | 0.3 mM | Spinacia oleracea (Spinach) | 4.5 | [2] | |
| Zeaxanthin Epoxidase (ZEP) Kinetics | |||||
| Kinetic Parameters | Not widely reported | Difficult to purify the active enzyme. | [3] |
Experimental Protocols
Quantification of Xanthophyll Cycle Pigments by HPLC
This protocol allows for the separation and quantification of violaxanthin, antheraxanthin, and zeaxanthin.[1]
Methodology:
-
Sample Collection: Harvest leaf or algal tissue and immediately freeze in liquid nitrogen to stop enzymatic activity.
-
Extraction: Grind the frozen tissue to a fine powder. Extract pigments with cold 100% acetone (B3395972) or methanol, often buffered and containing an antioxidant like sodium ascorbate.
-
Clarification: Centrifuge the extract to pellet cellular debris.
-
HPLC Analysis:
-
Inject the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of solvents for elution. A common mobile phase consists of two components: Solvent A (e.g., acetonitrile:methanol:Tris buffer) and Solvent B (e.g., methanol:ethyl acetate).
-
Detection is performed with a photodiode array (PDA) detector, monitoring absorbance between 400-500 nm.
-
-
Quantification: Identify and quantify pigments by comparing retention times and absorption spectra with pure standards and creating calibration curves based on peak areas.
dot
Caption: Experimental workflow for HPLC-based analysis of xanthophylls.
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This spectrophotometric assay measures VDE activity by monitoring the conversion of violaxanthin.[2]
Methodology:
-
Thylakoid Isolation: Homogenize fresh leaf tissue in a chilled isolation buffer. Filter and centrifuge to pellet chloroplasts, then lyse osmotically to obtain thylakoids.
-
Reaction Mixture: Prepare a reaction mixture containing isolated thylakoids, a buffer at pH ~5.2 (e.g., citrate-phosphate buffer), and the substrate violaxanthin.
-
Initiation: Start the reaction by adding the co-substrate, ascorbate.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a wavelength where violaxanthin absorbs more strongly than zeaxanthin (e.g., 502 nm) using a dual-wavelength spectrophotometer.
-
Calculation of Activity: The rate of absorbance change is proportional to the VDE activity.
In Vitro Zeaxanthin Epoxidase (ZEP) Activity Assay
This protocol measures ZEP activity by tracking the conversion of zeaxanthin.[3][6]
Methodology:
-
Thylakoid Isolation: Isolate thylakoids from a plant source with a high zeaxanthin content (e.g., from the npq2 mutant of Arabidopsis thaliana or from wild-type plants exposed to high light).[6][7]
-
Reaction Conditions: To initiate epoxidation, transfer the thylakoids to a dark, aerobic environment. The reaction mixture should contain the thylakoids in a resuspension buffer at a pH of approximately 7.5, along with NADPH.[3]
-
Time-Course Sampling: Take aliquots of the reaction mixture at different time points and immediately stop the reaction by freezing in liquid nitrogen or adding a quenching solvent.
-
Pigment Analysis: Extract and analyze the pigment composition of each aliquot using the HPLC method described above to quantify the decrease in zeaxanthin and the appearance of antheraxanthin and violaxanthin over time.
-
Calculation of Activity: ZEP activity is calculated based on the rate of zeaxanthin disappearance.
Conclusion
Antheraxanthin's role as an obligate intermediate in the violaxanthin-to-zeaxanthin conversion is fundamental to the rapid and efficient functioning of the xanthophyll cycle. This cycle is a cornerstone of plant photoprotection, enabling them to thrive in fluctuating light environments. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and scientists to further investigate the intricacies of this vital biochemical pathway. A deeper understanding of the regulation and kinetics of the enzymes involved, particularly zeaxanthin epoxidase, will be crucial for developing strategies to enhance crop resilience and for potential applications in drug development targeting oxidative stress pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zeaxanthin epoxidation - an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
Antheraxanthin Accumulation in Response to Light Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Under optimal conditions, photosynthetic organisms have evolved to efficiently capture light energy. However, exposure to high light levels can lead to an over-absorption of energy, resulting in the formation of reactive oxygen species (ROS) that can cause significant damage to the photosynthetic apparatus. To counteract this, plants and algae have developed a suite of photoprotective mechanisms. A key and rapidly inducible component of this defense is the xanthophyll cycle, a process in which the carotenoid violaxanthin (B192666) is converted to zeaxanthin (B1683548) via the intermediate antheraxanthin (B39726).[1] Antheraxanthin, a mono-epoxy xanthophyll, plays a crucial role in the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ).[2][3] This technical guide provides an in-depth overview of antheraxanthin accumulation in response to light stress, detailing the underlying molecular mechanisms, experimental protocols for its study, and its potential relevance in drug development.
The Violaxanthin Cycle and Antheraxanthin's Role
The violaxanthin cycle is a reversible enzymatic process that occurs within the thylakoid membranes of chloroplasts.[4] It involves the interconversion of three xanthophylls: violaxanthin (V), antheraxanthin (A), and zeaxanthin (Z).[1]
-
Under Low Light: In low light conditions, the xanthophyll pool is predominantly composed of violaxanthin.[5]
-
Under High Light Stress: Exposure to excess light triggers a rapid conversion of violaxanthin to antheraxanthin and then to zeaxanthin.[6] This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE).[7] Antheraxanthin is the intermediate in this two-step de-epoxidation process.[8] The accumulation of antheraxanthin and zeaxanthin is critical for inducing non-photochemical quenching (NPQ), which safely dissipates excess absorbed light energy as heat, thereby protecting Photosystem II (PSII) from photo-oxidative damage.[2][3]
The overall photoprotective capacity is often assessed by the de-epoxidation state (DEPS) of the xanthophyll pool, calculated as (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin).[9][10]
Quantitative Data on Antheraxanthin Accumulation
The accumulation of antheraxanthin is a dynamic process influenced by light intensity and duration of exposure. The following tables summarize quantitative data on the changes in the xanthophyll pool in response to light stress from various studies.
| Plant Species | Light Condition | Violaxanthin (mmol/mol Chl) | Antheraxanthin (mmol/mol Chl) | Zeaxanthin (mmol/mol Chl) | DEPS [(A+Z)/(V+A+Z)] | Reference |
| Vinca major (grown in low light) | Low Light | 100 | 5 | 2 | 0.07 | [11] |
| High Light (480 µmol m⁻² s⁻¹) | 25 | 30 | 95 | 0.83 | [11] | |
| Vinca major (grown in sunlight) | Low Light | 130 | 8 | 5 | 0.09 | [11] |
| High Light (430 µmol m⁻² s⁻¹) | 40 | 45 | 110 | 0.80 | [11] | |
| Arabidopsis thaliana (wild type) | Before Light Stress | - | 0 | 0 | 0.07 | [12] |
| After Light Stress (60 hr at 1500 µmol m⁻² s⁻¹) | - | - | - | 0.53 | [12] |
| Plant Species | Light Intensity | Antheraxanthin + Lutein (relative units) | Reference |
| Ceratophyllum demersum (low phosphate) | Control | ~1.8 | [13] |
| 1 mM Arsenic | ~0.2 | [13] | |
| Ceratophyllum demersum (high phosphate) | Control | ~2.5 | [13] |
| 5 mM Arsenic | ~1.5 | [13] |
Signaling Pathways and Regulatory Mechanisms
The activation of the xanthophyll cycle and the subsequent accumulation of antheraxanthin are tightly regulated by signals originating from the light-dependent reactions of photosynthesis.
Light-Induced Signaling Cascade
Excessive light energy absorption leads to a high rate of proton pumping into the thylakoid lumen, causing a significant drop in its pH.[8] This acidification of the lumen is the primary trigger for the activation of violaxanthin de-epoxidase (VDE).[14] The PsbS protein, a subunit of Photosystem II, acts as a sensor for this low luminal pH.[3][15] Protonation of PsbS is thought to induce conformational changes in the light-harvesting complexes (LHCs), facilitating the access of VDE to its substrate, violaxanthin, which is bound to these complexes.[16]
References
- 1. Zeaxanthin and Lutein: Photoprotectors, Anti-Inflammatories, and Brain Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. PsbS-dependent enhancement of feedback de-excitation protects photosystem II from photoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of violaxanthin cycle in darkness is a common response to different abiotic stresses: a case study in Pelvetia canaliculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Carotenoids in Drug Discovery and Medicine: Pathways and Molecular Targets Implicated in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Xanthophyll Cycle Pigment Localization and Dynamics during Exposure to Low Temperatures and Light Stress in Vinca major - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
(9Z)-Antheraxanthin: A Technical Guide to its Antioxidant Properties for Researchers and Drug Development Professionals
Antheraxanthin (B39726), a key intermediate in the xanthophyll cycle, is a naturally occurring carotenoid pigment found in a variety of photosynthetic organisms. The (9Z)-isomer of antheraxanthin, in particular, is of growing interest to the scientific community for its potential antioxidant properties and implications for human health. This technical guide provides a comprehensive overview of the current understanding of (9Z)-antheraxanthin's antioxidant capabilities, drawing on available research to inform researchers, scientists, and drug development professionals.
Introduction to this compound
Antheraxanthin is a xanthophyll, an oxygenated derivative of carotenes. It plays a crucial role in the photoprotective xanthophyll cycle in plants and algae, where it is interconverted with violaxanthin (B192666) and zeaxanthin (B1683548) to dissipate excess light energy.[1][2] The (9Z)-isomer refers to a specific geometric configuration of the molecule. While research directly focusing on the antioxidant properties of this compound is still emerging, studies on antheraxanthin and its isomers provide valuable insights into its potential as a potent antioxidant.
Antioxidant Properties of Antheraxanthin
The antioxidant activity of carotenoids is attributed to their long chain of conjugated double bonds, which enables them to quench singlet oxygen and scavenge free radicals. Antheraxanthin, including its (9Z)-isomer, possesses these structural features, suggesting significant antioxidant potential.
In Vitro Antioxidant Activity
A key study by Shimode et al. (2018) investigated the antioxidant activities of antheraxanthin and 9-cis-antheraxanthin. Their findings are summarized in the table below.
| Antioxidant Assay | This compound Activity | Reference Compound Activity | Source |
| Lipid Peroxidation Inhibition | Potent | - | [3][4] |
| Singlet Oxygen (¹O₂) Quenching | Moderate | - | [3][4] |
Table 1: Summary of In Vitro Antioxidant Activity of Antheraxanthin Isomers
The study concluded that both antheraxanthin and 9-cis-antheraxanthin exhibit high antioxidant activities, with potent inhibition of lipid peroxidation and moderate quenching of singlet oxygen.[3][4] However, specific quantitative data such as IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for this compound are not yet widely available in published literature.
Potential Mechanisms of Action: Modulation of Signaling Pathways
While direct evidence for this compound's effect on cellular signaling pathways is limited, the activities of structurally related xanthophylls, particularly astaxanthin (B1665798), provide a strong basis for inferred mechanisms. Astaxanthin has been extensively studied for its ability to modulate key pathways involved in the cellular response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[5][6] Under conditions of oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
Astaxanthin is a known activator of the Nrf2 pathway.[5][6][7] It is plausible that this compound, due to its structural similarities, may also activate this protective pathway.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response.[8] In response to various stimuli, including oxidative stress, NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes. Astaxanthin has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects.[8] It is hypothesized that this compound may share this anti-inflammatory mechanism.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli, including oxidative stress. The MAPK pathways, including ERK, JNK, and p38, can be activated by reactive oxygen species and play a complex role in cell survival and apoptosis. Astaxanthin has been shown to modulate MAPK signaling, although its effects can be context-dependent.[2] The potential for this compound to influence these pathways warrants further investigation.
Experimental Protocols
Preparation of this compound
This compound can be isolated from natural sources. A general workflow for its preparation is outlined below.
A detailed protocol based on the work of Shimode et al. (2018) for the preparation of 9-cis-antheraxanthin from orange fruit is as follows:
-
Extraction: The flesh of the orange fruit is homogenized and extracted with a suitable organic solvent such as acetone or a mixture of methanol (B129727) and diethyl ether.
-
Saponification: The crude extract is saponified with a solution of potassium hydroxide (B78521) in methanol to hydrolyze any esterified carotenoids.
-
Partitioning: The saponified extract is partitioned between diethyl ether and water to remove water-soluble impurities.
-
Chromatography: The ether layer containing the carotenoids is concentrated and subjected to column chromatography on silica gel to separate the different carotenoid fractions.
-
Preparative HPLC: The fraction containing antheraxanthin is further purified by preparative high-performance liquid chromatography (HPLC) to isolate the 9-cis isomer.
-
Structural Confirmation: The structure of the purified this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Lipid Peroxidation Inhibition Assay
This assay measures the ability of an antioxidant to inhibit the oxidation of lipids. A common method involves the use of a lipid-rich substrate, such as a brain homogenate or linoleic acid emulsion, and an initiator of peroxidation, such as a ferrous ion/ascorbate system.
-
Preparation of Reagents:
-
Substrate: Prepare a homogenate of a lipid-rich tissue (e.g., rat brain) in a suitable buffer (e.g., Tris-HCl).
-
Initiator: Prepare fresh solutions of ferrous sulfate (B86663) and ascorbic acid.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
-
Assay Procedure:
-
To a reaction tube, add the substrate, the initiator, and the test compound at various concentrations.
-
Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
Heat the mixture in a boiling water bath to allow the formation of a colored product (thiobarbituric acid reactive substances, TBARS).
-
Cool the tubes and centrifuge to pellet any precipitate.
-
-
Measurement and Calculation:
-
Measure the absorbance of the supernatant at a specific wavelength (e.g., 532 nm).
-
Calculate the percentage inhibition of lipid peroxidation for each concentration of the test compound compared to a control without the antioxidant.
-
The IC50 value (the concentration of the antioxidant required to inhibit lipid peroxidation by 50%) can be determined from a dose-response curve.
-
Singlet Oxygen Quenching Assay
This assay determines the capacity of a compound to quench singlet oxygen, a highly reactive form of oxygen.
-
Generation of Singlet Oxygen: Singlet oxygen can be generated photochemically using a photosensitizer (e.g., rose bengal or methylene (B1212753) blue) and light, or chemically (e.g., from the decomposition of endoperoxides).
-
Detection of Singlet Oxygen: The quenching of singlet oxygen can be monitored by measuring the bleaching of a specific chemical probe (e.g., 1,3-diphenylisobenzofuran, DPBF) that reacts with singlet oxygen.
-
Assay Procedure:
-
Prepare solutions of the photosensitizer, the probe, and the test compound in a suitable solvent.
-
Mix the solutions in a cuvette and expose to a light source of the appropriate wavelength to generate singlet oxygen.
-
Monitor the decrease in absorbance of the probe over time at its maximum absorption wavelength.
-
-
Calculation: The rate of singlet oxygen quenching by the test compound can be calculated from the kinetics of the probe's bleaching in the presence and absence of the antioxidant.
Stability and Biosynthesis of this compound
Stability
The stability of carotenoids is influenced by factors such as light, heat, oxygen, and pH. Studies on the related compound, astaxanthin, have shown that the (9Z)-isomer is more stable than other cis-isomers.[9] Research on pumpkin-based carotenoids indicated that 9-cis-antheraxanthin concentrations decreased during storage, particularly at higher temperatures.[10] Further research is needed to fully characterize the stability profile of purified this compound under various conditions.
Biosynthesis
Antheraxanthin is synthesized in plants and algae as part of the xanthophyll cycle, a crucial photoprotective mechanism. The biosynthesis pathway involves the following key steps:
-
β-Carotene to Zeaxanthin: β-carotene is hydroxylated by the enzyme β-carotene hydroxylase to form zeaxanthin.
-
Zeaxanthin to Antheraxanthin: Zeaxanthin is then epoxidized by the enzyme zeaxanthin epoxidase to form antheraxanthin. This is a key regulatory step in the xanthophyll cycle.[11]
-
Antheraxanthin to Violaxanthin: Antheraxanthin can be further epoxidized by the same enzyme to form violaxanthin.
These reactions are reversible, allowing plants to adjust the levels of these xanthophylls in response to changing light conditions.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising antioxidant compound. Its potent lipid peroxidation inhibitory and moderate singlet oxygen quenching activities highlight its potential for applications in drug development and as a nutraceutical. However, to fully realize this potential, further research is critically needed in the following areas:
-
Quantitative Antioxidant Profiling: Comprehensive studies are required to determine the IC50 or TEAC values of this compound in a range of standardized antioxidant assays (e.g., DPPH, ABTS, ORAC, FRAP).
-
Elucidation of Signaling Pathway Modulation: Direct investigation into the effects of this compound on key signaling pathways such as Nrf2, NF-κB, and MAPK is essential to understand its cellular mechanisms of action.
-
In Vivo Studies: Preclinical and clinical studies are necessary to evaluate the bioavailability, metabolism, and efficacy of this compound in vivo.
-
Stability and Formulation: Detailed stability studies will be crucial for the development of stable formulations for pharmaceutical or nutraceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 3. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions between canthaxanthin and lipid membranes--possible mechanisms of canthaxanthin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pathway engineering of plants toward astaxanthin production [jstage.jst.go.jp]
- 10. Heat and Light Stability of Pumpkin-Based Carotenoids in a Photosensitive Food: A Carotenoid-Coloured Beverage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. violaxanthin, antheraxanthin and zeaxanthin interconversion | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Antheraxanthin's Contribution to Non-Photochemical Quenching: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. The xanthophyll cycle is central to NPQ, and antheraxanthin (B39726), as a key intermediate, plays a significant role in this process. This technical guide provides an in-depth analysis of antheraxanthin's contribution to NPQ, detailing the underlying biochemical pathways, presenting quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing the associated signaling and experimental workflows.
The Xanthophyll Cycle and the Role of Antheraxanthin
Under conditions of excessive light, photosynthetic organisms activate the xanthophyll cycle to safely dissipate surplus energy. This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) via the intermediate antheraxanthin.[1] This de-epoxidation process is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), which is activated by the low pH of the thylakoid lumen resulting from light-induced proton pumping.[2] Antheraxanthin is a mono-epoxide, representing the halfway point in the conversion of the di-epoxide violaxanthin to the epoxide-free zeaxanthin.[1] The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin, is catalyzed by zeaxanthin epoxidase (ZEP) under low light conditions.[2]
The accumulation of de-epoxidized xanthophylls, including both antheraxanthin and zeaxanthin, is strongly correlated with the induction of NPQ.[3][4] While zeaxanthin is considered the most effective quenching agent, antheraxanthin also contributes significantly to the dissipation of thermal energy.[3][4] Some studies suggest a transient phase of NPQ is directly dependent on antheraxanthin concentrations, particularly in the initial minutes of light exposure, while the sustained, saturating phase corresponds with the accumulation of zeaxanthin.[3]
Quantitative Data on Antheraxanthin and NPQ
The relationship between the components of the xanthophyll cycle and the magnitude of NPQ has been quantified in numerous studies. The de-epoxidation state (DEPS), often calculated as (Zeaxanthin + 0.5 * Antheraxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), provides a quantitative measure of the activation of the xanthophyll cycle and correlates strongly with NPQ capacity.[4]
| Organism/Condition | Antheraxanthin (mol/mol Chl a) | Zeaxanthin (mol/mol Chl a) | Violaxanthin (mol/mol Chl a) | De-epoxidation State (DEPS) | NPQ Level | Reference |
| Sargassum thunbergii (High Light) | ~4 | ~4 | ~8 | ~0.5 | ~10 | [4] |
| Trifolium repens (Initial High Light) | Transient Peak | Increasing | Decreasing | Correlates with NPQ onset | Transient Phase | [3] |
| Arabidopsis thaliana (Wild Type, High Light) | Present | High | Low | High | High | [5] |
| Arabidopsis thaliana (npq1 mutant + DTT) | Not Detected | Not Detected | High | 0 | ~40% of Wild Type | [5] |
Table 1: Quantitative Relationship between Xanthophyll Cycle Pigments and NPQ. This table summarizes representative data from different studies, illustrating the correlation between the de-epoxidation state (including antheraxanthin) and the level of non-photochemical quenching.
Signaling Pathways and Molecular Mechanisms
The induction of NPQ is a complex process involving multiple factors. A key player is the Photosystem II subunit S (PsbS) protein, which acts as a sensor for the low luminal pH.[6][7] Protonation of PsbS is thought to trigger conformational changes in the light-harvesting complexes (LHCs), which, in conjunction with the presence of de-epoxidized xanthophylls like antheraxanthin and zeaxanthin, facilitates the switch to a dissipative state.[8]
Figure 1: NPQ Signaling Pathway. This diagram illustrates the sequence of events leading to NPQ, highlighting the roles of low luminal pH, VDE activation, antheraxanthin and zeaxanthin synthesis, and PsbS protonation.
Experimental Protocols
Investigating the role of antheraxanthin in NPQ requires a combination of physiological and biochemical techniques. The following are key experimental protocols.
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer.[9]
Methodology:
-
Dark Adaptation: The plant material (e.g., leaf disc) is dark-adapted for at least 20 minutes to ensure all reaction centers are open.
-
Measurement of F₀ and Fₘ: The minimal fluorescence (F₀) is measured with a weak measuring light. A saturating pulse of light is then applied to measure the maximum fluorescence (Fₘ).
-
Actinic Light Exposure: The sample is exposed to a continuous actinic light to induce photosynthesis and NPQ.
-
Measurement of Fₘ': During actinic light exposure, saturating pulses are applied to determine the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.[10]
Figure 2: NPQ Measurement Workflow. This diagram outlines the key steps in measuring NPQ using chlorophyll (B73375) fluorescence.
HPLC Analysis of Xanthophyll Cycle Pigments
High-performance liquid chromatography (HPLC) is used to separate and quantify violaxanthin, antheraxanthin, and zeaxanthin.[11]
Methodology:
-
Sample Collection and Freezing: Leaf or algal samples are collected and immediately frozen in liquid nitrogen to stop enzymatic activity.
-
Pigment Extraction: The frozen tissue is ground to a fine powder and pigments are extracted with a cold solvent (e.g., 100% acetone (B3395972) or methanol), often containing an antioxidant.
-
Centrifugation: The extract is centrifuged to pellet cell debris.
-
HPLC Analysis: The supernatant containing the pigments is injected into an HPLC system equipped with a C18 reverse-phase column.
-
Detection and Quantification: Pigments are detected using a photodiode array detector and quantified by comparing their peak areas to those of known standards.
Isolation of Thylakoid Membranes
In vitro studies of NPQ and VDE activity often require the isolation of intact thylakoid membranes.[12][13]
Methodology:
-
Homogenization: Plant material is homogenized in an ice-cold isolation buffer.
-
Filtration and Centrifugation: The homogenate is filtered and centrifuged to pellet chloroplasts.
-
Chloroplast Lysis: The chloroplasts are lysed in a hypotonic buffer to release the thylakoids.
-
Thylakoid Pelleting: The thylakoids are pelleted by centrifugation.
-
Washing and Resuspension: The thylakoid pellet is washed and resuspended in a suitable buffer for subsequent assays.
Violaxanthin De-epoxidase (VDE) Activity Assay
The activity of VDE can be measured spectrophotometrically by monitoring the conversion of violaxanthin to antheraxanthin and zeaxanthin.[1][14]
Methodology:
-
Enzyme Extraction: VDE is extracted from isolated thylakoids.
-
Assay Mixture Preparation: An assay mixture is prepared containing buffer at an acidic pH (e.g., pH 5.1), the substrate violaxanthin, and the co-factor ascorbate.
-
Reaction Initiation: The reaction is initiated by adding the VDE extract.
-
Spectrophotometric Measurement: The decrease in absorbance at a wavelength where violaxanthin absorbs strongly (e.g., 502 nm) is monitored over time.
Conclusion
Antheraxanthin is a crucial component of the photoprotective xanthophyll cycle, acting as an essential intermediate in the light-induced conversion of violaxanthin to zeaxanthin. Its accumulation contributes significantly to the induction and magnitude of non-photochemical quenching, thereby protecting the photosynthetic apparatus from photodamage. The quantitative relationship between the de-epoxidation state, which includes antheraxanthin, and NPQ is well-established. Understanding the precise role and kinetics of antheraxanthin in NPQ is vital for research in plant physiology, stress biology, and for potential applications in crop improvement and the development of photoprotective agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of antheraxanthin and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]
- 5. The Zeaxanthin-Independent and Zeaxanthin-Dependent qE Components of Nonphotochemical Quenching Involve Common Conformational Changes within the Photosystem II Antenna in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct roles of the photosystem II protein PsbS and zeaxanthin in the regulation of light harvesting in plants revealed by fluorescence lifetime snapshots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PsbS protein controls the organization of the photosystem II antenna in higher plant thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. handheld.psi.cz [handheld.psi.cz]
- 10. Nonphotochemical Chlorophyll Fluorescence Quenching: Mechanism and Effectiveness in Protecting Plants from Photodamage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation of Physiologically Active Thylakoids and Their Use in Energy-Dependent Protein Transport Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agrisera.com [agrisera.com]
- 14. A Structural Basis for the pH-Dependent Xanthophyll Cycle in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Antheraxanthin in Photosynthetic Organisms: A Technical Guide
An in-depth exploration of the distribution, function, and analysis of the xanthophyll pigment antheraxanthin (B39726) across a diverse range of photosynthetic life. This guide is intended for researchers, scientists, and drug development professionals.
Antheraxanthin, a key intermediate in the violaxanthin (B192666) cycle, is a crucial photoprotective pigment found in a wide array of photosynthetic organisms, including plants, green algae, red algae, euglenoids, and some bacteria.[1] This bright yellow xanthophyll plays a vital role in the dissipation of excess light energy, a process known as non-photochemical quenching (NPQ), thereby safeguarding the photosynthetic apparatus from potential photodamage. This technical guide provides a comprehensive overview of antheraxanthin's presence and function in various photosynthetic organisms, detailed experimental protocols for its analysis, and visual representations of the key signaling pathways and experimental workflows.
Distribution and Function of Antheraxanthin
Antheraxanthin is an integral component of the xanthophyll cycle, a reversible enzymatic process that modulates the levels of specific carotenoids in response to fluctuating light conditions. In high light, violaxanthin is converted to zeaxanthin (B1683548) via the intermediate antheraxanthin. This conversion is catalyzed by the enzyme violaxanthin de-epoxidase (VDE). The reverse reaction, which occurs in low light, is catalyzed by zeaxanthin epoxidase (ZEP).[2] The accumulation of antheraxanthin and zeaxanthin enhances the capacity for NPQ.
While the violaxanthin cycle is prevalent in higher plants and green algae, other photosynthetic organisms, such as diatoms and some other algal groups, primarily utilize the diadinoxanthin (B97544) cycle. This cycle involves the interconversion of diadinoxanthin and diatoxanthin.[3][4] Interestingly, some organisms, including certain diatoms, have been found to possess both the violaxanthin and diadinoxanthin cycles, suggesting a more complex and adaptable photoprotective strategy.[5][6]
Antheraxanthin in Algae
The presence and concentration of antheraxanthin vary significantly among different algal groups. In the chromophyte freshwater alga Chrysophaera magna, antheraxanthin constitutes about 15% of the total carotenoid content and has been shown to function as a light-harvesting pigment, extending the absorption cross-section for photosynthesis into the green portion of the spectrum.[7][8] In some species of red algae (Rhodophyta), such as Corallina elongata and Jania rubens, antheraxanthin is the main xanthophyll.[9] Quantitative data for several red seaweed species show antheraxanthin concentrations ranging from not detectable to as high as 3.0 µg/g dry weight in Ellisolandia elongata.[9] In the green microalga Haematococcus pluvialis, antheraxanthin is present in the vegetative green stage at a concentration of approximately 0.04 mg/g dry weight.[10]
Antheraxanthin in Cyanobacteria
Carotenoid composition in cyanobacteria is diverse, with common pigments including β-carotene, echinenone, and zeaxanthin.[11][12] While antheraxanthin is not typically a major carotenoid in cyanobacteria, its presence can be influenced by environmental factors such as light intensity. Quantitative data on antheraxanthin in cyanobacteria is less common in the literature compared to algae and plants. However, studies on the carotenoid content of various cyanobacteria under different light conditions are ongoing. For instance, in Oscillatoria amoena, zeaxanthin production was found to be highest at a light intensity of 80 µmol m-2 s-1.
Antheraxanthin in Plants
In higher plants, antheraxanthin is a well-established intermediate of the violaxanthin cycle, and its concentration, along with that of zeaxanthin, increases significantly under high light stress. This accumulation is directly linked to the plant's capacity for photoprotection. For example, in the leaves of willow species subjected to drought stress, the concentrations of violaxanthin, antheraxanthin, and zeaxanthin were observed to change significantly.[13] In a study on Sargassum thunbergii, the pool size of xanthophyll cycle pigments was found to be substantial, contributing to its high photoprotective capacity.[14]
Quantitative Data on Antheraxanthin and Other Xanthophylls
The following tables summarize the available quantitative data on the content of antheraxanthin and other relevant xanthophyll cycle pigments in a variety of photosynthetic organisms. It is important to note that pigment concentrations can vary significantly depending on the species, growth conditions (especially light intensity and duration), and the analytical methods used.
Table 1: Antheraxanthin and Other Xanthophyll Content in Algae
| Species | Group | Antheraxanthin (µg/g DW) | Violaxanthin (µg/g DW) | Zeaxanthin (µg/g DW) | Diadinoxanthin (µg/g DW) | Diatoxanthin (µg/g DW) | Conditions | Reference |
| Haematococcus pluvialis | Green Algae | 40 | - | - | - | - | Green vegetative stage | [10] |
| Phyllymenia gibbesii | Red Algae | 19.0 | 7.5 | Absent | - | - | Not Specified | [15] |
| Jania rubens | Red Algae | 38.41 | - | - | - | - | Not Specified | [16] |
| Ellisolandia elongata | Red Algae | 3000 | - | - | - | - | Not Specified | [9] |
| Sargassum spinuligerum (rafted) | Brown Algae | ~15 (wet weight) | - | ~10 (wet weight) | - | - | 2 weeks, high light | [17] |
| Sargassum spinuligerum (benthic) | Brown Algae | ~8 (wet weight) | - | ~8 (wet weight) | - | - | 2 weeks, low light | [17] |
Table 2: Xanthophyll Cycle Pigment Pool Size and De-epoxidation State (DES) in Various Photosynthetic Organisms
| Organism | Type | Total VAZ Pool (mmol/mol Chl a) | DES [(A+Z)/(V+A+Z)] High Light | Total DD Pool (mmol/mol Chl a) | DES [Dt/(Dd+Dt)] High Light | Reference |
| Arabidopsis thaliana | Higher Plant | 10-15 | 0.6-0.8 | - | - | [1] |
| Chlamydomonas reinhardtii | Green Alga | 5-10 | 0.4-0.6 | - | - | [1] |
| Phaeodactylum tricornutum | Diatom | 2-5 | 0.2-0.4 | 15-25 | 0.7-0.9 | [1] |
Experimental Protocols
Accurate quantification of antheraxanthin and other carotenoids requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Pigment Extraction from Plant Tissues
This protocol is adapted for the extraction of pigments from fresh plant leaves.
Materials:
-
Fresh leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (100%, HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (e.g., 2 mL)
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvest fresh leaf material and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.
-
Add 1 mL of 100% cold acetone to the tube.
-
Vortex vigorously for 1 minute to extract the pigments.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Re-extract the pellet with another 0.5 mL of 80% acetone in water, vortex, and centrifuge as before.
-
Pool the supernatants.
-
Filter the pooled supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the extracts at -20°C in the dark until HPLC analysis.
Pigment Extraction from Microalgae
This protocol is suitable for the extraction of pigments from microalgal cultures.
Materials:
-
Microalgal culture
-
Centrifuge
-
Centrifuge tubes (e.g., 50 mL)
-
Lyophilizer (optional)
-
Solvent mixture (e.g., hexane:ethanol:acetone:toluene 10:6:7:7, v/v/v/v)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator or nitrogen stream
-
HPLC-grade solvent for reconstitution (e.g., Methanol:MTBE 1:1)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Harvest microalgal cells from the culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with distilled water and centrifuge again to remove residual media.
-
The cell pellet can be lyophilized (freeze-dried) to determine dry weight and for long-term storage, or used directly for extraction.
-
For a 0.1 g sample of lyophilized biomass (or equivalent wet biomass), add 3 mL of the solvent mixture.
-
Vortex or sonicate the mixture for 1 hour in the dark to ensure complete extraction.
-
Centrifuge the mixture to pellet the cell debris.
-
Transfer the supernatant to a new tube.
-
Add anhydrous sodium sulfate to the supernatant to remove any residual water.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried pigment extract in a known volume of a suitable solvent for HPLC analysis (e.g., 1 mL of Methanol:MTBE 1:1).
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Analysis of Xanthophylls
This is a general HPLC method for the separation and quantification of major photosynthetic pigments. The specific gradient and column may need to be optimized for different sample types.
HPLC System:
-
HPLC system with a quaternary or binary pump, autosampler, and a photodiode array (PDA) detector.
-
C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm).
Mobile Phases:
-
Solvent A: Methanol/Acetonitrile/Water (84:14:2, v/v/v)
-
Solvent B: Methylene chloride (100%)
Gradient Program:
-
A linear gradient from 100% Solvent A to 100% Solvent B over a set period (e.g., 20-30 minutes), followed by a re-equilibration step with 100% Solvent A. The exact gradient will depend on the column and specific pigments of interest.
Detection:
-
Monitor the elution of pigments using the PDA detector, scanning a wavelength range of 400-700 nm.
-
Quantify antheraxanthin and other carotenoids at their respective absorption maxima (typically around 445 nm).
Quantification:
-
Prepare standard curves for antheraxanthin, violaxanthin, zeaxanthin, and other relevant pigments using commercially available standards of known concentrations.
-
Calculate the concentration of each pigment in the sample by comparing its peak area to the corresponding standard curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.
The Violaxanthin Cycle
This signaling pathway illustrates the light-dependent interconversion of violaxanthin, antheraxanthin, and zeaxanthin.
The Diadinoxanthin Cycle
This diagram shows the single-step conversion between diadinoxanthin and diatoxanthin, which is prominent in diatoms and other algae.
Experimental Workflow for Pigment Analysis
This workflow diagram outlines the key steps involved in the extraction and quantification of photosynthetic pigments.
Conclusion
Antheraxanthin is a multifaceted xanthophyll with significant roles in both light-harvesting and photoprotection across a wide range of photosynthetic organisms. Its dynamic interconversion within the violaxanthin cycle allows these organisms to adapt to fluctuating light environments, highlighting a key mechanism for survival and photosynthetic efficiency. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the intricate world of photosynthetic pigments and their potential applications in various scientific and industrial fields. Further research into the precise regulation of antheraxanthin levels and its role in different photosynthetic contexts will continue to deepen our understanding of these fundamental biological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Photosynthetic Pigments in Diatoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Antheraxanthin, a Light Harvesting Carotenoid Found in a Chromophyte Alga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. how to extract pigments from plants [greenskybio.com]
- 12. Carotenoids from Cyanobacteria: Biotechnological Potential and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]
- 15. Biological activities of derived pigments and polyphenols from the newly recorded alga Phyllymenia gibbesii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for (9Z)-Antheraxanthin Analysis: An Application Note and Protocol
Introduction
Antheraxanthin (B39726) is a xanthophyll pigment found in a variety of photosynthetic organisms, playing a crucial role in the xanthophyll cycle and photoprotection. The (9Z)-isomer of antheraxanthin is of particular interest in studying photosynthetic regulation and stress responses. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of carotenoid isomers due to its high resolution and sensitivity. This document provides a detailed application note and protocol for the analysis of (9Z)-Antheraxanthin using a C30 reversed-phase HPLC method coupled with diode array detection.
Data Presentation
The following tables summarize the quantitative data for the HPLC analysis of antheraxanthin and related carotenoids, compiled from various studies. These values can be used as a benchmark for method development and validation.
Table 1: Chromatographic Parameters for Carotenoid Separation
| Parameter | Value | Reference |
| Column | C30 Reversed-Phase, 5 µm, 250 x 4.6 mm | [1] |
| Mobile Phase A | Methanol:Water (98:2, v/v) | [2] |
| Mobile Phase B | Methyl-tert-butyl ether (MTBE) | [1][2] |
| Flow Rate | 0.9 - 1.0 mL/min | [1][3] |
| Column Temperature | 20 - 29 °C | [1][2] |
| Injection Volume | 10 - 20 µL | [3][4] |
| Detection | Diode Array Detector (DAD) at 450 nm | [1] |
Table 2: Retention Times and Spectral Characteristics of Antheraxanthin and its Isomers
| Compound | Retention Time (min) | λmax (nm) in Mobile Phase | Reference |
| all-trans-Antheraxanthin | Approx. 15-17 | 422, 446, 476 | [2][5] |
| This compound | Approx. 17-19 | 420, 442, 472 | [2][5] |
| (9'Z)-Antheraxanthin | Approx. 19-21 | 420, 442, 472 | [2][5] |
Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact gradient profile.
Experimental Protocols
This section details the methodology for the extraction and HPLC analysis of this compound from plant tissues.
Sample Preparation and Extraction
Proper sample preparation is critical to prevent isomerization and degradation of carotenoids. All procedures should be performed under dim light and low temperatures.
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Acetone (B3395972) (HPLC grade), buffered with 0.1% Butylated Hydroxytoluene (BHT)
-
Petroleum ether:diethyl ether (1:1, v/v)
-
10% Methanolic Potassium Hydroxide (KOH)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Nitrogen gas
Protocol:
-
Freeze fresh plant tissue (e.g., leaves) in liquid nitrogen immediately after harvesting.[6]
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract the pigments by adding cold, buffered acetone and grinding until the tissue is colorless.
-
Centrifuge the extract to pellet the debris.
-
Transfer the supernatant to a new tube. For samples containing chlorophyll, a saponification step is recommended.[1]
-
Saponification (Optional): Add an equal volume of 10% methanolic KOH to the extract and incubate in the dark at room temperature overnight with gentle stirring.[1]
-
Transfer the saponified extract to a separatory funnel.
-
Add an equal volume of petroleum ether:diethyl ether (1:1, v/v) and mix gently.
-
Wash the organic phase with a saturated NaCl solution to remove the alkali. Repeat the washing until the aqueous phase is neutral.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 30°C.[1]
-
Re-dissolve the dried extract in a known volume of the initial mobile phase (e.g., Methanol:MTBE) for HPLC analysis.
-
Filter the final extract through a 0.22 µm syringe filter prior to injection.[1]
HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C30 Reversed-Phase column (5 µm, 250 x 4.6 mm).[1]
-
Mobile Phase:
-
Gradient Elution: A linear gradient from 95:5 (A:B) to 70:30 over 30 minutes, followed by a wash and re-equilibration step is a good starting point.[1] The gradient should be optimized to achieve baseline separation of antheraxanthin isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 29°C.[1]
-
Detection: Monitor the eluent at 450 nm. Acquire full spectra from 250-600 nm to aid in peak identification.[1]
Identification and Quantification:
-
Identification: this compound is identified by its characteristic retention time and UV-Vis absorption spectrum, which shows a hypsochromic shift and a prominent cis-peak compared to the all-trans isomer.[2][5] Co-injection with a standard, if available, can confirm the peak identity.
-
Quantification: Quantification is achieved by integrating the peak area at 450 nm and comparing it to a calibration curve generated from a standard of known concentration. If a pure standard for the (9Z)-isomer is not available, quantification can be performed relative to the all-trans-antheraxanthin standard, though this will be an estimation.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of HPLC system components.
References
- 1. scielo.br [scielo.br]
- 2. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 5. researchgate.net [researchgate.net]
- 6. prometheusprotocols.net [prometheusprotocols.net]
Application Notes and Protocols for the Quantification of (9Z)-Antheraxanthin in Leaf Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Antheraxanthin is a crucial intermediate in the xanthophyll cycle, a vital photoprotective mechanism in plants.[1][2] This cycle helps dissipate excess light energy, protecting the photosynthetic apparatus from damage. The quantification of this compound in leaf tissue is essential for studies related to plant stress physiology, photosynthesis, and understanding the mechanisms of photoprotection. These application notes provide a detailed protocol for the reliable extraction and quantification of this compound from leaf tissue using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. An alternative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is also discussed for enhanced sensitivity and specificity.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₅₆O₃ | |
| Molecular Weight | 584.87 g/mol | |
| IUPAC Name | (3S,3′R,5R,6S,9Z)-5,6-Epoxy-5,6-dihydro-β,β-carotene-3,3′-diol | |
| Appearance | Yellow pigment | [3] |
| Storage Conditions | -70°C for analytical standard |
Experimental Protocols
Sample Preparation and Pigment Extraction
This protocol is designed to efficiently extract carotenoids from leaf tissue while minimizing degradation and isomerization. All procedures should be performed under dim light and on ice to prevent pigment degradation.[2][4]
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Microcentrifuge tubes
-
Cold 100% acetone (B3395972) (HPLC grade), buffered with 0.5 g/L calcium carbonate (CaCO₃)[1]
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Sample Collection and Freezing: Immediately freeze fresh leaf tissue (approximately 100 mg) in liquid nitrogen to halt enzymatic activity.
-
Grinding: Grind the frozen leaf tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add 1 mL of cold, buffered 100% acetone. Vortex vigorously for 1 minute to ensure thorough extraction. For desiccated samples, acetone 95-99% is recommended to facilitate the extraction of xanthophylls.[1]
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Storage: If not analyzed immediately, store the extracts at -20°C in the dark.
HPLC Quantification of this compound
This method utilizes a C30 column, which provides excellent resolution of carotenoid isomers.[4][5]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, and a photodiode array (PDA) detector.
-
Column: YMC Carotenoid C30 column (250 x 4.6 mm, 5 µm) or equivalent.
-
Column Temperature: 20°C[5]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 95 5 15 50 50 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: PDA detection at 445 nm for antheraxanthin (B39726). A full spectral scan from 250-600 nm should be recorded to aid in peak identification.
Preparation of this compound Standard and Calibration
An analytical standard of this compound is commercially available and should be used for accurate quantification.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in ethanol. The exact concentration should be determined spectrophotometrically using its specific extinction coefficient.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (95% Solvent A, 5% Solvent B).
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: The concentration of this compound in the leaf extracts can be determined from the calibration curve.
Alternative Method: UPLC-MS Analysis
For higher sensitivity and more definitive identification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be employed.
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: ACQUITY UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) or similar.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is a common starting point for xanthophyll analysis.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. The protonated molecule [M+H]⁺ for antheraxanthin (m/z 585.4) would be monitored.[6]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of carotenoids. Specific values for this compound should be determined experimentally.
| Parameter | Typical Value Range |
| Retention Time (RT) | Dependent on specific HPLC conditions; should be determined with a standard. |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 - 0.5 µg/mL |
| Wavelength of Max. Abs. (λmax) | ~422, 445, 474 nm in ethanol |
Visualizations
Xanthophyll Cycle Signaling Pathway
Caption: The Xanthophyll Cycle showing the interconversion of violaxanthin, antheraxanthin, and zeaxanthin.
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound in leaf tissue.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. researchgate.net [researchgate.net]
- 3. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. georg.cluster.is [georg.cluster.is]
Application Notes and Protocols for the Spectroscopic Identification of (9Z)-Antheraxanthin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin (B39726) is a key xanthophyll cycle carotenoid involved in the photoprotective mechanisms of plants and algae. Its (9Z)-isomer, ((9Z)-Antheraxanthin), is of significant interest due to its potential biological activities, including antioxidant properties. Accurate identification and characterization of this compound are crucial for research in plant physiology, nutrition, and drug development. These application notes provide detailed protocols and data for the spectroscopic identification of this compound using UV-Vis Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, often coupled with High-Performance Liquid Chromatography (HPLC) for separation.
Spectroscopic Identification Techniques
A combination of chromatographic separation and spectroscopic detection is essential for the unambiguous identification of this compound in complex biological extracts.
High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection
HPLC is the primary technique for separating this compound from other carotenoids and chlorophylls. A C30 reversed-phase column is highly effective for resolving geometric isomers of xanthophylls. Photodiode array detection provides UV-Visible spectral data for preliminary identification.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of carotenoids is characterized by three distinct absorption maxima (λmax), which are influenced by the conjugated polyene system and the solvent used. The presence of a cis bond in this compound typically leads to a hypsochromic (blue) shift of the main absorption band and the appearance of a "cis-peak" in the near-UV region (around 330-360 nm) compared to the all-trans isomer.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), is a powerful tool for determining the molecular weight and fragmentation pattern of antheraxanthin isomers. This provides a high degree of confidence in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the definitive identification of the (9Z) isomer. The introduction of a cis bond at the C9 position causes characteristic shifts in the signals of nearby protons and carbons in the polyene chain. Specifically, inward-facing protons (e.g., H8, H11) are shifted downfield, while outward-facing protons (e.g., H10, H12) are shifted upfield compared to the all-trans isomer.[1]
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for the identification of this compound.
Table 1: UV-Vis Absorption Maxima (λmax) of Antheraxanthin
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | "cis"-peak (nm) | Reference |
| Ethanol | 421 | 443 | 473 | Not Reported | |
| Hexane (B92381) | (421) | 445 | 470 | Not Reported | |
| Petroleum Ether | 424 | 445 | 475 | Not Reported | |
| HPLC Eluant | (421) | 444 | 471 | Not Reported |
(Note: Data for all-trans-antheraxanthin. The (9Z) isomer is expected to show a slight blue shift and a cis-peak around 330-360 nm.)
Table 2: Mass Spectrometry Data for Antheraxanthin
| Ionization Mode | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Fragmentation Details | Reference |
| ESI (+) | 585 | 567.4 | [M+H - H₂O]⁺ | [2] |
| 475.4 | [M+H - H₂O - 92]⁺ (loss of toluene) | [2] | ||
| 221.1 | Characteristic fragment | [2] |
Table 3: Predicted ¹H NMR Chemical Shift Trends for this compound (vs. all-trans)
| Proton | Expected Shift | Rationale | Reference |
| H8 | Downfield | Inward-facing proton relative to the C9-C10 cis bond | [1] |
| H10 | Upfield | Outward-facing proton relative to the C9-C10 cis bond | [1] |
| H11 | Downfield | Inward-facing proton relative to the C9-C10 cis bond | [1] |
| H12 | Upfield | Outward-facing proton relative to the C9-C10 cis bond | [1] |
Experimental Protocols
Protocol 1: Extraction of Carotenoids from Plant Material
This protocol is a general method for the extraction of carotenoids from fresh leaf tissue.
Materials:
-
Fresh leaf tissue (e.g., spinach, Arabidopsis)
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (ice-cold)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Fume hood
Procedure:
-
Weigh approximately 1-2 g of fresh leaf tissue.
-
Freeze the tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Add 10 mL of ice-cold acetone to the mortar and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 4000 x g for 10 minutes at 4°C.
-
Carefully decant the acetone supernatant into a separatory funnel.
-
Repeat the extraction of the pellet with 10 mL of ice-cold acetone until the pellet is colorless. Combine all supernatants in the separatory funnel.
-
Add 20 mL of hexane and 20 mL of saturated NaCl solution to the separatory funnel.
-
Gently invert the funnel several times to partition the carotenoids into the upper hexane layer. Allow the layers to separate.
-
Drain and discard the lower aqueous layer.
-
Wash the hexane layer with two additional 20 mL portions of saturated NaCl solution.
-
Transfer the hexane layer to a clean flask and dry over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C.
-
Re-dissolve the carotenoid extract in a known volume of HPLC mobile phase for analysis.
Protocol 2: HPLC-DAD-MS/MS Analysis of this compound
This protocol describes the chromatographic separation and mass spectrometric detection of antheraxanthin isomers.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector
-
Mass spectrometer with an ESI or APCI source
-
C30 reversed-phase column (e.g., YMC Carotenoid C30, 250 x 4.6 mm, 5 µm)
Mobile Phase:
-
Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/MTBE/Water (6:91:3, v/v/v)
HPLC Conditions:
-
Gradient:
-
0-15 min: 100% A
-
15-40 min: Linear gradient to 100% B
-
40-50 min: 100% B
-
50-55 min: Linear gradient to 100% A
-
55-65 min: 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
DAD Detection: 300-600 nm, with chromatograms extracted at 445 nm.
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range (MS1): m/z 150-700
-
MS/MS: Product ion scan of m/z 585, with collision energy optimized for fragmentation (e.g., 20-30 eV).
Visualizations
Xanthophyll Cycle Signaling Pathway
The xanthophyll cycle is a crucial photoprotective mechanism in plants and algae, involving the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) via antheraxanthin in response to high light stress. This process dissipates excess light energy as heat.
Caption: The Xanthophyll Cycle Pathway.
Experimental Workflow for this compound Identification
The following workflow outlines the key steps from sample collection to the final identification of this compound.
Caption: Workflow for this compound Identification.
References
Application of (9Z)-Antheraxanthin in Studying Photosynthesis Efficiency
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(9Z)-Antheraxanthin, a key xanthophyll cycle pigment, plays a pivotal role in the photoprotective mechanisms of photosynthetic organisms. Its application in research is crucial for understanding and quantifying the efficiency of photosynthesis, particularly under conditions of light stress. As an intermediate in the reversible conversion of violaxanthin (B192666) to zeaxanthin (B1683548), this compound is central to the process of non-photochemical quenching (NPQ), a mechanism that dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage.[1][2][3] The concentration and dynamics of this compound are therefore direct indicators of the photoprotective status and, consequently, the light-use efficiency of a plant or alga.
The xanthophyll cycle, involving the enzymatic conversion of violaxanthin to antheraxanthin (B39726) and then to zeaxanthin, is activated by a low pH in the thylakoid lumen, a condition that arises when light absorption exceeds the capacity of the photosynthetic carbon fixation.[4][5] The enzyme violaxanthin de-epoxidase (VDE) catalyzes the de-epoxidation of violaxanthin to antheraxanthin and subsequently to zeaxanthin.[4][6] Conversely, zeaxanthin epoxidase (ZEP) catalyzes the reverse reaction in low light conditions.[5] The transient accumulation of this compound is particularly significant in the initial phases of light stress, contributing to the rapid induction of NPQ.[1][7]
By monitoring the levels of this compound and other xanthophyll cycle pigments, researchers can assess the capacity of a plant to cope with high light stress. This has significant implications for crop improvement, biofuel production, and the development of compounds that can modulate photosynthetic efficiency. For instance, screening for genotypes with altered this compound kinetics could lead to the identification of more stress-tolerant crop varieties. In the context of drug development, understanding the regulation of the xanthophyll cycle could provide insights into developing molecules that protect cells from oxidative stress, a process relevant to various human diseases.
Key Applications:
-
Assessing Photoprotective Capacity: Quantification of the de-epoxidation state (DES), calculated as (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin), provides a quantitative measure of the activation of the xanthophyll cycle and the plant's capacity for photoprotection.[5]
-
Screening for Stress Tolerance: Monitoring this compound levels in response to various environmental stressors (e.g., high light, drought, temperature extremes) can be used to screen for more resilient plant and algal strains.
-
Understanding Photosynthetic Regulation: Studying the kinetics of this compound formation and degradation provides insights into the intricate regulation of photosynthetic light harvesting and energy dissipation.
-
Biofuel and Biomass Optimization: Modulating the xanthophyll cycle, and thereby the levels of this compound, could potentially enhance biomass productivity in algae by balancing photoprotection and light-use efficiency.[8]
Quantitative Data Summary
The following tables summarize the relationships between xanthophyll cycle pigments, non-photochemical quenching (NPQ), and photosynthetic parameters.
Table 1: Xanthophyll Cycle Pigment Composition and De-epoxidation State (DES) under Varying Light Conditions.
| Light Condition | Violaxanthin (mmol/mol Chl a) | Antheraxanthin (mmol/mol Chl a) | Zeaxanthin (mmol/mol Chl a) | De-epoxidation State (DES) | Reference |
| Low Light / Dark | High | Low / Undetectable | Low / Undetectable | Low | [9] |
| High Light (short exposure) | Decreasing | Increasing | Increasing | Intermediate | [1][7] |
| High Light (prolonged exposure) | Low | Low / Stable | High | High | [9] |
Table 2: Correlation between Xanthophyll Cycle Components and Non-Photochemical Quenching (NPQ).
| Parameter | Correlation with NPQ | Notes | Reference |
| Antheraxanthin Concentration | Positive, especially in the initial phase of light exposure. | A transient phase of NPQ (0-2 minutes after dark to light transition) is hypothesized to be dependent on antheraxanthin concentrations. | [1][7][10] |
| Zeaxanthin Concentration | Strong Positive | The saturating phase of NPQ corresponds with the production of zeaxanthin. | [1][7][10] |
| De-epoxidation State (DES) | Strong Positive | DES shows a strong correlation with NPQ until a saturation point is reached. | [8][10] |
Experimental Protocols
Protocol 1: Quantification of this compound and Other Xanthophyll Cycle Pigments by High-Performance Liquid Chromatography (HPLC)
This protocol describes the extraction and quantification of xanthophyll cycle pigments from plant or algal tissue.
Materials:
-
Plant or algal tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
100% Acetone (B3395972) (ice-cold)
-
Sodium ascorbate (B8700270) (optional, as an antioxidant)
-
Microcentrifuge tubes
-
Microcentrifuge
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
-
HPLC grade solvents (e.g., acetonitrile, methanol, dichloromethane, water, ethyl acetate)
-
Pigment standards (Violaxanthin, Antheraxanthin, Zeaxanthin, Lutein, Chlorophyll (B73375) a, Chlorophyll b, β-carotene)
Procedure:
-
Sample Collection and Freezing: Harvest a known amount of fresh tissue (e.g., 100 mg of leaf tissue) and immediately freeze it in liquid nitrogen to halt all enzymatic activity.
-
Pigment Extraction:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a microcentrifuge tube.
-
Add 1 mL of ice-cold 100% acetone (optionally containing a pinch of sodium ascorbate).
-
Vortex vigorously for 1 minute to extract the pigments.
-
Incubate on ice in the dark for 30 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a new, clean microcentrifuge tube.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample into the HPLC system.
-
Separate the pigments using a C18 reverse-phase column with a gradient elution program. A typical mobile phase could consist of a gradient of two solvents: Solvent A (e.g., acetonitrile:methanol:water) and Solvent B (e.g., methanol:ethyl acetate).[11]
-
Detect the pigments using a PDA detector set to scan from 350 to 750 nm. Monitor specific wavelengths for chlorophylls (B1240455) (around 665 nm) and carotenoids (around 450 nm).
-
-
Quantification:
-
Identify the peaks for violaxanthin, antheraxanthin, zeaxanthin, and other pigments by comparing their retention times and absorption spectra with those of pure standards.
-
Quantify the amount of each pigment by integrating the peak area and comparing it to a standard curve generated with known concentrations of the respective pigment standards.
-
Express the pigment concentrations per unit of chlorophyll a or per unit of fresh/dry weight of the tissue.
-
Protocol 2: Measurement of Photosynthesis Efficiency via Chlorophyll a Fluorescence
This protocol outlines the use of a Pulse-Amplitude-Modulated (PAM) fluorometer to measure key photosynthetic parameters, including Non-Photochemical Quenching (NPQ).
Materials:
-
Plant or algal sample
-
Pulse-Amplitude-Modulated (PAM) fluorometer
-
Dark adaptation clips or a dark room
Procedure:
-
Dark Adaptation:
-
Dark-adapt the sample for at least 20-30 minutes. This ensures that all reaction centers of photosystem II (PSII) are open and ready for photochemistry.
-
-
Measurement of Minimal and Maximal Fluorescence in the Dark-Adapted State:
-
Measure the minimal fluorescence (Fo) by applying a weak, modulated measuring light.
-
Apply a saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
Calculate the maximum quantum yield of PSII photochemistry as Fv/Fm = (Fm - Fo) / Fm. In healthy, unstressed plants, this value is typically around 0.83.
-
-
Light-Adapted Measurements and NPQ Induction:
-
Expose the sample to a constant actinic light of a defined intensity to induce photosynthesis.
-
After a period of illumination, when the fluorescence signal has reached a steady state (Fs), apply a saturating pulse to measure the maximal fluorescence in the light-adapted state (Fm').
-
Measure the minimal fluorescence in the light-adapted state (Fo') immediately after turning off the actinic light and applying a brief far-red light pulse.
-
-
Calculation of Photosynthetic Parameters:
-
Effective Quantum Yield of PSII (ΦPSII): ΦPSII = (Fm' - Fs) / Fm'. This parameter represents the efficiency of PSII photochemistry under the given light conditions.
-
Non-Photochemical Quenching (NPQ): NPQ = (Fm - Fm') / Fm'. This parameter quantifies the dissipation of excess light energy as heat.
-
-
Data Interpretation:
-
An increase in NPQ under high light is indicative of the activation of photoprotective mechanisms, including the xanthophyll cycle.
-
Correlate the NPQ values with the concentrations of antheraxanthin and zeaxanthin determined by HPLC (Protocol 1) to establish a direct link between the xanthophyll cycle and the dissipation of excess light energy.
-
Visualizations
References
- 1. Non-photochemical quenching kinetics during the dark to light transition in relation to the formation of antheraxanthin and zeaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underpinning natural variation in non-photochemical quenching kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 4. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Violaxanthin de-epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Differential Control of Xanthophylls and Light-Induced Stress Proteins, as Opposed to Light-Harvesting Chlorophyll a/b Proteins, during Photosynthetic Acclimation of Barley Leaves to Light Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Separation of Antheraxanthin Isomers by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antheraxanthin (B39726), a key xanthophyll cycle pigment, plays a crucial role in the photoprotection of photosynthetic organisms. It exists as a mixture of geometric isomers, primarily the all-trans and various cis forms. The separation and quantification of these isomers are essential for understanding their distinct biological activities and metabolic pathways. Thin-layer chromatography (TLC) offers a rapid, cost-effective, and accessible method for the qualitative and semi-quantitative analysis of antheraxanthin isomers.[1] This document provides detailed protocols and application notes for the separation of antheraxanthin isomers using TLC.
Principle of Separation
Thin-layer chromatography separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents). For carotenoids like antheraxanthin, which are relatively non-polar, normal-phase TLC is typically employed.[1] This utilizes a polar stationary phase, such as silica (B1680970) gel or alumina, and a less polar mobile phase. The separation of antheraxanthin from other carotenoids and, more subtly, its own geometric isomers, is achieved by carefully selecting the stationary and mobile phases to exploit small differences in polarity and shape. The all-trans isomer is generally more planar and can interact more strongly with the stationary phase, while the cis isomers, being less planar due to steric hindrance, tend to be more mobile.[2] This often results in cis isomers having slightly higher Rf values than the all-trans isomer.
Data Presentation: Rf Values of Antheraxanthin
The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Below is a summary of reported Rf values for all-trans-antheraxanthin on silica gel plates with various mobile phases. Note that antheraxanthin has been observed to resolve into two adjacent zones with slightly different Rf values, suggestive of isomer separation.[3]
| TLC System (Stationary Phase) | Mobile Phase (Solvent System) | Reported Rf Value (all-trans-antheraxanthin) | Reference |
| Silica Gel | 3:1 Petroleum ether: Diethyl ether | 0.20 | [3] |
| Silica Gel | 1:1 Benzene: Chloroform | 0.38 | [3] |
| Silica Gel | 1:1:1 Petroleum ether: Benzene: Acetone (B3395972) | 0.55 | [3] |
| Silica Gel | 3:1:1 Benzene: Ethyl acetate: Methanol | 0.70 | [3] |
| Silica Gel | 10:4:1 Petroleum ether (65-95°C): Acetone: Diethylamine | Not explicitly reported for antheraxanthin, but effective for related xanthophyll isomers. | [4] |
Experimental Protocols
This section provides a detailed protocol for the extraction of antheraxanthin from a biological sample and its subsequent separation by TLC.
Sample Preparation: Extraction of Antheraxanthin
This protocol is a general method for extracting carotenoids from plant or algal tissues. All steps should be performed under dim light to prevent photo-isomerization and degradation of carotenoids.[5]
Materials:
-
Fresh or frozen biological sample (e.g., spinach leaves, algal cells)
-
Mortar and pestle
-
Acetone (100%)
-
Petroleum ether or hexane (B92381)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream
-
Centrifuge and centrifuge tubes
Procedure:
-
Weigh approximately 1-2 g of the sample tissue and place it in a chilled mortar.
-
Add a small amount of sand or magnesium carbonate to aid in grinding and neutralize plant acids.
-
Add 10-15 mL of cold acetone and grind the tissue thoroughly until a homogenous slurry is formed.
-
Transfer the slurry to a centrifuge tube and centrifuge at 3000 x g for 5 minutes.
-
Carefully decant the acetone supernatant into a separatory funnel.
-
Repeat the extraction of the pellet with acetone until the pellet is colorless. Pool all the acetone extracts.
-
To the separatory funnel, add an equal volume of petroleum ether or hexane and 20-30 mL of a saturated NaCl solution.
-
Gently invert the funnel several times to partition the pigments into the petroleum ether layer. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Wash the upper petroleum ether layer with distilled water two to three times.
-
Dry the pigment-containing petroleum ether layer by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried pigment extract in a minimal amount of the TLC mobile phase for spotting.
Thin-Layer Chromatography Protocol
Materials:
-
TLC plates (e.g., Silica gel 60 F254, 20x20 cm)
-
Developing chamber with a lid
-
Spotting capillaries or micropipettes
-
Mobile phase (see table above for options; the petroleum ether:acetone:diethylamine system is recommended for isomer separation[4])
-
Pencil and ruler
-
Fume hood
-
Visualization system (e.g., UV lamp, although carotenoids are often visible)
Procedure:
-
Plate Preparation: Handle the TLC plate by the edges to avoid contamination. Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the plate.[1]
-
Spotting: Using a capillary tube, apply the concentrated sample extract as a small, tight spot on the origin line. Allow the solvent to evaporate completely between applications to keep the spot diameter minimal (1-2 mm).[1] If available, spot an all-trans-antheraxanthin standard alongside the sample.
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside, leaning against the chamber wall and partially submerged in the solvent, to saturate the chamber atmosphere with solvent vapor. This ensures better and more reproducible separation.[1] Close the chamber and let it equilibrate for at least 15-20 minutes.
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate by capillary action.[1] The development should be carried out in the dark to protect the pigments.[5]
-
Visualization and Analysis: When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry in a fume hood. Antheraxanthin isomers will appear as yellow-orange spots.
-
Circle the spots with a pencil and calculate the Rf value for each spot using the formula: Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)
-
The presence of two closely spaced spots for antheraxanthin is indicative of isomer separation.
Visualizations
Experimental Workflow
Caption: Workflow for TLC separation of antheraxanthin isomers.
Logical Relationship of TLC Components
Caption: Key components and relationships in TLC analysis.
References
- 1. Express Analysis of Microalgal Secondary Carotenoids by TLC and UV-Vis Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organic chemistry - How can you predict relative Rf values of cis-trans isomers in thin layer chromatography? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Antheraxanthin, a light harvesting carotenoid found in a chromophyte alga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Application Notes: (9Z)-Antheraxanthin as a Biomarker for Oxidative Stress in Plants
Introduction
(9Z)-Antheraxanthin, a specific geometric isomer of the xanthophyll antheraxanthin (B39726), is emerging as a potential biomarker for assessing oxidative stress in plants. Antheraxanthin is a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism that helps plants dissipate excess light energy and mitigate photo-oxidative damage.[1] Under conditions of oxidative stress, the dynamics of the xanthophyll cycle are altered, leading to changes in the concentrations of its components, including antheraxanthin. The 9Z-isomer, in particular, may offer more specific insights into the oxidative state of the plant. These application notes provide a comprehensive overview of the use of this compound as a biomarker, complete with detailed experimental protocols and data interpretation guidelines for researchers, scientists, and drug development professionals.
Principle
Under normal physiological conditions, violaxanthin (B192666) is converted to antheraxanthin and then to zeaxanthin (B1683548) to dissipate excess light energy. This process is reversible, and the pool of these xanthophylls shifts in response to environmental stressors that induce the production of reactive oxygen species (ROS). Oxidative stress can lead to an accumulation or depletion of antheraxanthin, and the ratio of its isomers may change. Monitoring the levels of this compound can, therefore, provide a quantitative measure of a plant's response to oxidative stress. Its role as a precursor in the biosynthesis of the stress hormone abscisic acid (ABA) further underscores its significance in plant stress physiology.
Applications
-
Herbicide and Pesticide Screening: Evaluating the oxidative stress-inducing effects of new chemical entities on plants.
-
Environmental Stress Monitoring: Assessing the impact of abiotic stressors such as drought, salinity, heavy metal toxicity, and high light on plant health.
-
Crop Improvement: Screening for stress-tolerant plant varieties by analyzing their capacity to manage oxidative stress, as indicated by this compound levels.
-
Drug Development: In the context of medicinal plants, understanding how cultivation conditions or treatments affect oxidative stress levels can be crucial for ensuring the quality and consistency of bioactive compounds.
Data Presentation
The following table summarizes the correlation between antheraxanthin concentrations and established oxidative stress markers, malondialdehyde (MDA) and hydrogen peroxide (H₂O₂), in Viburnum lantana leaves exposed to ozone-induced oxidative stress. While this data does not specifically isolate the (9Z)-isomer, it provides a strong rationale for its investigation as a biomarker.
Table 1: Correlation of Antheraxanthin with Oxidative Stress Markers
| Biomarker | Oxidative Stress Marker | Correlation Coefficient (r) | p-value | Reference |
| Antheraxanthin | Malondialdehyde (MDA) | -0.68 | < 0.01 | [2] |
| Antheraxanthin | Hydrogen Peroxide (H₂O₂) | -0.55 | < 0.05 | [2] |
Note: The negative correlation indicates that as antheraxanthin levels decrease, the levels of oxidative stress markers increase, suggesting a protective role for antheraxanthin.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Leaf Tissue
This protocol outlines the steps for extracting carotenoids, including this compound, from plant leaves.
Materials:
-
Fresh plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (100%, HPLC grade)
-
Magnesium carbonate (optional, to neutralize acids)
-
Microcentrifuge tubes (amber colored or covered in foil)
-
Microcentrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials (amber colored)
Procedure:
-
Harvest approximately 100 mg of fresh leaf tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a pre-chilled microcentrifuge tube.
-
Add 1 mL of 100% acetone (and a pinch of magnesium carbonate if the tissue is acidic).
-
Vortex vigorously for 1 minute to extract the pigments.
-
Incubate on ice in the dark for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the carotenoid extract.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean, amber HPLC vial.
-
Store the extract at -20°C in the dark until HPLC analysis. All steps should be performed under dim light to prevent isomerization and degradation of carotenoids.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the HPLC method for the separation and quantification of this compound.
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Solvent A: Acetonitrile:Methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)[3]
-
Solvent B: Methanol:Ethyl acetate (B1210297) (68:32 v/v)[3]
-
This compound standard (if available) or a well-characterized mixed carotenoid standard for retention time comparison.
Procedure:
-
Set the column temperature to 30°C.
-
Equilibrate the column with 100% Solvent A for at least 30 minutes at a flow rate of 1.2 mL/min.
-
Inject 20 µL of the plant extract.
-
Run a linear gradient from 100% Solvent A to 100% Solvent B over 15 minutes.[3]
-
Hold at 100% Solvent B for 3 minutes.[3]
-
Return to 100% Solvent A and re-equilibrate for 5 minutes before the next injection.
-
Monitor the elution of carotenoids using the PDA detector at 445 nm.
-
Identify the this compound peak based on its retention time relative to standards and its characteristic absorption spectrum (peaks around 422, 445, and 475 nm). The 9Z-isomer will typically have a slightly shorter retention time than the all-trans isomer on a C18 column.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from a pure standard. If a pure standard is unavailable, relative quantification can be performed by comparing peak areas across different samples.
Mandatory Visualizations
Caption: Signaling pathway of the xanthophyll cycle in response to oxidative stress.
Caption: Experimental workflow for this compound analysis.
References
Application Note: In Vitro Antioxidant Activity Assays for (9Z)-Antheraxanthin
Audience: Researchers, scientists, and drug development professionals.
Introduction
(9Z)-Antheraxanthin is a naturally occurring xanthophyll, a class of oxygen-containing carotenoid pigments.[1] Found in various plants, it plays a role in the xanthophyll cycle, a mechanism to protect against photo-oxidative damage.[2] Carotenoids are recognized for their antioxidant properties, which are linked to their chemical structure, specifically the conjugated double bond system that allows for the delocalization of electrons and the quenching of reactive oxygen species (ROS).[3] High antioxidant activities have been observed for antheraxanthin (B39726) and its isomers, with studies highlighting potent lipid peroxidation inhibitory and moderate singlet oxygen (¹O₂) quenching activities.[2][4]
The evaluation of the antioxidant capacity of specific carotenoid isomers like this compound is crucial for understanding their potential therapeutic benefits in preventing diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.[5] This document provides detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, FRAP, and ORAC—tailored for the analysis of lipophilic compounds like this compound.
General Experimental Workflow
The following diagram outlines the typical workflow for assessing the in vitro antioxidant activity of a test compound.
Caption: General workflow for in vitro antioxidant activity assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] This donation neutralizes the radical, resulting in a color change from deep violet to pale yellow, which is measured spectrophotometrically at approximately 517 nm.[7][8] The degree of discoloration is proportional to the antioxidant's scavenging activity.[6] This method is suitable for both hydrophilic and lipophilic substances.[9]
Caption: Mechanism of the DPPH radical scavenging assay.
Protocol:
-
Reagents and Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (ACS grade)
-
Trolox or Ascorbic acid (for standard curve)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Preparation of Solutions:
-
DPPH Working Solution (approx. 75 µM): Dissolve an appropriate amount of DPPH in methanol to achieve an absorbance of 1.00 ± 0.20 at 517 nm.[10] This solution should be freshly prepared and kept in the dark.[7]
-
This compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform, dichloromethane, DMSO, acetone) to a known concentration (e.g., 1 mg/mL).[11]
-
Sample Dilutions: Prepare a series of dilutions of the this compound stock solution using methanol or ethanol.
-
Standard Solution: Prepare a stock solution of Trolox (or ascorbic acid) in methanol and create a series of dilutions for the standard curve (e.g., 0-100 µM).
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution, standard solution, or blank (solvent) to the wells of a 96-well plate.[7]
-
Add 200 µL of the DPPH working solution to all wells.[7]
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6][12]
-
Measure the absorbance at 517 nm using a microplate reader.[7] Note: A control for the intrinsic color of carotenoid samples is necessary. Prepare parallel wells with the sample and solvent (e.g., methanol) instead of the DPPH solution and subtract this background absorbance.[13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100 [6]
-
Where A_control is the absorbance of the DPPH solution with blank, and A_sample is the absorbance of the DPPH solution with the sample/standard.
-
-
Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Results can also be expressed as Trolox Equivalents (TE) by comparing the sample's activity to the Trolox standard curve.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[14] In the presence of an antioxidant, the ABTS•+ is reduced back to the neutral ABTS, causing the solution to decolorize.[15] The change in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.[9][15]
Protocol:
-
Reagents and Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Ethanol or Phosphate (B84403) Buffered Saline (PBS)
-
Trolox (for standard curve)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Preparation of Solutions:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.[16]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a 2.45 mM concentration.[16]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][16]
-
ABTS•+ Working Solution: Before use, dilute the ABTS•+ radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]
-
Sample and Standard Solutions: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value or express the results in Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[17] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[18] The FRAP assay is a single electron transfer (SET) based method.[19] It should be noted that some studies have found that β-carotene isomers show no significant ferric reducing activity in the FRAP assay.[20][21]
Protocol:
-
Reagents and Materials:
-
This compound
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) in water
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) (for standard curve)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Preparation of Solutions:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[17][18]
-
Sample Solutions: Prepare dilutions of this compound in an appropriate solvent.
-
Standard Curve: Prepare a series of aqueous ferrous sulfate solutions (e.g., 100-1000 µM).
-
-
Assay Procedure:
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Calculate the FRAP value of the samples using the equation obtained from the linear regression of the standard curve.
-
Results are expressed as µM of Fe²⁺ equivalents per mg or µM of the sample.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals.[22] Peroxyl radicals are generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[23] The antioxidant quenches these radicals, preserving the fluorescence signal. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[5][24]
Protocol:
-
Reagents and Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
75 mM Phosphate buffer (pH 7.4)
-
Trolox (for standard curve)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
-
-
Preparation of Solutions:
-
Fluorescein Working Solution: Prepare a stock solution and dilute it in 75 mM phosphate buffer immediately before use.[25]
-
AAPH Solution (75 mM): Dissolve AAPH in 75 mM phosphate buffer. Prepare this solution fresh daily.[24][25]
-
Sample Solutions: For lipophilic samples like this compound, dissolve in acetone (B3395972) and then dilute with 50% acetone or another suitable solvent system.
-
Standard Curve: Prepare a series of Trolox dilutions in the same solvent system as the sample.
-
-
Assay Procedure:
-
Add 25 µL of sample, standard, or blank to the wells of a black 96-well plate.[5]
-
Add 150 µL of the fluorescein working solution to each well.[5]
-
Mix and incubate the plate at 37°C for 30 minutes in the plate reader.[5][24]
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well using the reader's injector or a multichannel pipette.[5]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes (Excitation: ~485 nm, Emission: ~520 nm).[23][24]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank .[24]
-
Plot the Net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of the samples from the standard curve. Results are expressed as µM of Trolox Equivalents (TE).
-
Data Presentation: Comparative Antioxidant Activity
Quantitative data for this compound across all these assays is not extensively published. The table below presents representative data for antheraxanthin and related xanthophylls to provide a comparative context for expected results.
| Assay | Compound | Antioxidant Capacity (Value) | Comments / Reference |
| Lipid Peroxidation | Antheraxanthin | Potent Inhibitory Activity | Stronger than β-carotene.[2] |
| ¹O₂ Quenching | Antheraxanthin | Moderate Activity | Similar to β-carotene.[2] |
| ABTS (αTEAC) | β-Carotene isomers | ~3 times higher than α-tocopherol | (9Z)-β-Carotene showed similar activity to the all-trans isomer.[20] |
| DPPH | Carotenoids | Often show low or no activity | This assay may not be ideal for all carotenoids.[19] |
| FRAP | β-Carotene isomers | No significant activity observed | Carotenoids may not be effective reducers of the Fe³⁺-TPTZ complex.[20][21] |
| ORAC | General Carotenoids | Effective peroxyl radical scavengers | The ORAC assay is well-suited for measuring the activity of carotenoids.[9] |
References
- 1. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physicochemical, antioxidant properties of carotenoids and its optoelectronic and interaction studies with chlorophyll pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 10. mdpi.com [mdpi.com]
- 11. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. cosmobiousa.com [cosmobiousa.com]
- 19. daneshyari.com [daneshyari.com]
- 20. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant activity of β-carotene compounds in different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices | MDPI [mdpi.com]
- 23. activeconceptsllc.com [activeconceptsllc.com]
- 24. ORAC Assay Protocol | PDF | Analytical Chemistry | Chemistry [scribd.com]
- 25. agilent.com [agilent.com]
Application Notes and Protocols for the Purification of (9Z)-Antheraxanthin from Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9Z)-Antheraxanthin is a naturally occurring xanthophyll pigment and a key intermediate in the xanthophyll cycle, a critical photoprotective mechanism in plants and algae.[1] This cis-isomer of antheraxanthin (B39726) plays a role in regulating light-harvesting and dissipating excess energy to prevent photo-oxidative damage. Its potent antioxidant properties make it a compound of interest for research in photosynthesis, as well as for potential applications in the pharmaceutical and nutraceutical industries.
These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and purification of this compound from complex biological matrices such as plant tissues and microalgae.
Overview of the Purification Workflow
The purification of this compound from biological samples is a multi-step process that requires careful handling to prevent degradation and isomerization of the target compound. The general workflow involves sample harvesting and preparation, extraction of total carotenoids, saponification to remove interfering lipids and chlorophylls (B1240455), chromatographic separation of carotenoid isomers, and finally, purification and quantification of this compound.
Caption: General workflow for the purification of this compound.
Key Experimental Protocols
Protocol 1: Extraction of Total Carotenoids from Plant/Algal Biomass
This protocol describes the extraction of total carotenoids from fresh or lyophilized biological samples. All procedures should be performed under dim light to minimize photo-isomerization and degradation.
Materials:
-
Fresh or lyophilized plant/algal biomass
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (B3395972) (HPLC grade)
-
Petroleum ether or Hexane (B92381) (HPLC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Homogenization: Freeze the biomass with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Solvent Extraction:
-
Transfer the powdered sample to a centrifuge tube.
-
Add acetone and vortex vigorously for 5-10 minutes. The ratio of solvent to biomass should be approximately 10:1 (v/w).
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction process with fresh acetone until the pellet is colorless.
-
-
Phase Separation:
-
Combine all acetone extracts in a separatory funnel.
-
Add an equal volume of petroleum ether or hexane and mix gently.
-
Add saturated NaCl solution to facilitate phase separation.
-
Collect the upper organic phase containing the carotenoids.
-
Wash the organic phase twice with distilled water to remove residual acetone.
-
-
Drying and Concentration:
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Storage: Re-dissolve the crude carotenoid extract in a minimal volume of a suitable solvent (e.g., acetone or a mixture of methanol (B129727) and methyl tert-butyl ether), flush with nitrogen gas, and store at -80°C in the dark.
Protocol 2: Saponification of Crude Carotenoid Extract
Saponification is performed to remove chlorophylls and acylglycerols, which can interfere with the chromatographic separation of carotenoids.
Materials:
-
Crude carotenoid extract
-
10% (w/v) methanolic potassium hydroxide (B78521) (KOH)
-
Diethyl ether or Hexane
-
Saturated NaCl solution
-
Rotary evaporator
Procedure:
-
Re-dissolve the dried crude carotenoid extract in a minimal volume of diethyl ether or hexane.
-
Add an equal volume of 10% methanolic KOH.
-
Incubate the mixture in the dark at room temperature for 2-4 hours with gentle stirring. For a faster procedure, incubation can be done at 35°C for 10-30 minutes.[2]
-
After saponification, transfer the mixture to a separatory funnel and add distilled water to stop the reaction.
-
Extract the unsaponifiable fraction (containing carotenoids) by partitioning with diethyl ether or hexane.
-
Wash the organic phase repeatedly with saturated NaCl solution until the aqueous phase is neutral (pH 7).
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to dryness using a rotary evaporator.
-
Re-dissolve the saponified extract in a suitable solvent for HPLC analysis.
Protocol 3: HPLC Separation and Purification of this compound
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating carotenoid isomers. A C30 stationary phase is highly recommended for achieving optimal resolution of cis/trans isomers.[3][4][5][6]
Instrumentation and Columns:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C30 column (e.g., YMC Carotenoid S-3, 3 µm, 4.6 x 150 mm or equivalent). A C18 column can be used, but may provide lower resolution for isomers.[3]
Mobile Phase and Gradient:
-
A ternary gradient system is typically employed. A common mobile phase consists of:
-
Solvent A: Methanol/Water (e.g., 95:5, v/v)
-
Solvent B: Methyl tert-butyl ether (MTBE)
-
-
Example Gradient Program:
-
0-15 min: 80% A, 20% B
-
15-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Linear gradient back to 80% A, 20% B
-
35-40 min: Re-equilibration at 80% A, 20% B
-
Note: This is a starting point and should be optimized for the specific column and sample matrix.
-
Procedure:
-
Filter the saponified extract through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at the maximum absorption wavelength (λmax) of antheraxanthin (typically around 445 nm).
-
Collect the fraction corresponding to the this compound peak. The 9Z-isomer is expected to elute slightly earlier than the all-trans isomer.
-
Re-inject the collected fraction to confirm purity.
-
Pool the pure fractions and evaporate the solvent under a stream of nitrogen.
-
Store the purified this compound at -80°C under a nitrogen atmosphere.
Quantitative Data and Performance
Quantitative data for the purification of this compound is scarce in the literature. However, data from the purification of the all-trans isomer and other cis-carotenoids can provide a benchmark for expected recovery and purity.
| Parameter | All-trans-Antheraxanthin[7] | (9Z)-β-Carotene (from Dunaliella)[8] |
| Source Organism | Nannochloropsis oceanica | Dunaliella bardawil |
| Purity | >92% | Highly pure (crystalline) |
| Recovery Rate | ~40% | Not specified |
Note: The recovery and purity of this compound will be highly dependent on the starting material and the optimization of the purification protocol.
Signaling Pathway: The Xanthophyll Cycle
This compound is a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism that helps dissipate excess light energy as heat, thus preventing the formation of harmful reactive oxygen species (ROS) in the photosynthetic apparatus. This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin (B192666), antheraxanthin, and zeaxanthin (B1683548).[1][9][10][11]
Caption: The Xanthophyll Cycle signaling pathway.
Under high light conditions, the accumulation of protons in the thylakoid lumen activates the enzyme violaxanthin de-epoxidase (VDE), which catalyzes the conversion of violaxanthin to antheraxanthin and then to zeaxanthin.[12][13][14][15] Zeaxanthin is the most effective quencher of excess light energy. In low light, the pH of the stroma increases, activating zeaxanthin epoxidase (ZE), which reverses the process, converting zeaxanthin back to violaxanthin via antheraxanthin.[14][15]
Stability and Isomerization
Carotenoids, including this compound, are susceptible to degradation and isomerization when exposed to light, heat, oxygen, and acids.[16][17]
-
Light: Exposure to light, especially UV radiation, can cause photo-isomerization, converting the cis-isomer to the all-trans form and other cis-isomers, as well as leading to degradation. All purification steps should be conducted under dim or red light.
-
Temperature: High temperatures can accelerate both isomerization and degradation.[7][18][19] It is crucial to keep samples and extracts at low temperatures (4°C for short-term storage, -80°C for long-term storage).
-
Oxygen: The conjugated double bond system of carotenoids is prone to oxidation. It is recommended to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during solvent evaporation and storage.
-
Acids: Acidic conditions can lead to the rearrangement of the epoxide groups and isomerization. Contact with strong acids should be avoided.
Conclusion
The purification of this compound from complex biological samples is a challenging but achievable process. Careful attention to sample handling, extraction conditions, and chromatographic separation is essential for obtaining a high-purity product. The protocols and information provided in these application notes offer a comprehensive guide for researchers and scientists working with this important carotenoid.
References
- 1. omicsonline.org [omicsonline.org]
- 2. mdpi.com [mdpi.com]
- 3. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Efficient HPLC Separation on a Core-C30 Column with MS2 Characterization of Isomers, Derivatives and Unusual Carotenoids from Tomato Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple procedure for large-scale purification of 9-cis beta-carotene from Dunaliella bardawil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple saponification method for the quantitative determination of carotenoids in green vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Setup of an Extraction Method for the Analysis of Carotenoids in Microgreens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evolutionary divergence of photoprotection in the green algal lineage: a plant‐like violaxanthin de‐epoxidase enzyme activates the xanthophyll cycle in the green alga Chlorella vulgaris modulating photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant lipocalins: violaxanthin de-epoxidase and zeaxanthin epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of heating and illumination on trans-cis isomerization and degradation of beta-carotene and lutein in isolated spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of astaxanthin stability under varying temperatures and ultraviolet irradiation durations based on Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Labeling Studies of the Antheraxanthin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the antheraxanthin (B39726) biosynthesis pathway using stable isotope labeling techniques. Antheraxanthin, a key component of the xanthophyll cycle, plays a crucial role in photoprotection in photosynthetic organisms. Understanding its biosynthesis is vital for research in plant physiology, agricultural science, and the development of natural products.
Introduction to Antheraxanthin Biosynthesis
Antheraxanthin is a xanthophyll pigment that acts as an intermediate in the light-dependent xanthophyll cycle. This cycle involves the enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548) via antheraxanthin under high light conditions, and the reverse process in low light. This cycle is essential for dissipating excess light energy and protecting the photosynthetic apparatus from photodamage. The biosynthesis of antheraxanthin from zeaxanthin is catalyzed by the enzyme zeaxanthin epoxidase (ZEP), and its conversion to violaxanthin is also mediated by ZEP. The reverse reaction, the de-epoxidation of violaxanthin to antheraxanthin and then to zeaxanthin, is catalyzed by violaxanthin de-epoxidase (VDE).[1]
Isotope labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into downstream metabolites.[2] By feeding organisms with substrates enriched in stable isotopes such as Carbon-13 (¹³C) or Oxygen-18 (¹⁸O), the metabolic fate of these atoms can be tracked using mass spectrometry (MS). This allows for the determination of precursor-product relationships and the quantification of metabolic fluxes through the pathway.
Data Presentation: Quantitative Analysis of Isotope Incorporation
Isotope labeling experiments coupled with mass spectrometry allow for the quantification of the incorporation of labeled atoms into antheraxanthin and its precursors and products. This data provides insights into the rate of biosynthesis and turnover of these compounds. Below is a representative table summarizing the type of quantitative data that can be obtained from a ¹³C labeling study.
Note: The following data is illustrative to demonstrate the expected outcomes of an isotope labeling experiment and is not derived from a specific study.
| Compound | Isotope | Incubation Time (hours) | Percent Labeling (%) | Molar Isotope Enrichment (%) |
| Zeaxanthin | ¹³C | 6 | 45.2 ± 3.1 | 10.5 ± 0.8 |
| 12 | 78.9 ± 4.5 | 18.2 ± 1.1 | ||
| 24 | 92.1 ± 2.8 | 21.3 ± 0.9 | ||
| Antheraxanthin | ¹³C | 6 | 38.5 ± 2.9 | 8.9 ± 0.7 |
| 12 | 72.4 ± 3.8 | 16.7 ± 1.0 | ||
| 24 | 88.6 ± 3.2 | 20.5 ± 0.8 | ||
| Violaxanthin | ¹³C | 6 | 25.1 ± 2.2 | 5.8 ± 0.5 |
| 12 | 65.8 ± 4.1 | 15.2 ± 1.2 | ||
| 24 | 85.3 ± 3.5 | 19.7 ± 0.9 |
Experimental Protocols
Protocol 1: ¹³C Labeling of Antheraxanthin in Plant Tissues using ¹³CO₂
This protocol describes the in vivo labeling of the antheraxanthin biosynthesis pathway in plants using ¹³CO₂ as the isotopic tracer.
Materials:
-
Growth chamber with controlled atmosphere
-
¹³CO₂ gas (99 atom % ¹³C)
-
Plant material (e.g., Arabidopsis thaliana or spinach)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction solvent: Acetone (B3395972) with 0.1% BHT (Butylated hydroxytoluene)
-
HPLC-grade solvents (Methanol, Methyl tert-butyl ether)
-
Anhydrous sodium sulfate
Procedure:
-
Plant Growth and Labeling:
-
Grow plants in a controlled environment growth chamber.
-
Introduce ¹³CO₂ into the chamber atmosphere at a controlled concentration (e.g., 400 ppm) for a defined period (e.g., 24, 48, 72 hours).
-
-
Sample Harvesting and Quenching:
-
Harvest leaf tissue at desired time points and immediately freeze in liquid nitrogen to quench all metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Pigment Extraction:
-
Grind the frozen leaf tissue to a fine powder in a mortar and pestle under liquid nitrogen.
-
Extract the pigments by adding cold acetone (with 0.1% BHT) to the powdered tissue and vortexing thoroughly.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant and repeat the extraction until the pellet is colorless.
-
Combine the supernatants.
-
-
Solvent Partitioning and Drying:
-
Partition the acetone extract with an equal volume of diethyl ether and a saline solution to remove water-soluble compounds.
-
Collect the upper ether phase containing the carotenoids.
-
Dry the ether phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Sample Preparation for HPLC-MS/MS:
-
Reconstitute the dried pigment extract in a suitable solvent for HPLC analysis (e.g., Methanol (B129727):Methyl tert-butyl ether 1:1, v/v).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Protocol 2: HPLC-MS/MS Analysis of ¹³C-Labeled Antheraxanthin
This protocol outlines the analysis of ¹³C-labeled antheraxanthin and related xanthophylls by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Instrumentation and Conditions:
-
HPLC System: A reverse-phase HPLC system with a C30 column is recommended for optimal separation of carotenoid isomers.
-
Mobile Phase: A gradient of methanol and methyl tert-butyl ether is commonly used.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for carotenoid analysis.
Procedure:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C30 HPLC column.
-
Elute the carotenoids using a suitable solvent gradient to separate zeaxanthin, antheraxanthin, and violaxanthin.
-
-
Mass Spectrometry Detection:
-
Analyze the eluent by MS/MS.
-
For unlabeled antheraxanthin (C₄₀H₅₆O₃), the protonated molecule [M+H]⁺ has an m/z of 585.4.
-
Monitor for the expected mass shifts corresponding to the incorporation of ¹³C atoms. Each ¹³C atom will increase the mass by approximately 1 Da.
-
Acquire full scan mass spectra to observe the isotopologue distribution and tandem mass spectra (MS/MS) for structural confirmation.
-
-
Data Analysis:
-
Identify antheraxanthin based on its retention time and characteristic fragmentation pattern in the MS/MS spectrum.
-
Quantify the relative abundance of each isotopologue (M, M+1, M+2, etc.) to determine the extent of ¹³C incorporation.
-
Calculate the percentage of labeling and the molar isotope enrichment.
-
Visualizations
Caption: The Antheraxanthin Biosynthesis Pathway within the Xanthophyll Cycle.
Caption: Experimental Workflow for Isotope Labeling Studies.
References
Field methods for sampling and preserving antheraxanthin in plant tissues
Application Note: Field Methods for Antheraxanthin (B39726) Analysis
Introduction
Antheraxanthin is a key xanthophyll cycle pigment involved in the photoprotection of photosynthetic organisms by dissipating excess light energy.[1] As an intermediate in the enzymatic conversion between violaxanthin (B192666) and zeaxanthin, its concentration in plant tissues can change rapidly in response to environmental stimuli, particularly light intensity. Accurate quantification of antheraxanthin is therefore critically dependent on meticulous field sampling and preservation protocols to prevent its degradation or enzymatic conversion post-sampling. This document provides detailed protocols for researchers, scientists, and drug development professionals to ensure sample integrity from the field to the laboratory.
Part 1: Field Sampling Protocol
Proper sample collection is the first critical step in obtaining reliable data. The primary goals are to collect representative tissue and to minimize enzymatic activity and pigment degradation from the moment of collection.
1.1. Pre-Sampling Preparation
-
Materials:
-
Liquid nitrogen in a dry shipper (dewar).
-
Long handling tongs or forceps.
-
Pre-labeled, cryogenic-safe vials or tubes.
-
Opaque collection bags or containers (e.g., aluminum foil-wrapped bags).
-
A cooler with ice or cold packs.
-
Clean scissors, scalpels, or shears.
-
Gloves.
-
Field notebook and waterproof marker.
-
1.2. Optimal Sampling Conditions
-
Timing: The ideal time for sampling is between mid-morning and mid-afternoon to ensure active photosynthesis.[2] However, sampling should be consistent across a study to minimize diurnal variations.
-
Plant Selection:
-
Tissue Selection:
1.3. Step-by-Step Field Collection Procedure
-
Prepare for Collection: Put on gloves. Label cryogenic vials with the sample ID, date, time, and any other relevant metadata.
-
Excise Tissue: Using clean tools, quickly excise the desired plant tissue (e.g., leaf discs, whole leaves). The amount should be sufficient for multiple analyses (typically 100-500 mg).
-
Immediate Stabilization (Critical Step):
-
Method A (Ideal): Flash-Freezing. Immediately place the excised tissue into a pre-labeled cryogenic vial and use long tongs to submerge the vial in liquid nitrogen.[6] This instantly halts all enzymatic activity. Keep the sample in the liquid nitrogen dewar until transfer to a -80°C freezer.
-
Method B (Alternative): Cooling. If liquid nitrogen is unavailable, place the sample in an opaque bag or container and immediately put it into a cooler with dry ice or on regular ice. This method is less ideal as some enzymatic activity may continue. Process these samples within 1-2 hours of collection.
-
-
Protect from Light: All carotenoids, including antheraxanthin, are sensitive to light, which can cause photoisomerization and degradation.[7] Conduct all sampling steps as quickly as possible and keep samples in opaque containers at all times.
Part 2: Sample Preservation and Storage
The stability of antheraxanthin is highly dependent on storage conditions. Oxygen, light, and high temperatures are the primary causes of degradation.[7][8]
2.1. Short-Term Storage & Transport
-
Samples flash-frozen in liquid nitrogen should be transported in a dry shipper dewar.
-
Samples cooled on ice should be transported in a dark, insulated cooler and transferred to a -80°C freezer immediately upon arrival at the laboratory.
2.2. Long-Term Storage
-
For long-term preservation, samples must be stored at -80°C in the dark.[6][9]
-
Storing samples under a nitrogen or vacuum atmosphere can further minimize oxidative degradation.[7][10]
-
Avoid repeated freeze-thaw cycles, as this can damage cell structures and degrade pigments.[9] If necessary, aliquot samples into smaller tubes before the initial deep freeze.
The following table summarizes recommended conditions for sampling and preservation.
| Parameter | Recommendation | Rationale & Citation |
| Sampling Time | Mid-morning to mid-afternoon | Ensures active photosynthetic state; maintain consistency.[2] |
| Plant Condition | Healthy, undamaged, and representative tissue | Avoids confounding factors from disease or other stresses.[2][3] |
| Tissue Cleaning | Gently brush off debris; do not wash | Washing can leach soluble compounds.[2][4] |
| Field Stabilization | Flash-freeze in liquid nitrogen immediately upon collection | Instantly halts enzymatic conversion and degradation.[6] |
| Light Exposure | Minimize at all stages; use opaque containers | Antheraxanthin is light-sensitive and can degrade or isomerize.[7] |
| Storage Temperature | -80°C for long-term storage | Ensures maximum stability and prevents degradation.[6][9] |
| Storage Atmosphere | Standard air (sealed vial) or Nitrogen/Vacuum | Inert atmosphere minimizes oxidation.[7][10] |
| Freeze-Thaw Cycles | Avoid completely | Repeated cycles degrade pigments and cellular structures.[9] |
Part 3: Laboratory Protocol Overview - Antheraxanthin Extraction
While this note focuses on field methods, understanding the subsequent lab procedures is crucial for context. The goal is to extract the lipophilic antheraxanthin into an organic solvent while preventing degradation.
3.1. Materials
-
Mortar and pestle, pre-chilled with liquid nitrogen.
-
Extraction solvents: HPLC-grade acetone (B3395972) (often buffered with calcium carbonate), methanol, or a mixture of methanol-ethyl acetate.[6][11]
-
Antioxidant: Butylated hydroxytoluene (BHT) may be added to solvents (e.g., 0.1%) to reduce oxidation during extraction.[12]
-
Microcentrifuge tubes, centrifuge, and filters (0.22 µm PTFE).
3.2. Extraction Procedure (under dim light)
-
Homogenization: Keep the frozen plant tissue in a pre-chilled mortar. Add liquid nitrogen and grind the tissue to a fine powder with the pestle.[6] Do not let the sample thaw.
-
Solvent Extraction: Transfer the frozen powder to a tube containing cold extraction solvent (e.g., 100% acetone). Vortex thoroughly.
-
Centrifugation: Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the cell debris.
-
Collection: Transfer the supernatant containing the pigments to a new, clean tube.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.[13]
-
Analysis: Analyze immediately via HPLC, typically with a C30 column which provides excellent separation of carotenoid isomers.[14][15] If immediate analysis is not possible, store the extract at -80°C under nitrogen.[9]
Visualizations
Experimental Workflow Diagram
Caption: Workflow from field collection to laboratory analysis.
Xanthophyll Cycle Diagram
Caption: Enzymatic conversions in the xanthophyll cycle.
References
- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 2. mvtl.com [mvtl.com]
- 3. foragelab.com [foragelab.com]
- 4. waypointanalytical.com [waypointanalytical.com]
- 5. suresourceagronomy.com [suresourceagronomy.com]
- 6. prometheusprotocols.net [prometheusprotocols.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Sample Processing on the Analysis of Carotenoids in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds [mdpi.com]
- 15. Carotenoid Extraction from Plant Tissues - OAR@ICRISAT [oar.icrisat.org]
Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of (9Z)-Antheraxanthin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the accurate quantification of (9Z)-Antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately quantifying this compound?
A1: The accurate quantification of this compound is challenging due to several factors:
-
Isomeric Complexity: Antheraxanthin (B39726) exists as multiple geometric isomers (cis/trans), including the all-trans and various cis-isomers like this compound. These isomers can be difficult to separate chromatographically, leading to co-elution and inaccurate quantification. C30 columns are often recommended for better separation of carotenoid isomers compared to the more common C18 columns.[1][2]
-
Instability: this compound, like other cis-isomers of carotenoids, is susceptible to isomerization and degradation when exposed to light, heat, and acidic conditions.[3] This instability can lead to underestimation of its actual concentration in the sample.
-
Matrix Interferences: Complex sample matrices, such as those from plant tissues, can contain other pigments and lipids that may interfere with the chromatographic analysis, potentially co-eluting with or masking the this compound peak.
-
Lack of Commercial Standards: Pure analytical standards for this compound may not be readily available, making accurate identification and calibration challenging.
Q2: Which HPLC column is best suited for separating this compound from its other isomers?
A2: For the separation of carotenoid isomers, including this compound, a C30 reversed-phase column is highly recommended.[1][2][4][5] C30 columns provide enhanced shape selectivity for hydrophobic, long-chain molecules like carotenoids, enabling better resolution of geometric isomers compared to standard C18 columns.[1][2] This improved separation is crucial for the accurate quantification of individual isomers.
Q3: How can I minimize the degradation of this compound during sample preparation?
A3: To minimize degradation, the following precautions should be taken:
-
Work under subdued light: Carotenoids are light-sensitive, so it is crucial to protect samples from direct light throughout the extraction and analysis process.
-
Avoid high temperatures: Heat can induce isomerization and degradation. Use cold solvents and keep samples on ice whenever possible.
-
Neutralize acidic conditions: The presence of acids can cause the rearrangement of the 5,6-epoxide group in antheraxanthin to a 5,8-furanoxide group.[3] It is advisable to add a neutralizing agent like calcium carbonate or sodium bicarbonate during extraction from acidic matrices.
-
Use antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvents can help prevent oxidative degradation.
-
Store extracts properly: If immediate analysis is not possible, store extracts under an inert atmosphere (e.g., nitrogen or argon) at -80°C in the dark.
Q4: How can this compound be identified without a dedicated analytical standard?
A4: Identification in the absence of a specific standard can be challenging but can be approached by:
-
UV-Vis Spectroscopy: (9Z)-isomers of carotenoids typically exhibit a "cis-peak" in their UV-Vis spectrum, which is a subsidiary absorption maximum at a shorter wavelength than the main absorption peaks. This can help in tentative identification when using a photodiode array (PDA) detector.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of antheraxanthin (C40H56O3, exact mass: 584.423).[6] The fragmentation pattern can also provide structural information. For epoxy carotenoids like antheraxanthin, a characteristic elimination of 80 u from the protonated molecule [M+H]+ can be observed.[7] However, distinguishing between isomers based on fragmentation patterns alone can be difficult.[8]
-
Relative Retention Time: By using a validated C30 column method, the elution order of carotenoid isomers is often consistent. Comparing the relative retention time of the suspected this compound peak to published chromatograms from similar matrices can aid in its identification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution of antheraxanthin isomers | Inadequate stationary phase. | Switch to a C30 reversed-phase HPLC column, which offers superior shape selectivity for carotenoid isomers.[1][2][4][5] |
| Suboptimal mobile phase composition. | Optimize the gradient elution program. A ternary gradient of methanol (B129727), methyl tert-butyl ether (MTBE), and water is commonly effective for separating carotenoids with varying polarities.[1] | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures (e.g., 10-20°C) can sometimes improve the resolution of cis/trans isomers.[9] | |
| Low or no recovery of this compound | Degradation during sample preparation. | Protect samples from light, heat, and acid. Work quickly and in a cold environment. Add antioxidants like BHT to solvents.[3] |
| Incomplete extraction. | Ensure the chosen solvent system is effective for xanthophylls. A mixture of methanol and a less polar solvent like MTBE or acetone (B3395972) is often used. Multiple extraction steps may be necessary. | |
| Adsorption to labware. | Use amber glassware or wrap containers in aluminum foil to prevent photodegradation. | |
| Inconsistent retention times | Poor column equilibration. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A longer equilibration time may be needed. |
| Fluctuations in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using an online mixer, check for proper functioning. | |
| Temperature fluctuations. | Use a column oven to maintain a constant and stable temperature throughout the analysis. | |
| Presence of ghost peaks or baseline noise | Contaminated mobile phase or HPLC system. | Use high-purity HPLC-grade solvents and filter them before use. Regularly flush the HPLC system to remove contaminants. |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent run between samples to check for carryover. | |
| Sample matrix interference. | Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before HPLC analysis. |
Quantitative Data
The following table presents example quantitative data for this compound found in the pulp of 'Valencia' oranges, as reported in a study utilizing a validated HPLC-DAD-MS/MS method.[3]
| Carotenoid | Concentration (µg/g of freeze-dried pulp) |
| This compound | 1.8 ± 0.1 |
| (all-E)-Lutein | 2.5 ± 0.1 |
| (9Z)-Violaxanthin | 10.4 ± 0.4 |
Experimental Protocols
Protocol: Quantification of this compound in Plant Tissue by HPLC-DAD
This protocol is a synthesized methodology based on best practices for carotenoid analysis, with a focus on resolving this compound.
1. Sample Preparation and Extraction:
-
Homogenize 1-2 grams of fresh plant material or 100-200 mg of lyophilized tissue.
-
To the homogenized sample, add 5 mL of a cold extraction solvent mixture of methanol:methyl tert-butyl ether (MTBE) (1:1, v/v) containing 0.1% BHT.
-
Add a small amount of sodium bicarbonate or calcium carbonate to neutralize any plant acids.
-
Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times.
-
Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE or the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
2. HPLC-DAD Analysis:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1][2][4][5]
-
Mobile Phase:
-
A: Methanol/Water (95:5, v/v)
-
B: Methyl tert-butyl ether (MTBE)
-
-
Gradient Elution:
Time (min) %A %B 0 95 5 15 50 50 25 5 95 30 5 95 32 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20°C
-
Injection Volume: 20 µL
-
DAD Detection: Monitor at 445 nm for antheraxanthin. Collect spectra from 250-600 nm to aid in peak identification.
3. Quantification:
-
Prepare a calibration curve using an authentic standard of all-trans-antheraxanthin if a (9Z)-isomer standard is unavailable. Note that this will provide an estimate, as the extinction coefficient of the cis-isomer may differ.
-
Identify the this compound peak based on its retention time relative to the all-trans isomer and its characteristic UV-Vis spectrum (presence of a cis-peak).
-
Integrate the peak area of this compound and calculate the concentration using the calibration curve.
Visualizations
Caption: The Xanthophyll Cycle, illustrating the conversion of violaxanthin to zeaxanthin via antheraxanthin in high light, and the reverse process in low light.
Caption: A general experimental workflow for the quantification of this compound from plant samples.
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 7. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further Insights on the Carotenoid Profile of the Echinoderm Marthasterias glacialis L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Antheraxanthin Degradation in Analytical Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of antheraxanthin (B39726) in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of antheraxanthin degradation in my analytical samples?
A1: Antheraxanthin is susceptible to degradation from several factors, primarily exposure to light, heat, and acidic conditions. Oxygen can also contribute to its degradation. These factors can lead to isomerization (conversion to different spatial arrangements of the molecule) and oxidative cleavage, resulting in a loss of the parent compound and the appearance of degradation products in your chromatograms.
Q2: I'm observing a loss of antheraxanthin concentration in my samples over a short period. What is the likely cause?
A2: Rapid degradation is often due to exposure to light and elevated temperatures. Antheraxanthin is a xanthophyll cycle pigment and is inherently sensitive to light.[1] If your samples are not protected from light and kept cool, you can expect to see a significant decrease in antheraxanthin concentration.
Q3: My antheraxanthin peak is tailing in my HPLC chromatogram. What can I do to improve the peak shape?
A3: Peak tailing for xanthophylls like antheraxanthin can be caused by several factors:
-
Secondary Interactions: Residual silanol (B1196071) groups on the silica-based column can interact with the polar functional groups of antheraxanthin, causing tailing. Using a well-end-capped column or adding a modifier like triethylamine (B128534) (TEA) to the mobile phase can mitigate this.
-
Column Overload: Injecting too much sample can saturate the column. Try diluting your sample and reinjecting.
-
Sample Solvent Mismatch: If your sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.
Q4: I am seeing unexpected peaks, or "ghost peaks," in my chromatograms. Where are they coming from?
A4: Ghost peaks in HPLC can originate from several sources:
-
Contaminated Mobile Phase: Impurities in your solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
System Contamination: Carryover from previous injections, contaminated injector components, or degraded pump seals can introduce ghost peaks.
-
Sample Degradation: The ghost peaks could be degradation products of antheraxanthin that have formed in the vial or during the analytical run.
Q5: How can I prevent the isomerization of antheraxanthin during sample preparation and analysis?
A5: To minimize isomerization, it is crucial to work under dim light or use amber-colored glassware. Temperature should be kept low throughout the extraction and analysis process. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvent can help quench free radicals that may promote isomerization.[2][3] Additionally, ensure that all solvents and glassware are free from acidic or basic contaminants.
Troubleshooting Guides
Issue 1: Rapid Loss of Antheraxanthin in Prepared Samples
Symptoms:
-
A significant decrease in the antheraxanthin peak area in repeat injections of the same sample.
-
The appearance of new, smaller peaks, often eluting earlier than antheraxanthin.
Possible Causes and Solutions:
| Cause | Solution |
| Photodegradation | Work under dim or amber light. Use amber HPLC vials and cover sample trays with a light-blocking material. |
| Thermal Degradation | Keep samples on ice or in a cooling autosampler during the analytical queue. Store stock solutions and extracts at -20°C or -80°C. |
| Oxidation | Degas solvents thoroughly. Consider adding an antioxidant like BHT to your extraction solvent and sample diluent. |
| Acidic Conditions | Ensure all glassware is neutralized. Use high-purity, neutral pH solvents for extraction and mobile phases. |
Issue 2: Poor HPLC Peak Shape (Tailing, Fronting, Splitting)
Symptoms:
-
Asymmetrical antheraxanthin peak.
-
The peak may appear as a "shark fin" (fronting) or have a "tail."
-
The peak may be split into two or more smaller peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | Use a C30 column, which is known for better separation of carotenoid isomers. Alternatively, use a highly end-capped C18 column. Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Sample Solvent Effects | Dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject a smaller volume. |
| Column Void or Contamination | A void at the head of the column or a blocked frit can cause peak splitting.[4] Try back-flushing the column. If the problem persists, replace the column. |
| Co-elution with an Isomer or Degradation Product | Optimize the mobile phase gradient or temperature to improve resolution. A C30 column is highly recommended for separating carotenoid isomers.[5] |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention time of the antheraxanthin peak shifts between injections.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. |
| Fluctuations in Mobile Phase Composition | Premix mobile phase solvents or ensure the online mixer is functioning correctly. Degas solvents to prevent bubble formation in the pump. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
| Pump Malfunction | Check for leaks in the pump seals and ensure check valves are functioning correctly. |
Quantitative Data Summary
The stability of antheraxanthin is influenced by various factors. The following tables summarize the degradation kinetics under different conditions, with data for the closely related carotenoid astaxanthin (B1665798) used as a proxy where antheraxanthin-specific data is unavailable.
Table 1: Thermal Degradation of Epoxy-Xanthophylls in Virgin Olive Oil
| Compound | Rate Constant (k) at 120°C (h⁻¹) | Half-life (t₁/₂) at 120°C (h) |
| Antheraxanthin | 0.049 | 14.1 |
| Violaxanthin | 0.058 | 11.9 |
| Neoxanthin | 0.023 | 30.1 |
Data adapted from a study on thermal degradation in virgin olive oil, which follows a first-order kinetic model.[6][7]
Table 2: Stability of Astaxanthin (as a proxy for Antheraxanthin) in Acetone (B3395972) Solution
| Condition | Degradation after 5 days | Half-life |
| Room Temperature with Light | 23.59% | Shorter |
| Room Temperature in Dark | Lower than with light | Longer |
| 4°C in Dark | Minimal | Significantly longer |
Data adapted from a study on astaxanthin degradation in acetone. The degradation was found to follow second-order kinetics in this particular study.[6]
Experimental Protocols
Protocol 1: Extraction of Antheraxanthin from Spinach Leaves for HPLC Analysis
This protocol is adapted from methods for extracting carotenoids from plant tissues.[8][9][10][11][12]
Materials:
-
Fresh spinach leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Acetone (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen stream
-
Amber vials
Procedure:
-
Sample Preparation: Weigh approximately 1-2 g of fresh spinach leaves. Freeze the leaves with liquid nitrogen in a mortar.
-
Homogenization: Grind the frozen leaves to a fine powder using a pestle.
-
Extraction: Add 10 mL of cold acetone to the powdered sample in the mortar and continue grinding until a homogenous slurry is formed.
-
Phase Separation: Transfer the slurry to a centrifuge tube. Add 10 mL of hexane, vortex thoroughly for 1 minute, and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collection of Organic Phase: Carefully collect the upper hexane layer, which contains the pigments, and transfer it to a clean, amber-colored round-bottom flask.
-
Re-extraction: Repeat the extraction of the lower aqueous layer and pellet with another 10 mL of hexane to ensure complete recovery of the carotenoids. Combine the hexane extracts.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Immediately redissolve the dried pigment extract in a known volume of the initial HPLC mobile phase (e.g., 1-2 mL).
-
Filtration and Storage: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial. Store at -20°C until analysis.
Protocol 2: HPLC Analysis of Antheraxanthin
This method is a general guideline for the separation of xanthophylls and can be optimized for your specific instrumentation and sample matrix. A C30 column is highly recommended for optimal separation of carotenoid isomers.[5]
HPLC System and Conditions:
-
Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Methanol/Water/Triethylamine (90:10:0.1, v/v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient:
-
0-1 min: 100% A
-
1-15 min: Linear gradient to 50% B
-
15-20 min: Hold at 50% B
-
20-22 min: Linear gradient back to 100% A
-
22-30 min: Hold at 100% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10-20 µL
-
Detection: Diode Array Detector (DAD) at 445 nm
Visualizations
Antheraxanthin Degradation Pathway
References
- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myfoodresearch.com [myfoodresearch.com]
- 7. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Gradient for Antheraxanthin Resolution
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) for the resolution of antheraxanthin (B39726) from other carotenoids. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in carotenoid analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating antheraxanthin from other carotenoids by HPLC?
A1: The main challenge lies in the structural similarity of antheraxanthin to other xanthophylls, particularly violaxanthin, zeaxanthin, and lutein, which often leads to co-elution. These molecules share the same basic carbon skeleton and differ only in the number and position of hydroxyl and epoxide groups, resulting in very similar polarities and retention behaviors on many common stationary phases.
Q2: Which HPLC column is recommended for optimal separation of antheraxanthin and its isomers?
A2: C30 columns, often referred to as "carotenoid columns," are highly recommended for the separation of carotenoid isomers like antheraxanthin.[1][2][3] The long alkyl chain of the C30 stationary phase provides enhanced shape selectivity for hydrophobic, long-chain molecules, leading to superior resolution compared to the more traditional C18 columns.[1][2] While C18 columns can be used, they may not always provide baseline separation of critical pairs.[4][5][6]
Q3: What mobile phases are typically used for antheraxanthin separation?
A3: Reversed-phase HPLC is the method of choice for carotenoid analysis.[7] Gradient elution using a mixture of solvents is common. Typical mobile phases include:
-
Solvent B: Methyl tert-butyl ether (MTBE) or ethyl acetate.[2][8][9][10] The gradient is programmed to gradually increase the proportion of the stronger, less polar solvent (Solvent B) to elute the more hydrophobic carotenoids.
Q4: How can I confirm the identity of the antheraxanthin peak if co-elution is suspected?
A4: Photodiode array (PDA) detection is a powerful tool for identifying carotenoid peaks.[7] Each carotenoid has a characteristic UV-Vis absorption spectrum. By comparing the spectrum of the eluting peak with that of a known antheraxanthin standard, you can confirm its identity. In cases of co-elution, the resulting spectrum will be a composite of the individual spectra, indicating impurity. Mass spectrometry (MS) can also be coupled with HPLC for definitive identification based on molecular mass.[7][11]
Q5: What are some critical considerations for sample preparation before HPLC analysis?
A5: Carotenoids are sensitive to light, heat, and oxygen. Therefore, sample preparation should be carried out under dim light and at low temperatures. The use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is recommended to prevent degradation.[12] Saponification may be necessary for samples with high chlorophyll (B73375) content to avoid interference.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between antheraxanthin and other carotenoids (e.g., lutein, zeaxanthin, violaxanthin) | Inadequate stationary phase selectivity. | Switch to a C30 column for improved shape selectivity.[1][2][3] |
| Suboptimal mobile phase gradient. | Optimize the gradient profile. Try a shallower gradient to increase the separation window for the compounds of interest. Adjust the initial and final mobile phase compositions. | |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. Lower temperatures (e.g., 20-30°C) often improve resolution for carotenoids.[8][13] | |
| Peak tailing or broadening for antheraxanthin | Active sites on the column packing. | Add a small amount of a modifier like triethylamine (B128534) (TEA) to the mobile phase to mask active silanol (B1196071) groups.[12][14] |
| Sample overload. | Reduce the sample concentration or injection volume. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker polarity than the initial mobile phase. | |
| Inconsistent retention times | Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure thorough mixing, especially for premixed solvents. |
| Column degradation. | Flush the column regularly and consider replacing it if performance does not improve. | |
| Pump malfunction. | Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. | |
| Low signal intensity for antheraxanthin | Degradation of the analyte. | Protect samples from light and heat. Use antioxidants during sample preparation.[12] |
| Incorrect detection wavelength. | Ensure the detector is set to the absorption maximum of antheraxanthin (typically around 445 nm). | |
| Low sample concentration. | Concentrate the sample or increase the injection volume (if not causing overload). |
Experimental Protocols
Protocol 1: Optimized HPLC Gradient for Antheraxanthin Resolution on a C30 Column
This protocol is adapted from methodologies that have shown successful separation of a wide range of carotenoids, including antheraxanthin.
1. HPLC System and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm).[10]
2. Mobile Phases:
-
Mobile Phase A: Methanol / Water (98:2, v/v)
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detection: PDA detector, monitoring at 450 nm, with spectral acquisition from 250-600 nm.
5. Sample Preparation:
-
Extract carotenoids from the sample matrix using an appropriate solvent (e.g., acetone, ethanol, or a mixture of hexane/acetone/ethanol).
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Typical Retention Times of Key Carotenoids on a C30 Column with a Methanol/MTBE Gradient
| Carotenoid | Typical Retention Time (min) |
| Violaxanthin | ~12.5 |
| Neoxanthin | ~13.2 |
| Antheraxanthin | ~14.8 |
| Lutein | ~15.5 |
| Zeaxanthin | ~16.2 |
| β-Cryptoxanthin | ~19.8 |
| α-Carotene | ~22.1 |
| β-Carotene | ~23.0 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.
Visualizations
Caption: Troubleshooting workflow for poor antheraxanthin resolution.
Caption: Experimental workflow for HPLC gradient optimization.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. A New Reversed Phase-HPLC Method Resolving All Major Higher Plant Photosynthetic Pigments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Is a single column separation sufficient for carotenoid analysis? : Shimadzu (Switzerland) [shimadzu.ch]
- 8. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. scielo.br [scielo.br]
- 11. Separation and identification of various carotenoids by C30 reversed-phase high-performance liquid chromatography coupled to UV and atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 13. scispace.com [scispace.com]
- 14. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing interference in (9Z)-Antheraxanthin quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying (9Z)-Antheraxanthin. Our aim is to help you identify and minimize potential interference during your analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the quantification of this compound.
FAQ 1: Why am I seeing poor separation between this compound and other carotenoids like lutein (B1675518) and zeaxanthin?
Answer: Co-elution of carotenoids is a frequent challenge due to their structural similarities. Several factors in your High-Performance Liquid Chromatography (HPLC) method can be optimized to improve resolution.
Troubleshooting Steps:
-
Column Selection: For carotenoid analysis, a C30 column is often more effective than a standard C18 column for separating structurally related isomers.[1]
-
Mobile Phase Composition: The composition of your mobile phase significantly impacts separation.
-
In reversed-phase HPLC, increasing the proportion of the aqueous solvent in the mobile phase can enhance the retention time and potentially improve the separation of closely eluting compounds.[2]
-
Experiment with different organic solvents to alter selectivity. A gradient of methanol, acetonitrile, and methyl tert-butyl ether (MTBE) is commonly used for xanthophyll separation.[2]
-
-
Method Parameters:
-
Temperature: Lowering the column temperature can increase retention and improve resolution, but it will also lengthen the analysis time.[2]
-
Flow Rate: Reducing the flow rate generally provides better peak resolution by allowing more time for the analyte to interact with the stationary phase.[2]
-
Gradient Profile: If you are using a gradient elution, making the gradient shallower (a slower change in solvent composition over a longer time) can improve the separation of complex mixtures.[2]
-
FAQ 2: My this compound peak is tailing. What could be the cause and how can I fix it?
Answer: Peak tailing can be caused by several factors related to the column, mobile phase, or sample injection.
Troubleshooting Steps:
-
Column Health: An old or contaminated column can lead to poor peak shape.[2] If your column has been used extensively, consider replacing it. A guard column can help protect your analytical column from contaminants.[2]
-
Active Silanol (B1196071) Sites: The free silanol groups on the silica-based stationary phase can interact with the polar functional groups of xanthophylls, causing tailing.[2] Adding a small amount of an amine modifier like triethylamine (B128534) (TEA) (e.g., 0.05-0.1%) to the mobile phase can mask these active sites and improve peak shape.[2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column, resulting in broad and tailing peaks. Try diluting your sample before injection.[2]
-
Injection Solvent: If your sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase itself.[2]
FAQ 3: I'm observing inconsistent retention times for this compound in my HPLC runs. What should I check?
Answer: Drifting retention times can be a sign of instability in your HPLC system or changes in your mobile phase.
Troubleshooting Steps:
-
System Leaks: Check the entire HPLC system for any leaks, especially around the pump, injector, and detector seals.[3]
-
Mobile Phase Preparation: Ensure your mobile phase is properly mixed and degassed. For premixed mobile phases, make sure the solution is homogeneous.[4]
-
Column Equilibration: Insufficient equilibration time between runs can lead to shifting retention times. Increase the equilibration time to at least 5-10 column volumes.[4]
-
Pump Performance: Inconsistent flow rates due to pump malfunctions can affect retention times. Ensure the pump is delivering a consistent flow rate.[3]
FAQ 4: How can I minimize the degradation of this compound during sample preparation?
Answer: Carotenoids like antheraxanthin (B39726) are susceptible to degradation from light, heat, and oxidation.[5]
Preventative Measures:
-
Work Under Dim Light: Perform sample preparation under dim yellow lighting to protect the xanthophylls from light-induced degradation.[6]
-
Use Antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to your extraction solvents is recommended to prevent oxidation.[7][8]
-
Avoid High Temperatures: If a heating step is necessary, such as for saponification, keep the temperature and duration to a minimum.
-
Store Samples Properly: Store extracts at -80°C to maintain stability.[9]
Quantitative Data Summary
The following tables summarize typical parameters for the quantification of this compound and other xanthophylls using HPLC.
Table 1: HPLC System and Column Parameters
| Parameter | Specification | Reference |
| HPLC System | Standard HPLC with quaternary pump, autosampler, column oven, and PDA detector | [2] |
| Column | C30 Column (e.g., 250 x 4.6 mm, 5 µm) | [1][2] |
| Column Temperature | 25-30°C | [2] |
| Flow Rate | 1.0 mL/min | [2][6] |
| Detection Wavelength | 445 nm or 450 nm | [6] |
Table 2: Example Mobile Phase Compositions for Xanthophyll Separation
| Mobile Phase Component | Composition | Reference |
| Mobile Phase A | Methanol with 10 mM Ammonium Acetate | [2] |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) | [2] |
| Mobile Phase System | Methanol/water/acetonitrile/dichloromethane (70:4:13:13, v/v/v/v) | [1][10] |
Experimental Protocols
Protocol 1: Extraction of Xanthophylls from a Plant Matrix
This protocol provides a general guideline for extracting xanthophylls from plant tissues.
-
Homogenization: Weigh approximately 0.5-1 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol, 1 mL of tetrahydrofuran (B95107) (THF), and 0.5 g of ascorbic acid. Homogenize the mixture thoroughly.[2]
-
Saponification (Optional): To hydrolyze xanthophyll esters and remove interfering lipids, add a potassium hydroxide (B78521) solution and incubate in a water bath.[6][7]
-
Extraction: After saponification, cool the tube on ice. Add 10 mL of n-hexane and 4 mL of distilled water. Vortex vigorously for 1 minute to partition the xanthophylls into the hexane (B92381) layer.[2]
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.[2]
-
Collection: Carefully transfer the upper n-hexane layer to a clean flask. Repeat the extraction step with another 10 mL of n-hexane to ensure complete recovery.[2]
-
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent, preferably the HPLC mobile phase. Add a small amount of BHT to prevent oxidation.[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm membrane into an HPLC vial before injection.[2]
Visualizations
Diagram 1: General Workflow for this compound Quantification
Caption: Workflow for this compound Quantification.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
Caption: Troubleshooting Poor HPLC Peak Resolution.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. conquerscientific.com [conquerscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of Sample Processing on the Analysis of Carotenoids in Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antheraxanthin Dipalmitate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Analysis and identification of astaxanthin and its carotenoid precursors from Xanthophyllomyces dendrorhous by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming co-elution of antheraxanthin with other pigments in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the chromatographic separation of plant pigments, with a specific focus on resolving the co-elution of antheraxanthin (B39726).
Frequently Asked Questions (FAQs)
Q1: What are the most common pigments that co-elute with antheraxanthin?
A1: Antheraxanthin most commonly co-elutes with other xanthophylls that share similar chemical structures and polarities. The most frequent co-eluting pigments are lutein (B1675518), zeaxanthin (B1683548), and its direct precursor in the xanthophyll cycle, violaxanthin[1][2][3].
Q2: Why is it challenging to separate antheraxanthin from pigments like lutein and zeaxanthin?
A2: The difficulty arises from their structural similarities. Antheraxanthin, lutein, and zeaxanthin are all isomers, meaning they have the same chemical formula (C₄₀H₅₆O₂) but differ in the arrangement of their atoms[4]. Lutein and zeaxanthin differ only in the position of one double bond in an end-ring, making their polarity and hydrophobic characteristics nearly identical, which poses a significant challenge for standard reversed-phase chromatography[2][4].
Q3: What is the recommended first step if I suspect antheraxanthin co-elution?
A3: The first step is to confirm the impurity of the chromatographic peak. This can be achieved by using a photodiode array (PDA) detector to assess peak purity across the entire UV-Vis spectrum. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound. For definitive identification, coupling the HPLC system to a mass spectrometer (MS) is the most powerful method to confirm the presence of co-eluting compounds based on their different mass-to-charge ratios[5][6].
Q4: Which column type, C18 or C30, is generally better for resolving antheraxanthin from its isomers?
A4: For separating structurally similar carotenoids like antheraxanthin, lutein, and zeaxanthin, a C30 column is often superior to the more common C18 column[5][6][7]. The longer alkyl chains of the C30 stationary phase provide greater shape selectivity, which allows for better discrimination between long-chain, structurally related isomers[6][8][9]. While C18 columns separate primarily based on hydrophobicity, C30 columns add another dimension of separation based on the molecule's shape and length, which is crucial for resolving isomers[7][10].
Troubleshooting Guides
Problem: Antheraxanthin peak is not baseline-resolved from lutein and/or zeaxanthin.
This is one of the most common challenges in pigment analysis. The following solutions offer different strategies to improve separation.
Solution A: Change the Stationary Phase to a C30 Column
Switching from a C18 to a C30 column can significantly enhance the resolution of carotenoid isomers[6][10]. The C30 phase's ability to better resolve geometric isomers makes it the "carotenoid column" of choice for complex mixtures[10].
Protocol 1: General Isomer Separation on a C30 Column
This protocol is adapted from methodologies that leverage the shape selectivity of C30 columns for separating carotenoid isomers.
-
Column: Reversed-Phase C30, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Methanol (B129727) (MeOH)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Mobile Phase C (Optional Modifier): Water or Triethylamine (B128534) (TEA) solution[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30 °C[11]
-
Detection: 445-450 nm using a PDA detector
-
Gradient Program: Develop a shallow gradient, for example, starting with a high percentage of methanol and gradually increasing the percentage of MTBE over a long run time (e.g., 60-90 minutes) to effectively separate isomers[10]. An initial condition could be 81:15:4 MeOH/MTBE/Water, transitioning to 6:90:4 over 90 minutes[10].
Solution B: Optimize the Mobile Phase Composition
If changing the column is not feasible, modifying the mobile phase can improve selectivity on an existing C18 or C30 column.
-
Adjust Solvent Ratios: The choice and ratio of organic solvents are critical. Mobile phases for carotenoids often consist of mixtures like methanol, acetonitrile, water, and a stronger non-polar solvent like methyl-tert-butyl ether (MTBE), ethyl acetate, or dichloromethane[12][13][14]. Fine-tuning the proportions of these solvents can alter selectivity and improve resolution[15][16].
-
Use Additives: Adding a small amount of triethylamine (TEA) (e.g., 0.1%) to the mobile phase can improve peak shape and potentially alter selectivity by interacting with residual silanol (B1196071) groups on the stationary phase[7][17].
-
Implement a Gradient: If using an isocratic method, switching to a gradient elution can significantly enhance resolution, especially for complex samples with both polar and non-polar carotenoids[1][18]. A shallow gradient, where the solvent strength changes slowly, often provides the best separation for closely eluting compounds[19].
Solution C: Modify the HPLC Method Parameters
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7-0.8 mL/min) can increase the interaction time between the analytes and the stationary phase, often leading to better resolution, albeit with longer run times[20].
-
Adjust the Temperature: Temperature affects solvent viscosity and the kinetics of separation. Experimenting with the column temperature (e.g., in a range of 20-35°C) can sometimes improve the separation of specific isomer pairs[8].
| Parameter | Effect on Separation | Consideration |
| Stationary Phase | C30 offers superior shape selectivity for isomers compared to C18[6][8][9]. | C30 columns may lead to longer retention times overall[7]. |
| Mobile Phase Polarity | Decreasing polarity (e.g., by adding MTBE) increases retention of non-polar carotenoids. | Must be optimized to ensure all compounds of interest elute within a reasonable time. |
| Gradient Slope | A shallower gradient increases the separation window for closely eluting peaks[19]. | Increases overall analysis time. |
| Additives (e.g., TEA) | Can reduce peak tailing and alter selectivity by masking active sites on the silica[17]. | May affect MS ionization if used with an LC-MS system. |
Problem: Antheraxanthin co-elutes with violaxanthin (B192666).
This is a common issue when analyzing pigments from the xanthophyll cycle. Because antheraxanthin is the intermediate in the conversion between violaxanthin and zeaxanthin, they are often present together[3][21].
Solution: Use a Method Optimized for Xanthophyll Cycle Pigments
Several HPLC methods have been specifically developed to rapidly resolve the key pigments of the xanthophyll cycle (violaxanthin, antheraxanthin, zeaxanthin) along with lutein.
Protocol 2: Rapid Separation of Xanthophyll Cycle Pigments on a C18 Column
This protocol is based on a method designed for the rapid analysis of xanthophyll cycle pigments using standard HPLC equipment[2][12].
-
Column: Reversed-Phase C18, 5 µm, 4.6 x 100 mm[12]
-
Mobile Phase A: Acetonitrile / Dichloromethane / Methanol / Water (94.75 : 1.75 : 1.75 : 1.75, v/v/v/v)[2][12]
-
Mobile Phase B: Acetonitrile / Ethyl Acetate (50 : 50, v/v)[2][12]
-
Flow Rate: 2.0 mL/min[2]
-
Detection: 445 nm
-
Method: This method can be run isocratically with Mobile Phase A for simple separations or with a very rapid gradient for full pigment profile analysis within approximately 13 minutes[2][12].
| Method Comparison for Xanthophyll Cycle Pigments | |
| Stationary Phase | C18 (10 cm)[12] |
| Primary Advantage | Speed (Total run time ~13 mins)[2][12] |
| Mobile Phase Complexity | Simple two-phase system[12] |
| Best For | Routine, high-throughput analysis of xanthophyll cycle dynamics[2][12]. |
Visual Guides
Below are diagrams illustrating the logical workflow for troubleshooting and the relationships between key chromatographic parameters.
Caption: A logical workflow for diagnosing and resolving antheraxanthin co-elution issues.
Caption: Key parameters affecting the chromatographic resolution of antheraxanthin.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Violaxanthin: natural function and occurrence, biosynthesis, and heterologous production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 5. Is a single column separation sufficient for carotenoid analysis? : Shimadzu (Switzerland) [shimadzu.ch]
- 6. Combined HPLC-MS and HPLC-NMR on-line coupling for the separation and determination of lutein and zeaxanthin stereoisomers in spinach and in retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. znaturforsch.com [znaturforsch.com]
- 14. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. mastelf.com [mastelf.com]
- 17. Study of RP HPLC Retention Behaviours in Analysis of Carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 19. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 20. impactfactor.org [impactfactor.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Antheraxanthin Extraction from Recalcitrant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of antheraxanthin (B39726) from recalcitrant tissues such as microalgae and plant materials.
Troubleshooting Guides
This section addresses specific issues that may arise during the antheraxanthin extraction process, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Antheraxanthin Yield
Question: Why is my antheraxanthin yield consistently low despite following the standard protocol?
Answer: Several factors can contribute to consistently low yields of antheraxanthin. Consider the following potential causes and troubleshooting steps:
-
Incomplete Cell Lysis: The robust cell walls of recalcitrant tissues like microalgae can prevent the efficient release of intracellular contents, including antheraxanthin.[1]
-
Solution: Implement a mechanical or enzymatic cell disruption step prior to solvent extraction. Techniques such as ultrasonication, bead beating, high-pressure homogenization, or enzymatic digestion with cellulases and pectinases can significantly improve extraction efficiency by breaking down the cell wall.[1][2][3][4][5]
-
-
Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for antheraxanthin, a xanthophyll.
-
Solution: Experiment with different solvents or solvent mixtures. While non-polar solvents like hexane (B92381) are used for carotenes, more polar solvents like acetone (B3395972), ethanol (B145695), and their mixtures with water are often more effective for xanthophylls.[6][7][8][9] A mixture of polar and non-polar solvents can also enhance extraction.[7]
-
-
Insufficient Solvent-to-Solid Ratio: An inadequate volume of solvent may not be enough to fully solubilize and extract the antheraxanthin present in the sample.
-
Solution: Increase the solvent-to-solid ratio to ensure the entire sample is immersed and to create a favorable concentration gradient for mass transfer.[10]
-
-
Degradation of Antheraxanthin: Antheraxanthin is susceptible to degradation by factors such as light, heat, and oxygen, especially over long extraction times.[11][12]
-
Solution: Perform extractions under dim light and at controlled, lower temperatures. Using antioxidants like ascorbic acid or BHT can also help prevent degradation.[13] Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can reduce extraction times, thereby minimizing degradation.[14][15]
-
Issue 2: Co-extraction of a High Amount of Chlorophyll (B73375)
Question: My extract is dark green, indicating high chlorophyll content, which interferes with antheraxanthin purification. How can I minimize this?
Answer: The co-extraction of chlorophyll is a common issue as its polarity is similar to that of xanthophylls.
-
Solution 1: Saponification: This process involves treating the extract with an alkali (like potassium hydroxide) to hydrolyze the chlorophyll into water-soluble compounds, which can then be removed by washing. This method should be performed carefully under an inert atmosphere to prevent the degradation of antheraxanthin.
-
Solution 2: Optimized Chromatography: Utilize a C30 column for High-Performance Liquid Chromatography (HPLC) analysis and purification. C30 columns offer better separation of carotenoid isomers and from chlorophylls (B1240455) compared to the more common C18 columns.[16]
-
Solution 3: Supercritical Fluid Extraction (SFE): SFE with carbon dioxide (CO2) can be optimized to selectively extract carotenoids over chlorophylls by adjusting pressure and temperature.[17]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for disrupting the cell walls of recalcitrant microalgae?
A1: The most effective method can be species-specific due to variations in cell wall composition.[4] However, a combination of mechanical methods like high-pressure homogenization or bead milling, followed by solvent extraction, is often highly effective.[1][2][3][5] For some species, enzymatic lysis using specific enzymes that target cell wall components can be a gentle and efficient alternative.[5]
Q2: Which solvent system is best for antheraxanthin extraction?
A2: Antheraxanthin is a polar carotenoid (a xanthophyll). Therefore, polar solvents are generally more effective. Acetone and ethanol have been widely used and show good extraction efficiency.[6][8][9] Mixtures of solvents, such as acetone and hexane, can also be very effective as the polar solvent disrupts the cell membranes and extracts the pigments, while the non-polar solvent helps to solubilize them.[7] For green extraction alternatives, ethyl lactate (B86563) has shown promise.[18]
Q3: How can I prevent the degradation of antheraxanthin during extraction and storage?
A3: Antheraxanthin is sensitive to light, heat, and oxygen.[11][12] To minimize degradation:
-
Work in a dimly lit environment or use amber-colored glassware.
-
Maintain low temperatures during extraction and processing. For long-term storage, keep extracts at -20°C or lower under a nitrogen atmosphere.[6]
-
Use antioxidants such as BHT or ascorbic acid in your extraction solvent.[13]
-
Evaporate solvents using a rotary evaporator at low temperatures or under a stream of nitrogen.[6]
Q4: What are the advantages of using modern extraction techniques like MAE and UAE over conventional methods?
A4: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer several advantages over traditional solvent extraction (maceration or Soxhlet):
-
Reduced Extraction Time: These methods significantly shorten the extraction period, which minimizes the risk of pigment degradation.[14][15]
-
Lower Solvent Consumption: They are often more efficient, requiring smaller volumes of solvents.[19]
-
Increased Yield: The energy input from microwaves or ultrasound enhances cell disruption and mass transfer, often leading to higher extraction yields.[14][15]
Q5: Is Supercritical Fluid Extraction (SFE) a good option for antheraxanthin?
A5: Yes, SFE using supercritical CO2 is a green and effective technology for extracting carotenoids. Its selectivity can be tuned by modifying pressure, temperature, and using co-solvents (like ethanol) to efficiently extract antheraxanthin while potentially leaving behind more polar impurities.[17][20][21]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Carotenoids from Recalcitrant Tissues
| Extraction Method | Typical Solvents | Temperature (°C) | Pressure (bar) | Time | Typical Yield/Recovery | Advantages | Disadvantages |
| Conventional Solvent Extraction | Acetone, Ethanol, Hexane, or mixtures | 25-60 | Ambient | 4-72 h | Variable, can be lower than modern methods | Simple setup, low initial cost | Long extraction time, high solvent consumption, potential for pigment degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Acetone, Ethyl lactate | 25-50 | Ambient | 10-30 min | High (e.g., up to 2.62 µg/mg from Dunaliella salina)[15] | Fast, efficient, lower solvent use, good for thermolabile compounds | Can be less effective for very tough cell walls without pre-treatment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Acetone | 40-60 | Ambient | 5-25 min | High (e.g., 7.06 mg/g selected carotenoids from Chlorella vulgaris)[22] | Very fast, high yield, reduced solvent consumption | Potential for localized overheating if not controlled properly |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvents (e.g., ethanol) | 40-80 | 100-550 | 1-4 h | High (e.g., up to 98.6% astaxanthin (B1665798) recovery from Haematococcus pluvialis)[23] | Green solvent, tunable selectivity, solvent-free final product | High initial equipment cost, requires high pressure |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Antheraxanthin from Microalgae
-
Sample Preparation: Harvest microalgal cells by centrifugation. Lyophilize (freeze-dry) the biomass to a constant weight. Grind the dried biomass into a fine powder to increase the surface area for extraction.[24]
-
Extraction:
-
Weigh 1 gram of the dried microalgal powder and place it in a 50 mL flask.
-
Add 20 mL of 90% ethanol.
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 20 minutes at a controlled temperature of 25°C.[25]
-
-
Separation: Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the cell debris.
-
Collection: Decant the supernatant containing the antheraxanthin extract.
-
Re-extraction: To ensure complete extraction, repeat steps 2-4 on the pellet at least once more and combine the supernatants.
-
Solvent Evaporation: Evaporate the solvent from the combined supernatants using a rotary evaporator at a temperature below 40°C.
-
Storage: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., acetone) for analysis and store at -20°C under a nitrogen atmosphere.
Protocol 2: Microwave-Assisted Extraction (MAE) of Antheraxanthin from Plant Tissues
-
Sample Preparation: Thoroughly dry the plant material (e.g., leaves, petals) at a temperature not exceeding 40°C to avoid degradation. Grind the dried material into a fine powder.
-
Extraction:
-
Separation and Collection: After extraction, filter the mixture to separate the solid residue from the liquid extract. Wash the residue with a small amount of fresh solvent to recover any remaining pigment.
-
Solvent Evaporation and Storage: Follow steps 6 and 7 from the UAE protocol.
Protocol 3: Supercritical Fluid Extraction (SFE) of Antheraxanthin
-
Sample Preparation: Prepare the dried and powdered biomass as described in the UAE protocol. Complete cell disruption via bead milling or high-pressure homogenization prior to SFE is recommended to increase yield.[17]
-
Extraction:
-
Pack the prepared sample into the extraction vessel of the SFE system.
-
Set the extraction parameters: Pressure at 300 bar, temperature at 60°C.[17]
-
Use supercritical CO2 as the primary solvent with 10% ethanol as a co-solvent to increase the polarity and enhance xanthophyll extraction.
-
Run the extraction for 2 hours.
-
-
Collection: The extracted antheraxanthin will be collected in a separator vessel after the pressure is reduced, causing the CO2 to return to its gaseous state and leave behind the extract.
-
Storage: The solvent-free extract can be stored directly at -20°C or dissolved in a suitable solvent for further analysis.
Visualizations
Caption: Experimental workflow for antheraxanthin extraction.
Caption: Troubleshooting logic for low antheraxanthin yield.
References
- 1. Insights into cell wall disintegration of Chlorella vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. jabonline.in [jabonline.in]
- 6. benchchem.com [benchchem.com]
- 7. researchtrend.net [researchtrend.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Optimization of Extraction Conditions of Carotenoids from Dunaliella parva by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. sid.ir [sid.ir]
- 16. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US7696396B2 - Method for extraction and concentration of carotenoids using supercritical fluids - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Supercritical Carbon Dioxide Extraction of Astaxanthin, Lutein, and Fatty Acids from Haematococcus pluvialis Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ultrasound-assisted extraction of carotenoids from phytoene-accumulating Chlorella sorokiniana microalgae: Effect of milling and performance of the green biosolvents 2-methyltetrahydrofuran and ethyl lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Alternative green solvents associated with ultrasound-assisted extraction: A green chemistry approach for the extraction of carotenoids and chlorophylls from microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for High-Throughput Screening of Antheraxanthin Content
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting high-throughput screening methods for antheraxanthin (B39726) content. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the high-throughput screening of antheraxanthin.
Issue 1: Low or No Signal in Microplate Reader
-
Question: I am not detecting a strong absorbance signal for antheraxanthin in my microplate assay. What could be the issue?
-
Answer: Low or no signal can stem from several factors, from sample preparation to instrument settings.
-
Insufficient Antheraxanthin Concentration: The concentration of antheraxanthin in your sample may be below the detection limit of the assay. Consider concentrating your extract or using a larger sample volume for extraction.
-
Incomplete Extraction: The solvent and method used may not be efficiently extracting the antheraxanthin from the sample matrix. Ensure you are using an appropriate solvent (e.g., acetone (B3395972), ethanol, or a mixture) and that the extraction time is sufficient. For complex matrices, mechanical disruption (e.g., sonication or bead beating) can improve extraction efficiency.
-
Antheraxanthin Degradation: Antheraxanthin is susceptible to degradation from light, heat, and oxidation.[1] Handle samples under dim light, keep them on ice, and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) during extraction.[2]
-
Incorrect Wavelength Selection: Ensure you are measuring the absorbance at the correct wavelength for antheraxanthin. The maximum absorbance for antheraxanthin is typically around 445 nm, but it's advisable to perform a wavelength scan to determine the optimal wavelength for your specific solvent and instrument.
-
Improper Microplate Reader Settings: The gain setting on your microplate reader might be too low. The gain amplifies the light signal, and an incorrect setting can lead to poor quality data.[3] If your reader allows, use an automatic gain adjustment feature.[3] Also, ensure the focal height is optimized for your plate and sample volume.[3]
-
Issue 2: High Well-to-Well Variability
-
Question: I am observing significant variability in absorbance readings between replicate wells. How can I improve the consistency of my results?
-
Answer: High variability can compromise the reliability of your data. Here are some common causes and solutions:
-
Pipetting Inaccuracies: Inconsistent sample and reagent volumes across wells are a major source of variability. Ensure your pipettes are calibrated and use proper pipetting techniques. For high-throughput applications, consider using automated liquid handlers.
-
Incomplete Mixing: Inadequate mixing of the sample within the wells can lead to non-uniform absorbance. Use an orbital shaker to ensure thorough mixing before reading the plate.
-
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation and temperature fluctuations, which can affect results. To mitigate this, avoid using the outer wells for samples and instead fill them with a blank solvent.
-
Inconsistent Incubation Times: If your protocol involves an incubation step, ensure that the timing is consistent for all wells.
-
Microplate Reader Settings: Using a higher number of flashes per well can reduce variability by averaging out outliers.[4] Additionally, if your samples are heterogeneous, using a well-scanning feature (orbital or spiral scan) can provide a more representative reading across the entire well.[5]
-
Issue 3: High Background Signal
-
Question: My blank wells are showing a high absorbance reading, which is interfering with my sample measurements. What is causing this high background?
-
Answer: A high background signal can be attributed to several factors:
-
Solvent Absorbance: The solvent used to dissolve the extract may have some absorbance at the measurement wavelength. Always use a well with the pure solvent as a blank to subtract its absorbance.
-
Microplate Material: The type of microplate can influence background readings. For absorbance assays, clear, flat-bottom plates are recommended.[6]
-
Contamination: Contamination of your reagents, solvents, or the microplate itself can lead to a high background. Ensure all materials are clean and of high purity.
-
Autofluorescence from Sample Matrix: Other compounds in your extract might be contributing to the absorbance at the target wavelength. In such cases, further sample cleanup or chromatographic separation (like HPLC) might be necessary for accurate quantification.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the development of a high-throughput screening method for antheraxanthin.
1. What is the best solvent for extracting antheraxanthin?
The choice of solvent depends on the sample matrix. Generally, a mixture of solvents is more effective than a single solvent. Acetone is a good solvent for extracting a broad range of carotenoids.[7] For more non-polar carotenoids, a mixture of hexane (B92381) and acetone can be effective.[8] Ethanol is also a commonly used solvent.[9] It is recommended to test a few different solvents and solvent mixtures to determine the optimal one for your specific sample type.
2. How can I quantify antheraxanthin without an analytical standard?
While using a certified antheraxanthin standard is the most accurate way to quantify it, you can get a semi-quantitative estimate without one. If you have access to a spectrophotometer, you can use the Beer-Lambert law (A = εbc) to estimate the concentration. You will need to find the molar extinction coefficient (ε) of antheraxanthin in your chosen solvent from the literature. However, this method is less accurate than using a standard curve generated with a pure standard.
3. Can I use a fluorescence-based assay for antheraxanthin?
While some carotenoids exhibit autofluorescence, it is generally weak.[10] Absorbance-based assays are more common and straightforward for quantifying total carotenoid content in a high-throughput manner. If you need higher sensitivity and specificity, HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector is the preferred method.[1][11]
4. What are the key considerations when adapting a manual extraction method to a 96-well plate format?
When scaling down to a 96-well format, several factors need to be considered:
-
Sample Homogenization: Ensuring that the small sample in each well is representative of the bulk sample is crucial.
-
Solvent Volume: The ratio of solvent to sample needs to be optimized for efficient extraction in the smaller well volume.
-
Evaporation: Solvent evaporation can be a significant issue in 96-well plates. Using plate sealers during incubation and extraction steps is recommended.
-
Mixing: Achieving thorough mixing in small wells can be challenging. Use of a plate shaker with appropriate speed and duration is important.
5. How do I confirm that the absorbance I am measuring is indeed from antheraxanthin?
A microplate-based absorbance assay will measure the total absorbance at a specific wavelength and cannot distinguish antheraxanthin from other compounds that absorb at the same wavelength. To confirm the identity and purity of antheraxanthin in your extracts, you should use a more specific analytical technique like High-Performance Liquid Chromatography (HPLC) with a PDA detector.[9][12] By comparing the retention time and the UV-Vis spectrum of the peak in your sample to that of a pure antheraxanthin standard, you can confirm its identity.
Data Presentation
Table 1: Solvent Extraction Efficiency for Carotenoids
This table provides a general overview of the extraction efficiency of different solvents for carotenoids. The optimal solvent will vary depending on the specific carotenoid and the sample matrix.
| Solvent/Solvent System | Target Carotenoid(s) | Sample Matrix | Key Findings |
| Acetone (90%) | Broad range of pigments and lipids | Microalgae (Haematococcus pluvialis, Desmodesmus subspicatus, Chlorella variabilis) | Provided the broadest extraction of pigments.[13] |
| Ethanol/Hexane | Chlorophyll and non-polar lipids | Microalgae | Resulted in the highest extraction efficiency for these compounds.[13] |
| n-hexane/acetone (1:3 v/v) | Lycopene | Tomato waste | Achieved a high purity (98.3%) and recovery rate (94.7%).[8] |
| DMSO and 95% ethanol | Carotenoids | Dunaliella parva | Showed higher extraction efficiencies compared to other common solvents.[14] |
| Ethanol | Antheraxanthin, Auroxanthin | Flower petals | Ethanol extracts yielded higher concentrations of these xanthophylls compared to other solvents like petroleum ether.[9] |
Table 2: HPLC Retention Times of Antheraxanthin and Other Common Carotenoids
The retention times listed below are for reference and can vary depending on the specific HPLC method (column, mobile phase, flow rate, temperature).
| Carotenoid | Typical Retention Time (minutes) |
| Neoxanthin | ~12-14 |
| Violaxanthin (B192666) | ~14-16 |
| Antheraxanthin | ~16-18 |
| Lutein | ~18-20 |
| Zeaxanthin (B1683548) | ~20-22 |
| β-Cryptoxanthin | ~25-27 |
| α-Carotene | ~30-32 |
| β-Carotene | ~32-35 |
Note: Data compiled from multiple sources for illustrative purposes.[2][12][15][16][17]
Experimental Protocols
High-Throughput Solvent Extraction in a 96-Well Plate
This protocol provides a general framework for extracting antheraxanthin in a 96-well format. Optimization will be required for specific sample types.
-
Sample Preparation: Prepare a fine powder of your lyophilized sample material.
-
Aliquotting: Dispense a small, precise amount of the powdered sample (e.g., 5-10 mg) into each well of a 96-well plate.
-
Solvent Addition: Add an optimized volume of extraction solvent (e.g., 200 µL of 90% acetone) to each well.[13] Include blank wells containing only the solvent.
-
Sealing: Seal the plate with an appropriate plate sealer to prevent evaporation.
-
Extraction: Place the plate on a plate shaker and shake at a moderate speed for a predetermined time (e.g., 30-60 minutes) at room temperature, protected from light.
-
Centrifugation: Centrifuge the plate to pellet the solid debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted pigments to a new, clear, flat-bottom 96-well plate for absorbance reading.
Spectrophotometric Quantification in a Microplate Reader
-
Instrument Setup: Turn on the microplate reader and allow the lamp to warm up. Set the measurement wavelength to the absorbance maximum of antheraxanthin (approximately 445 nm).
-
Plate Loading: Place the 96-well plate containing the extracts and blanks into the microplate reader.
-
Absorbance Reading: Initiate the reading. Ensure that the absorbance values for your samples fall within the linear range of the instrument. If necessary, dilute the samples and re-read.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of each sample well. Use a standard curve generated from a pure antheraxanthin standard to calculate the concentration in your samples.
Mandatory Visualization
The Xanthophyll Cycle
The following diagram illustrates the xanthophyll cycle, a crucial photoprotective mechanism in plants and algae where antheraxanthin is an key intermediate. This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via antheraxanthin in response to high light stress.[10][18][19]
Caption: The Xanthophyll Cycle showing the conversion of violaxanthin to zeaxanthin via antheraxanthin.
References
- 1. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 5. selectscience.net [selectscience.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. Antheraxanthin Dipalmitate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Extraction Conditions of Carotenoids from Dunaliella parva by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. farmaciajournal.com [farmaciajournal.com]
- 17. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Addressing matrix effects in LC-MS analysis of antheraxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of antheraxanthin (B39726).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of antheraxanthin?
A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as antheraxanthin, due to co-eluting compounds from the sample matrix. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification. Given antheraxanthin's presence in complex biological matrices like plants, algae, and food products, it is particularly susceptible to these effects.
Q2: What are the common sources of matrix effects in antheraxanthin analysis?
A: Common sources of matrix effects in biological and food matrices include:
-
Phospholipids: Abundant in cell membranes, these are a major cause of ion suppression in electrospray ionization (ESI).
-
Triglycerides: In fatty samples, these can cause significant matrix effects.
-
Other Pigments: Co-extraction of other carotenoids and chlorophylls (B1240455) can interfere with antheraxanthin's ionization.
-
Salts and Sugars: High concentrations of salts and sugars from the sample matrix can alter the ionization process.
Q3: Which ionization technique is better for antheraxanthin analysis, ESI or APCI?
A: For nonpolar compounds like carotenoids, Atmospheric Pressure Chemical Ionization (APCI) is generally the superior technique. APCI's gas-phase ionization mechanism is more efficient for molecules like antheraxanthin that lack easily ionizable functional groups, often resulting in a stronger and more stable signal compared to Electrospray Ionization (ESI).
Q4: Are there commercially available stable isotope-labeled (SIL) internal standards for antheraxanthin?
A: As of late 2025, a commercially available stable isotope-labeled internal standard specifically for antheraxanthin is not readily found. SIL internal standards are the "gold standard" for compensating for matrix effects. In the absence of a dedicated SIL-IS for antheraxanthin, researchers can consider using a SIL-IS of a structurally similar xanthophyll, such as zeaxanthin (B1683548) or lutein, though it is crucial to validate its performance in compensating for matrix effects on antheraxanthin. Alternatively, a non-labeled, structurally related compound not present in the sample, such as β-apo-8'-carotenal, can be used as an internal standard.
Q5: What are the recommended MRM transitions for antheraxanthin?
A: Antheraxanthin has a molecular weight of 584.4 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ will have an m/z of approximately 585.4. As an epoxy carotenoid, antheraxanthin is known to exhibit a characteristic neutral loss of 80 u (corresponding to the epoxy group). Therefore, a potential MRM transition to monitor is m/z 585.4 → 505.4 . It is highly recommended to optimize the collision energy for this transition on your specific instrument. A second, less intense fragment should also be monitored as a qualifier ion to ensure specificity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Splitting) | Column contamination; Inappropriate injection solvent; Column overload. | Flush the column with a strong solvent; Ensure the injection solvent is of similar or weaker strength than the initial mobile phase; Reduce injection volume or sample concentration. |
| Low Signal Intensity / High Ion Suppression | Significant matrix effects from co-eluting compounds (e.g., phospholipids); Suboptimal ionization source parameters. | Implement a more rigorous sample clean-up (SPE, LLE); Optimize chromatographic separation to resolve antheraxanthin from interfering compounds; Switch from ESI to APCI; Optimize source parameters (e.g., temperature, gas flows). |
| High Signal Variability between Injections | Inconsistent matrix effects; Carryover from previous injections. | Use a stable isotope-labeled internal standard if available, or a suitable structural analog; Implement a robust sample preparation method; Ensure adequate flushing of the injection port and column between samples. |
| Inaccurate Quantification | Matrix effects impacting calibration; Inappropriate calibration strategy. | Assess the extent of matrix effects using the post-extraction spike method; Employ matrix-matched calibration or the standard addition method; Use a co-eluting internal standard that mimics the behavior of antheraxanthin. |
Strategies for Mitigating Matrix Effects
The effectiveness of different strategies to mitigate matrix effects can vary depending on the sample matrix and the specific interfering compounds. Below is a summary of common approaches and their general effectiveness.
| Mitigation Strategy | Principle | Typical Effectiveness for Carotenoids | Considerations |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Low to Moderate | May compromise the limit of quantification (LOQ). |
| Protein Precipitation | Removes proteins from the sample. | Low (for phospholipids) | Does not effectively remove other interfering substances like phospholipids. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix. | Moderate to High | Solvent selection is critical for good recovery and clean-up. |
| Solid-Phase Extraction (SPE) | Selectively retains the analyte on a solid sorbent while matrix components are washed away. | High | Method development is required to optimize the sorbent, wash, and elution solvents. |
| Matrix-Matched Calibration | Prepares calibration standards in a blank matrix extract to mimic the matrix effects in the samples. | High | Requires a representative blank matrix free of the analyte. |
| Standard Addition | Spiking the analyte at different concentrations into the sample itself to create a calibration curve within each sample's matrix. | Very High | Time-consuming as a separate calibration curve is needed for each sample. |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled version of the analyte that co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification. | Very High | A specific SIL-IS for antheraxanthin is not readily available commercially. |
Experimental Protocols
Protocol for Assessment of Matrix Effects using the Post-Extraction Spike Method
This method quantifies the extent of ion suppression or enhancement by comparing the response of an analyte in a clean solvent to its response in a pre-extracted blank matrix.
1. Preparation of Solutions:
- Solution A (Analyte in Solvent): Prepare a solution of antheraxanthin in a solvent compatible with your mobile phase (e.g., methanol/MTBE) at a known concentration (e.g., 100 ng/mL).
- Solution B (Analyte in Extracted Blank Matrix):
- Select a representative blank matrix sample that is free of antheraxanthin.
- Perform the complete extraction procedure on this blank matrix.
- Spike the resulting blank matrix extract with the antheraxanthin stock solution to achieve the same final concentration as in Solution A (e.g., 100 ng/mL).
2. LC-MS Analysis:
- Inject Solution A and Solution B into the LC-MS system multiple times (n≥3).
- Record the peak area of antheraxanthin for each injection.
3. Calculation of Matrix Effect:
- Calculate the average peak area for both solutions.
- Use the following formula to determine the matrix effect percentage:
4. Interpretation of Results:
- Matrix Effect ≈ 100%: Minimal matrix effect.
- Matrix Effect < 100%: Ion suppression is occurring.
- Matrix Effect > 100%: Ion enhancement is occurring.
A significant deviation from 100% (e.g., outside of 85-115%) indicates that matrix effects need to be addressed.
Visualizations
Improving peak shape and resolution for antheraxanthin in HPLC
Technical Support Center: Antheraxanthin (B39726) HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of antheraxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in carotenoid analysis, specifically focusing on improving peak shape and resolution for antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when separating antheraxanthin from other xanthophylls?
A1: The primary challenge in the HPLC separation of antheraxanthin is its potential co-elution with other structurally similar xanthophylls, such as lutein (B1675518) and zeaxanthin. This occurs due to their similar polarities and retention behaviors on conventional stationary phases like C18.
Q2: Which type of HPLC column is recommended for antheraxanthin separation?
A2: C30 columns are highly recommended for the separation of carotenoid isomers, including antheraxanthin.[1][2][3] The long alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for resolving structurally similar and hydrophobic molecules like xanthophylls.
Q3: How can I prevent the degradation of antheraxanthin during sample preparation and analysis?
A3: Antheraxanthin is susceptible to oxidation and isomerization, particularly when exposed to light, heat, and oxygen.[4] To minimize degradation, prepare samples under subdued light, use amber vials, and consider adding an antioxidant like butylated hydroxytoluene (BHT) to your sample solvent and mobile phase.[4][5] It is also advisable to work at lower temperatures during extraction and analysis when possible.
Q4: What are the common causes of peak tailing for antheraxanthin?
A4: Peak tailing for antheraxanthin in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[6][7] Basic compounds are particularly prone to this interaction. Other causes can include column overload, column degradation, or a mismatch between the sample solvent and the mobile phase.[8]
Q5: Can isomerization of antheraxanthin affect my results?
A5: Yes, antheraxanthin can undergo isomerization from the all-trans form to various cis-isomers, especially when exposed to light or heat.[9][10] These isomers may have different retention times and spectral properties, leading to the appearance of multiple, smaller peaks and potentially inaccurate quantification of the all-trans-antheraxanthin.[9][11]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of antheraxanthin.
Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate integration. The following table summarizes common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Add a competitor for the active sites to the mobile phase, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05%).[4] Alternatively, operate at a lower pH to suppress the ionization of silanol groups.[6] |
| Column overload. | Reduce the sample concentration or the injection volume.[1] | |
| Mismatch between injection solvent and mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Column void or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column.[8] | |
| Peak Fronting | Sample solvent is much stronger than the mobile phase. | Re-dissolve the sample in the initial mobile phase. |
| High sample concentration leading to saturation. | Dilute the sample. |
Poor Resolution
Inadequate separation between antheraxanthin and other components can hinder accurate quantification.
| Problem | Potential Cause | Recommended Solution |
| Co-elution with other xanthophylls | Suboptimal mobile phase composition. | Optimize the mobile phase. A gradient elution with a mixture of methanol, methyl tert-butyl ether (MTBE), and water is often effective for xanthophyll separation.[2] Adjusting the solvent ratios can significantly impact selectivity. |
| Inadequate stationary phase selectivity. | Switch to a C30 column, which is specifically designed for carotenoid isomer separation.[2][3] | |
| Column temperature is not optimal. | Optimize the column temperature. Lower temperatures can sometimes improve resolution for isomeric separations.[12] | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time with the stationary phase, which can improve resolution. |
Experimental Protocols
Optimized HPLC Method for Antheraxanthin Separation
This protocol provides a starting point for the separation of antheraxanthin from other major xanthophylls.
-
HPLC System: An HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C30 Carotenoid Column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Methanol/Methyl tert-butyl ether/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/Methyl tert-butyl ether (9:91, v/v/v)
-
-
Gradient Elution:
-
Start with 100% Solvent A.
-
Linear gradient to 50% Solvent B over 45 minutes.
-
Followed by a wash with 100% Solvent B for 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.
-
Detection: PDA detection at 445 nm for antheraxanthin.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Extract carotenoids from the sample matrix using an appropriate solvent (e.g., acetone, ethanol, or a mixture of hexane (B92381) and acetone).
-
To prevent degradation, perform extraction under dim light.
-
If necessary, saponify the extract to remove interfering lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Peak Shape and Resolution Issues
The following diagram illustrates a logical workflow for troubleshooting common HPLC problems encountered during antheraxanthin analysis.
Caption: Troubleshooting logic for HPLC peak shape and resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light Increases Astaxanthin Absorbance in Acetone Solution through Isomerization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Selection of appropriate internal standards for antheraxanthin quantification
Technical Support Center: Antheraxanthin (B39726) Quantification
This guide provides researchers, scientists, and drug development professionals with detailed information on selecting and utilizing appropriate internal standards for the accurate quantification of antheraxanthin.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) crucial for the quantification of antheraxanthin?
An internal standard is a compound added in a constant, known amount to all calibration standards and samples prior to analysis.[1] Its primary purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume.[2][3] By comparing the ratio of the analyte's response (e.g., peak area in chromatography) to the internal standard's response, analysts can achieve more accurate and precise quantification.[1] This technique minimizes the effects of random and systematic errors, improving the robustness and reliability of the analytical method.[1][4]
Q2: What are the essential characteristics of a good internal standard for antheraxanthin analysis?
An ideal internal standard for antheraxanthin should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to antheraxanthin to ensure comparable behavior during extraction and chromatography.[1][2]
-
Chromatographic Resolution: The IS must be well-resolved from antheraxanthin and all other components in the sample matrix to allow for accurate peak integration.[5] An exception exists for mass spectrometry (MS) detection, where an isotopically labeled standard can co-elute with the analyte.[6]
-
Absence in Sample: The chosen compound must not be naturally present in the samples being analyzed.[5][7]
-
Stability and Purity: The IS must be chemically stable throughout the entire analytical procedure and be of high purity.[2]
-
Commercial Availability: The standard should be readily and consistently available to ensure long-term method viability.[2]
-
Elution Time: Ideally, it should elute near the analyte of interest, antheraxanthin, without overlapping.[2]
Q3: Which compounds are commonly recommended as internal standards for antheraxanthin and other carotenoids?
Based on extensive use in carotenoid analysis, two compounds are highly recommended for consideration:
-
trans-β-Apo-8'-carotenal: This is a widely used internal standard for the HPLC analysis of various carotenoids, including those found in citrus fruits and microalgae.[8][9] Its structure is related to carotenoids, and it is commercially available in high purity.[8] It has been successfully used to quantify dozens of carotenoids in a single chromatographic run.[9]
-
Echinenone (B51690): As a keto-xanthophyll, echinenone is structurally similar to many xanthophylls like antheraxanthin.[10][11] It is a common carotenoid in cyanobacteria but is typically absent in plant and animal tissues, making it a suitable candidate for many sample types.[10][12]
Data Presentation: Comparison of Potential Internal Standards
The table below summarizes the key properties of the recommended internal standards for antheraxanthin quantification.
| Feature | trans-β-Apo-8'-carotenal | Echinenone | Antheraxanthin (Analyte) |
| Chemical Class | Apocarotenoid | Keto-carotenoid / Xanthophyll | Epoxy-xanthophyll |
| Molecular Formula | C₃₀H₄₀O | C₄₀H₅₄O | C₄₀H₅₆O₃ |
| Molecular Weight | 416.64 g/mol | 550.85 g/mol | 584.87 g/mol |
| Structural Similarity | Good. Possesses a long polyene chain characteristic of carotenoids. | Very Good. Shares the core β-ionone ring and polyene chain structure. | - |
| Typical Matrix Presence | Not typically found in biological samples unless used as a colorant. | Primarily in cyanobacteria; generally absent in higher plants and animals.[10][11] | Found in the xanthophyll cycle of higher plants and algae.[13] |
| Commercial Availability | Readily available from multiple suppliers.[8] | Available from specialty chemical suppliers. | Available as an analytical standard. |
Experimental Protocol: Quantification of Antheraxanthin using HPLC-DAD
This protocol provides a general methodology for the quantification of antheraxanthin in plant extracts using trans-β-Apo-8'-carotenal as the internal standard. Optimization may be required depending on the specific sample matrix and instrumentation.
1. Reagents and Materials
-
Antheraxanthin standard (>95% purity)
-
trans-β-Apo-8'-carotenal (Internal Standard, >96% purity)[8]
-
Methanol (B129727) (HPLC Grade)
-
Methyl tert-butyl ether (MTBE, HPLC Grade)
-
Acetonitrile (B52724) (HPLC Grade)
-
Water (Ultrapure)
-
C30 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[9][14]
2. Preparation of Standard Solutions
-
Stock Solutions (approx. 1 mg/mL): Accurately weigh and dissolve antheraxanthin and the IS in a suitable solvent (e.g., MTBE) in separate volumetric flasks. Protect from light and store at -20°C.
-
Working Internal Standard Solution (e.g., 10 µg/mL): Dilute the IS stock solution with methanol or the reconstitution solvent.
-
Calibration Standards: Create a series of calibration standards by adding varying amounts of the antheraxanthin stock solution and a fixed amount of the Working IS Solution to vials. Evaporate the solvent under a stream of nitrogen and reconstitute in the mobile phase or a suitable solvent mixture (e.g., MeOH:MTBE, 50:50).[15]
3. Sample Preparation (Example: Leaf Tissue)
-
Homogenize a known weight of freeze-dried sample powder.
-
Add a precise volume of the Working Internal Standard Solution.
-
Extract the pigments using a suitable solvent system (e.g., methanol/acetonitrile/water) with vortexing and sonication.[9]
-
Centrifuge the sample to pellet debris.
-
Collect the supernatant. Repeat the extraction process on the pellet two more times to ensure complete recovery.[16]
-
Pool the supernatants and dry the extract under a stream of nitrogen.[16]
-
Reconstitute the dried extract in a known volume of reconstitution solvent and filter through a 0.22 µm syringe filter prior to injection.[17]
4. Chromatographic Conditions
-
HPLC System: HPLC with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C30 Reverse-Phase Column, temperature maintained at 29°C.[14]
-
Mobile Phase A: Methanol/Acetonitrile/Water (e.g., 84:14:2, v/v/v).[9]
-
Gradient Elution: A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more nonpolar compounds. Example: 95% A to 50% A over 40 minutes.[14]
-
Injection Volume: 20 µL.
5. Quantification
-
Generate a calibration curve by plotting the peak area ratio (Antheraxanthin Area / IS Area) against the concentration of antheraxanthin for the calibration standards.
-
Calculate the peak area ratio for the unknown samples.
-
Determine the concentration of antheraxanthin in the samples using the linear regression equation from the calibration curve.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in IS Peak Area Across Samples | • Inconsistent addition of IS solution.• Evaporation of solvent from sample vials.• Degradation of the IS. | • Use a calibrated positive displacement pipette for adding the IS.• Use autosampler vials with proper caps/septa and minimize the time samples sit on the autosampler.• Prepare fresh IS working solutions daily and store stock solutions protected from light at low temperatures. |
| IS Peak Co-elutes with an Unknown Peak in the Matrix | • Insufficient chromatographic resolution. | • Modify the mobile phase gradient (make it shallower to increase separation).[18]• Change the mobile phase composition (e.g., try acetonitrile instead of methanol).• Screen different column chemistries (e.g., a different C18 or a phenyl-hexyl column). |
| Poor Peak Shape (Fronting or Tailing) for IS or Analyte | • Column degradation or contamination.• Mismatch between injection solvent and mobile phase.• Column void. | • Wash the column according to the manufacturer's instructions or replace it if old.[18]• Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.• Check fittings for proper installation to avoid void volume.[18] |
| No IS Peak Detected | • IS was not added to the sample.• IS has completely degraded.• Detector wavelength is incorrect. | • Review sample preparation steps; prepare a new sample.• Verify the stability and preparation of the IS stock solution.• Check detector settings to ensure the wavelength is appropriate for the IS (e.g., ~450-470 nm for β-apo-8'-carotenal). |
Visualizations
Caption: A typical workflow for selecting and validating an internal standard for quantitative analysis.
Caption: Logical diagram showing the essential criteria for selecting a suitable internal standard.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 3. Method for internal standard introduction for quantitative analysis using on-line solid-phase extraction LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal standard - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 9. Improved high performance liquid chromatographic method for determination of carotenoids in the microalga Chlorella pyrenoidosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Carotenoids Assist in Cyanobacterial Photosystem II Assembly and Function [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 17. benchchem.com [benchchem.com]
- 18. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Troubleshooting low recovery of antheraxanthin during purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of antheraxanthin (B39726).
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low antheraxanthin recovery during purification?
Low recovery of antheraxanthin can be attributed to several factors throughout the extraction and purification process. The most common issues include:
-
Degradation: Antheraxanthin is a xanthophyll pigment sensitive to light, heat, and oxygen. Exposure to these elements can lead to isomerization and oxidative cleavage, significantly reducing yield.
-
Suboptimal Extraction: Incomplete extraction from the initial biomass (e.g., microalgae or plant tissue) is a primary source of loss. The choice of solvent and extraction method is critical.
-
Issues during Chromatography: Problems during the chromatographic separation, such as irreversible adsorption to the stationary phase, co-elution with other pigments, or degradation on the column, can lead to significant losses.
-
Losses during Solvent Evaporation: Antheraxanthin can degrade if exposed to high temperatures during the removal of solvents.
Q2: How can I minimize the degradation of antheraxanthin during purification?
To minimize degradation, it is crucial to work under controlled conditions:
-
Light: Perform all steps under dim light or use amber-colored glassware to protect the sample from photodegradation.
-
Temperature: Keep the sample cold throughout the process. Use ice-cold solvents for extraction and perform chromatography at controlled, cool temperatures. Avoid temperatures above 40°C during solvent evaporation.
-
Oxygen: Work quickly and minimize the exposure of the sample to air. Purging with an inert gas like nitrogen or argon can be beneficial, especially during storage or solvent evaporation.
-
pH: While antheraxanthin itself is not ionizable, the pH of the sample matrix can influence its stability. Maintaining a near-neutral pH is generally advisable.
Q3: What are the recommended solvents for antheraxanthin extraction?
The choice of solvent is critical for efficient extraction. Due to its lipophilic nature, antheraxanthin is soluble in organic solvents. A common approach involves a two-step extraction:
-
Initial Extraction: Use a polar, water-miscible solvent like acetone (B3395972) or ethanol (B145695) to extract the pigments from the biomass. This is effective at disrupting cells and solubilizing the pigments.
-
Phase Partitioning: Transfer the pigments to a less polar, water-immiscible solvent such as petroleum ether or a hexane/diethyl ether mixture to separate them from water-soluble impurities.
Q4: My antheraxanthin peak is broad and shows poor resolution during HPLC analysis. What can I do?
Poor peak shape and resolution in HPLC can be caused by several factors:
-
Column Choice: For xanthophylls, a C30 column often provides better resolution of isomers compared to a standard C18 column.
-
Mobile Phase: The composition of the mobile phase is critical. A gradient elution is typically required to separate the various pigments in a plant or algal extract. Ensure the solvents are of high purity and are properly degassed.
-
Injection Solvent: The solvent used to dissolve the sample for injection should be compatible with the initial mobile phase to ensure good peak shape.
-
Column Overloading: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Column Temperature: Optimizing the column temperature can improve peak shape and resolution.
Data Presentation: Expected Recovery Rates
The following table provides an illustrative overview of expected recovery rates for antheraxanthin at different stages of purification. Please note that actual recovery will vary depending on the starting material, scale, and specific laboratory conditions.
| Purification Step | Parameter | Expected Recovery (%) | Potential Causes for Low Recovery |
| Extraction | Choice of Solvent | 85 - 95% | Inappropriate solvent polarity, insufficient solvent volume, inadequate homogenization. |
| Number of Extractions | Too few extraction cycles, leading to incomplete recovery from the biomass. | ||
| Phase Partitioning | Solvent System | 90 - 98% | Formation of emulsions, incorrect pH, incomplete phase separation. |
| Column Chromatography | Stationary Phase | 70 - 85% | Irreversible adsorption, co-elution with impurities, on-column degradation. |
| Mobile Phase | Improper solvent gradient, leading to poor separation or incomplete elution. | ||
| Solvent Evaporation | Temperature | > 95% | Excessive heat causing thermal degradation. |
| Oxygen Exposure | Oxidation of the antheraxanthin molecule. |
Experimental Protocols
Protocol 1: Extraction and Saponification of Antheraxanthin from Microalgae
This protocol describes a general method for the extraction of antheraxanthin from microalgal biomass. Saponification is included to remove chlorophylls (B1240455) and lipids that can interfere with purification.
Materials:
-
Freeze-dried microalgal biomass
-
Acetone (100%, ice-cold)
-
Petroleum ether (boiling range 40-60 °C)
-
10% (w/v) methanolic KOH
-
Deionized water
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen stream
Procedure:
-
Homogenization: Weigh approximately 1 g of freeze-dried microalgal biomass and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction:
-
Transfer the powdered biomass to a centrifuge tube and add 10 mL of ice-cold 100% acetone.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Carefully decant the supernatant into a clean, amber-colored flask.
-
Repeat the extraction with fresh acetone until the pellet is colorless. Pool all supernatants.
-
-
Saponification:
-
Add 10% methanolic KOH to the pooled acetone extract to a final concentration of 5%.
-
Incubate the mixture in the dark at room temperature for 4-6 hours to saponify chlorophylls and lipids.
-
-
Phase Partitioning:
-
Transfer the saponified extract to a separatory funnel.
-
Add an equal volume of petroleum ether and 20 mL of 10% NaCl solution to facilitate phase separation.
-
Gently mix the layers by inverting the funnel, releasing pressure frequently.
-
Allow the layers to separate. The upper, petroleum ether phase will contain the antheraxanthin.
-
Discard the lower aqueous phase.
-
-
Washing and Drying:
-
Wash the petroleum ether phase twice with deionized water to remove residual alkali and water-soluble impurities.
-
Dry the petroleum ether extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Solvent Evaporation and Storage:
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Re-dissolve the dried extract in a small, known volume of a suitable solvent (e.g., mobile phase for HPLC) and store at -20°C or below in an amber vial under nitrogen.
-
Protocol 2: Purification of Antheraxanthin by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purification of antheraxanthin from a crude extract using HPLC.
Materials and Equipment:
-
Crude antheraxanthin extract
-
HPLC system with a photodiode array (PDA) detector
-
C30 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade solvents (e.g., methanol, methyl-tert-butyl ether (MTBE), water)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the dried crude extract in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions:
-
Column: C30 reverse-phase column.
-
Mobile Phase A: Methanol/Water (e.g., 95:5, v/v)
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE)
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more non-polar compounds. An example gradient is:
-
0-10 min: 95% A, 5% B
-
10-25 min: Gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to 95% A, 5% B
-
35-45 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor at 445 nm, with a PDA detector scanning from 250-600 nm to confirm peak identity by spectral analysis.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the antheraxanthin peak based on the retention time determined from an analytical run or by monitoring the chromatogram in real-time.
-
-
Post-Purification:
-
Pool the collected fractions containing antheraxanthin.
-
Evaporate the solvent under reduced pressure or a stream of nitrogen at a temperature below 40°C.
-
Store the purified antheraxanthin at -20°C or below under an inert atmosphere.
-
Mandatory Visualization
Caption: A troubleshooting workflow for low antheraxanthin recovery.
Caption: Potential degradation pathways of antheraxanthin.
Minimizing photo-degradation of antheraxanthin during experimental procedures
Welcome to the Antheraxanthin (B39726) Integrity Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the photo-degradation of antheraxanthin during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is antheraxanthin and why is its stability important?
A1: Antheraxanthin is a naturally occurring xanthophyll, a type of carotenoid pigment found in many photosynthetic organisms.[1] It plays a crucial role in the xanthophyll cycle, a process that protects plants from photo-oxidative damage caused by high light conditions.[2] In research and drug development, maintaining the stability of antheraxanthin is critical as degradation can lead to inaccurate quantification and a loss of its biological activity, compromising experimental outcomes.
Q2: What are the primary factors that cause antheraxanthin degradation?
A2: Like other carotenoids, antheraxanthin is susceptible to degradation from several factors:
-
Light: Exposure to light, especially UV and blue light, can induce photo-oxidation and isomerization, leading to significant degradation.[3][4]
-
Heat: Elevated temperatures accelerate the rate of both oxidation and isomerization.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, especially when exposed to light and heat.
-
Acids: Acidic conditions can cause the rearrangement of the epoxide groups in antheraxanthin's structure, leading to its degradation.[5]
Q3: What are the ideal storage conditions for antheraxanthin samples and standards?
A3: To minimize degradation, antheraxanthin samples and standards should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at -20°C for short-term storage and -80°C for long-term storage.
-
Light: Protect from light by using amber-colored vials or by wrapping containers in aluminum foil. Store in a dark environment.
-
Atmosphere: To prevent oxidation, store under an inert atmosphere, such as argon or nitrogen.
Q4: Which solvents are best for extracting and dissolving antheraxanthin?
A4: The choice of solvent can impact the stability and recovery of antheraxanthin.
-
Extraction: A mixture of acetone (B3395972) and methanol (B129727) is commonly used for extraction from plant tissues.[3] The addition of a small amount of water (1-5%) can improve the extraction of some xanthophylls. For dried materials, rehydration prior to extraction with a water-miscible solvent is recommended.
-
Dissolution for Analysis: For HPLC analysis, it is best to dissolve the sample in the mobile phase to ensure compatibility and good peak shape. If a stronger solvent is needed for solubility, use it sparingly and ensure it is miscible with the mobile phase.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of antheraxanthin.
| Problem | Potential Cause(s) | Solution(s) |
| Low or no detectable antheraxanthin peak in HPLC. | Degradation during sample preparation: Exposure to light, heat, or oxygen. | Work under dim light or use red/yellow light. Keep samples on ice. Use solvents containing antioxidants (e.g., BHT). Purge sample vials with nitrogen or argon. |
| Inefficient extraction: The solvent may not be effectively penetrating the sample matrix. | Optimize the extraction solvent and method. For plant tissues, ensure thorough homogenization. Consider using ultrasound-assisted or microwave-assisted extraction. | |
| Instrumental issues: Detector lamp is off, or there are loose connections. | Check that the detector lamp is on and that all cables are securely connected.[6] | |
| Inconsistent retention times in HPLC. | Changes in mobile phase composition: Inaccurate mixing or degradation of mobile phase components. | Prepare fresh mobile phase daily. Ensure accurate measurements of all components. |
| Column temperature fluctuations: Inconsistent column heating. | Use a column oven to maintain a stable temperature.[6] | |
| Leaks in the HPLC system: Loose fittings can alter flow rate and pressure. | Inspect the system for any leaks and tighten fittings as necessary.[6] | |
| Peak tailing or fronting in HPLC chromatogram. | Column degradation or contamination: Accumulation of contaminants on the column frit or degradation of the stationary phase. | Use a guard column and filter all samples before injection. If the column is contaminated, try flushing it with a strong solvent. If performance doesn't improve, replace the column. |
| Inappropriate injection solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible.[6] | |
| Appearance of unexpected peaks. | Isomerization: Exposure to light, heat, or acidic conditions can cause the formation of cis-isomers of antheraxanthin. | Minimize exposure to these factors during all experimental steps. The use of a C30 column in HPLC can help in separating these isomers. |
| Contamination: Impurities from solvents, glassware, or the sample matrix. | Use high-purity solvents and thoroughly clean all glassware. Optimize sample cleanup procedures. |
Data Presentation
The stability of antheraxanthin is significantly influenced by light and temperature. The following table summarizes the degradation kinetics of all-trans-antheraxanthin in a pumpkin-based beverage under different storage conditions.
Table 1: Degradation Kinetics of All-trans-Antheraxanthin
| Storage Condition | Temperature (°C) | Degradation Model | Rate Constant (k) | Final Loss (%) |
| Dark | 10 | Zero-order | 0.003 (µg/mL/day) | ~14 |
| Dark | 20 | Zero-order | 0.005 (µg/mL/day) | ~19 |
| Dark | 35 | Zero-order | 0.008 (µg/mL/day) | ~30 |
| Dark | 45 | Zero-order | 0.011 (µg/mL/day) | ~38 |
| Illuminated (1875–3000 lux) | 10 | Fractional conversion | 0.002 (Mlux h)⁻¹ | - |
| Illuminated (1875–3000 lux) | 20 | Fractional conversion | 0.003 (Mlux h)⁻¹ | - |
| Illuminated (1875–3000 lux) | 35 | Fractional conversion | 0.005 (Mlux h)⁻¹ | - |
| Illuminated (1875–3000 lux) | 45 | Fractional conversion | 0.007 (Mlux h)⁻¹ | - |
| Data adapted from a study on a pumpkin-based beverage.[3] |
Experimental Protocols
Protocol 1: Extraction of Antheraxanthin from Plant Material
This protocol describes a method for extracting antheraxanthin from plant leaves while minimizing degradation.
Materials:
-
Fresh or frozen leaf tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Acetone (HPLC grade), chilled
-
Methanol (HPLC grade), chilled
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes, amber-colored
-
Centrifuge
-
0.22 µm PTFE syringe filters
Procedure:
-
Work under dim or yellow light.
-
Weigh approximately 100 mg of frozen leaf tissue.
-
Immediately place the tissue in a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder with the pestle.
-
Add 1 mL of chilled acetone containing 0.1% BHT to the mortar and continue grinding until a homogenous slurry is formed.
-
Transfer the slurry to a 2 mL amber-colored microcentrifuge tube.
-
Rinse the mortar and pestle with another 1 mL of chilled acetone with BHT and add it to the same tube.
-
Vortex the tube for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new amber-colored tube.
-
If the pellet is still green, re-extract it with 1 mL of the acetone/BHT solution and repeat the centrifugation. Pool the supernatants.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber-colored HPLC vial.
-
Store the extract at -20°C under nitrogen or argon until HPLC analysis.
Protocol 2: HPLC Analysis of Antheraxanthin
This protocol provides a general method for the quantification of antheraxanthin using HPLC with a C30 column, which is effective in separating carotenoid isomers.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: C30 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium (B1175870) acetate.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE).
-
Gradient:
-
0-15 min: 10% to 50% B
-
15-20 min: 50% to 80% B
-
20-25 min: 80% B (isocratic)
-
25-30 min: 80% to 10% B
-
30-35 min: 10% B (isocratic for re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 445 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes.
-
Prepare a standard curve using antheraxanthin standards of known concentrations, dissolved in the initial mobile phase.
-
Inject the standards and samples onto the HPLC system.
-
Identify the antheraxanthin peak based on its retention time and UV-Vis spectrum compared to the standard.
-
Quantify the amount of antheraxanthin in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Workflow for minimizing antheraxanthin degradation.
Caption: Factors causing and preventing antheraxanthin degradation.
References
Validation & Comparative
Comparative Analysis of Antheraxanthin Content in Different Plant Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of antheraxanthin (B39726) content across a diverse range of plant species. Antheraxanthin, a key pigment in the xanthophyll cycle, plays a crucial role in the photoprotection of photosynthetic organisms. This document summarizes quantitative data on antheraxanthin levels, details experimental protocols for its quantification, and illustrates the biochemical pathways and experimental workflows involved. It is intended for researchers, scientists, and professionals in drug development interested in the physiological and biochemical significance of this carotenoid.
Antheraxanthin: A Key Player in Photoprotection
Antheraxanthin is a xanthophyll pigment that acts as an intermediate in the light-dependent xanthophyll cycle. This cycle is a vital photoprotective mechanism that helps plants dissipate excess light energy, thereby preventing photo-oxidative damage to the photosynthetic apparatus. In high-light conditions, violaxanthin (B192666) is converted to antheraxanthin and then to zeaxanthin (B1683548). This conversion is reversed under low-light conditions. The concentration of antheraxanthin is therefore a dynamic indicator of a plant's response to light stress.
Comparative Antheraxanthin Content
The following table summarizes the antheraxanthin content found in various plant species across different phylogenetic groups. It is important to note that antheraxanthin levels are highly plastic and can vary significantly based on light conditions, developmental stage, and environmental stressors.
| Plant Group | Species | Condition | Antheraxanthin Content | Citation |
| Algae | Sargassum spinuligerum (Brown Alga) | Rafted (higher light) | ~1.5 µg/g wet weight | [1][2] |
| Sargassum spinuligerum (Brown Alga) | Benthic (lower light) | ~0.5 µg/g wet weight | [1][2] | |
| Chrysophaera magna (Chromophyte Alga) | Not Specified | 15% of total carotenoids | [3] | |
| Jania gibesii (Red Alga) | Not Specified | Total Carotenoids: 257 µg/g dry weight | [4] | |
| Mosses | Hypnum cupressiforme | Not Specified | Total Carotenoids: 91.53 µg/g dry weight | |
| Ferns | General | Not Specified | Data on specific antheraxanthin content is limited. | |
| Gymnosperms | Pinus sylvestris (Scots Pine) | Polluted Area | Antheraxanthin levels decrease with pollution stress. | [5] |
| Angiosperms | Arabidopsis thaliana | Untreated (low light) | ~5 µg/g fresh weight | [6] |
| Arabidopsis thaliana | UV-exposed (high light) | ~10 µg/g fresh weight | [6] |
Note: Direct comparisons should be made with caution due to variations in experimental conditions and units of measurement.
Experimental Protocols
Extraction of Antheraxanthin
This protocol describes a general method for the extraction of carotenoids, including antheraxanthin, from plant tissues.
-
Sample Preparation: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt metabolic processes. Lyophilize the frozen tissue to a constant dry weight.
-
Homogenization: Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Solvent Extraction:
-
To approximately 100 mg of powdered tissue, add 1 mL of 100% acetone (B3395972) (HPLC grade).
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Sonicate the mixture for 10 minutes in a bath sonicator to facilitate cell lysis and pigment extraction.
-
Centrifuge the sample at 10,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process with the pellet until the pellet is colorless.
-
Pool all the supernatants.
-
-
Drying and Reconstitution: Evaporate the pooled acetone extract to dryness under a gentle stream of nitrogen gas. Reconstitute the dried pigment extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of antheraxanthin.
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.
-
Column: A C18 or C30 reversed-phase column is suitable for carotenoid separation. C30 columns often provide better resolution of carotenoid isomers.[7]
-
Mobile Phase: A gradient elution is typically used. A common mobile phase system consists of:
-
Solvent A: Acetonitrile:Methanol:Water (e.g., 81:9:10 v/v/v)
-
Solvent B: Methanol:Methyl tert-butyl ether (e.g., 10:90 v/v)
-
-
Gradient Program: A linear gradient from 100% Solvent A to 100% Solvent B over 20-30 minutes is a good starting point.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Antheraxanthin can be detected by its absorbance maximum at approximately 445 nm.[7]
-
Quantification: The concentration of antheraxanthin in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated using a purified antheraxanthin standard.
Signaling Pathways and Experimental Workflows
The Xanthophyll Cycle
The conversion of violaxanthin to zeaxanthin via antheraxanthin is catalyzed by the enzyme violaxanthin de-epoxidase (VDE), while the reverse reaction is catalyzed by zeaxanthin epoxidase (ZE).[8][9][10][11] The activity of VDE is triggered by a decrease in the pH of the thylakoid lumen, which occurs under high light conditions due to increased proton pumping.[8] ZE is active under low light and neutral pH conditions.[10][12]
Caption: The Xanthophyll Cycle signaling pathway.
Experimental Workflow for Antheraxanthin Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of antheraxanthin from plant samples.
Caption: Experimental workflow for antheraxanthin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UV Radiation Induces Specific Changes in the Carotenoid Profile of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. Zeaxanthin epoxidase - Wikipedia [en.wikipedia.org]
- 12. Light‐Regulation of Zeaxanthin Epoxidase in View of the Central Role of Zeaxanthin for Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Antheraxanthin Quantification: Mass Spectrometry vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry (MS) and high-performance liquid chromatography with ultraviolet/visible (HPLC-UV) detection for the quantitative validation of antheraxanthin (B39726). The information herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Antheraxanthin is a key intermediate in the violaxanthin (B192666) cycle, a crucial photoprotective mechanism in plants and algae. Accurate quantification of antheraxanthin is vital for research in plant physiology, photosynthesis, and stress response. Furthermore, as a potent antioxidant, its quantification is relevant in nutritional analysis and pharmaceutical research.[1] This guide will detail the experimental protocols and performance characteristics of the two primary analytical techniques used for its quantification.
Experimental Protocols
A critical aspect of validating antheraxanthin quantification is a robust and well-defined experimental protocol. The following sections outline typical methodologies for both LC-MS/MS and HPLC-PDA analysis.
1. Sample Preparation (Common for both methods)
Given that carotenoids like antheraxanthin are labile and susceptible to degradation from light, heat, and oxidation, proper sample preparation is paramount.[2]
-
Extraction: Samples (e.g., plant tissues, algal cells) are typically homogenized and extracted with organic solvents such as a mixture of methanol, acetone, and petroleum ether or methyl tert-butyl ether (MTBE).[3] To prevent oxidation, butylated hydroxytoluene (BHT) can be added.[4]
-
Saponification (Optional): To remove interfering lipids and chlorophylls, especially in complex matrices, saponification with potassium hydroxide (B78521) (KOH) may be employed.[3] However, this step should be carefully optimized to avoid degradation of the target analyte.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent, often the initial mobile phase of the chromatographic separation, prior to injection.[4]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying low-abundance analytes in complex mixtures.[5][6]
-
Chromatography:
-
Column: Reversed-phase columns, particularly C30 and C18, are commonly used for carotenoid separation.[2][3] C30 columns are often preferred for their ability to resolve geometric isomers.[2]
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of methanol, acetonitrile, water, and sometimes modifiers like ammonium (B1175870) acetate (B1210297) or formic acid to enhance ionization.[5][6]
-
Flow Rate: Typical flow rates range from 0.3 to 1.0 mL/min.[7][8]
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are the most common ionization techniques for carotenoids.[2][9] APCI is often reported to be more efficient for less polar carotenoids.[9]
-
Detection: Tandem mass spectrometry (MS/MS) is employed for its high selectivity. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of antheraxanthin ([M+H]+ at m/z 585.4) is selected and fragmented, and a characteristic product ion is monitored for quantification.[9][10]
-
3. High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) Detection
HPLC with photodiode array (PDA) or UV-Vis detection is a widely used and robust method for carotenoid analysis.[9]
-
Chromatography:
-
Detection:
-
PDA/UV-Vis Detector: The detector is set to monitor the absorbance at the maximum wavelength (λmax) of antheraxanthin, which is around 445-450 nm. A PDA detector has the advantage of acquiring the full UV-Vis spectrum, which aids in peak identification and purity assessment.[2]
-
Quantitative Performance Comparison
The choice of analytical method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of LC-MS/MS and HPLC-PDA for the quantification of xanthophylls like antheraxanthin.
| Parameter | LC-MS/MS | HPLC-PDA | References |
| Limit of Detection (LOD) | 0.001 - 1 ng/mL | 10 - 100 ng/mL | [4][6][7] |
| Limit of Quantification (LOQ) | 0.003 - 5 ng/mL | 30 - 300 ng/mL | [5][6] |
| Linearity (R²) | > 0.99 | > 0.99 | [3][12] |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (based on retention time and UV-Vis spectrum) | [5][9] |
| Matrix Effects | Potential for ion suppression or enhancement | Less susceptible | [5] |
| Precision (RSD%) | < 15% | < 10% | [13] |
| Accuracy/Recovery | 85-115% | 90-110% | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of antheraxanthin.
Caption: A generalized workflow for antheraxanthin quantification.
The Violaxanthin Cycle
Antheraxanthin is a central component of the violaxanthin cycle, a photoprotective process that dissipates excess light energy.
Caption: The role of antheraxanthin in the violaxanthin cycle.
Conclusion
Both LC-MS/MS and HPLC-PDA are suitable methods for the quantification of antheraxanthin, with the choice depending on the specific requirements of the study.
-
LC-MS/MS is the superior choice when high sensitivity and selectivity are required, for instance, when analyzing samples with very low concentrations of antheraxanthin or in complex biological matrices where co-eluting compounds could interfere with UV detection.[5][6]
-
HPLC-PDA is a robust, cost-effective, and reliable method suitable for routine analyses where the concentration of antheraxanthin is relatively high and the sample matrix is less complex.[9] Its lower susceptibility to matrix effects can be an advantage.[5]
Ultimately, the validation of the chosen method according to established guidelines is crucial to ensure accurate and reproducible quantification of antheraxanthin. This includes demonstrating appropriate linearity, accuracy, precision, and determining the limits of detection and quantification.[13][14]
References
- 1. Antheraxanthin Dipalmitate Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD)-MS and MS/MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-electrospray mass spectrometry of beta-carotene and xanthophylls. Validation of the analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. georg.cluster.is [georg.cluster.is]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Development and validation of reliable astaxanthin quantification from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of the Photoprotective Efficiencies of Antheraxanthin, Violaxanthin, and Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of photosynthesis, the xanthophyll cycle plays a pivotal role in protecting the photosynthetic apparatus from the damaging effects of excess light. This guide provides a detailed comparison of the photoprotective efficiencies of three key xanthophylls involved in this cycle: violaxanthin (B192666), antheraxanthin (B39726), and zeaxanthin (B1683548). The comparison is based on their roles in non-photochemical quenching (NPQ) and their inherent antioxidant capacities, supported by experimental data.
Quantitative Comparison of Photoprotective Efficiency
The photoprotective capacity of xanthophylls can be assessed through two primary mechanisms: their role in the dissipation of excess light energy via non-photochemical quenching (NPQ) and their ability to neutralize harmful reactive oxygen species (antioxidant activity).
Non-Photochemical Quenching (NPQ) Efficiency
NPQ is a crucial mechanism for dissipating excess absorbed light energy as heat. The efficiency of the xanthophylls in this process is directly related to their molecular structure.
-
Zeaxanthin is the most effective of the three in promoting NPQ. Its formation from violaxanthin under high light conditions is strongly correlated with the rapid induction and sustained levels of NPQ.[1][2]
-
Antheraxanthin , as the intermediate in the conversion of violaxanthin to zeaxanthin, also contributes to NPQ.[1][2] Some studies suggest that the initial, transient phase of NPQ induction is linked to the concentration of antheraxanthin, while the sustained, higher level of NPQ is dependent on the accumulation of zeaxanthin.
-
Violaxanthin is not directly involved in the quenching process itself but serves as the precursor to the photoprotective forms, antheraxanthin and zeaxanthin.[1][2]
Antioxidant Capacity
The antioxidant capacity of these xanthophylls, or their ability to scavenge free radicals, is another critical aspect of their photoprotective function. This is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results are typically expressed as EC50 or IC50 values, where a lower value indicates higher antioxidant activity.
| Carotenoid | DPPH EC50 (µg/mL) | ABTS EC50 (µg/mL) | Singlet Oxygen Quenching |
| Violaxanthin | 41.42[3] | 15.25[3] | Moderate |
| Antheraxanthin | Data not available | Data not available | High lipid peroxidation inhibition and moderate singlet oxygen quenching activity reported[1] |
| Zeaxanthin | > 100[3] | ~25[3] | High, though complex behavior in model membranes[4] |
Note: The data for zeaxanthin is compiled from various studies and direct comparisons are most accurate when data is sourced from the same study using identical experimental conditions.
Experimental Protocols
Measurement of Non-Photochemical Quenching (NPQ)
NPQ is typically measured using a pulse-amplitude-modulated (PAM) fluorometer.
Protocol:
-
Dark Adaptation: The sample (e.g., a leaf or algal suspension) is first adapted to darkness for a period (typically 15-30 minutes) to ensure all reaction centers of photosystem II (PSII) are open.
-
Measurement of F₀ and Fₘ:
-
A weak measuring light is applied to determine the minimum fluorescence level (F₀).
-
A short, saturating pulse of high-intensity light is then applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fₘ) is measured.
-
The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.
-
-
Actinic Light Exposure: The sample is exposed to a continuous period of actinic (photosynthetically active) light at a high intensity to induce NPQ.
-
Measurement of Fₘ': During the actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').
-
Calculation of NPQ: NPQ is calculated using the formula: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Dark Recovery: The actinic light is turned off, and the relaxation of NPQ is monitored by applying saturating pulses in the dark.
Antioxidant Capacity Assays
DPPH Radical Scavenging Assay:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Sample Preparation: The xanthophyll is dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: The xanthophyll solution is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: The percentage of inhibition is calculated, and the EC50 value is determined from a dose-response curve.[3]
ABTS Radical Cation Decolorization Assay:
-
Generation of ABTS Radical Cation (ABTS•⁺): ABTS is reacted with an oxidizing agent (e.g., potassium persulfate) to form the blue-green ABTS•⁺ solution. This solution is then diluted to a specific absorbance.
-
Sample Preparation: The xanthophyll is dissolved in a suitable solvent to create a range of concentrations.
-
Reaction: The xanthophyll solution is added to the ABTS•⁺ solution.
-
Incubation: The reaction is allowed to proceed for a specific time at room temperature.
-
Measurement: The absorbance is measured spectrophotometrically at approximately 734 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalents (TEAC) or as an EC50 value.[3]
Visualizations
Caption: The Xanthophyll Cycle Signaling Pathway.
Caption: A generalized experimental workflow for assessing photoprotective efficiency.
References
- 1. Antioxidant Activities of the Antheraxanthin-related Carotenoids, Antheraxanthin, 9-cis-Antheraxanthin, and Mutatoxanthins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and TLC Methods for Antheraxanthin Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of antheraxanthin (B39726), a key xanthophyll in the violaxanthin (B192666) cycle, is crucial for studies in photosynthesis, stress physiology, and the bio-availability of carotenoids. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), particularly its quantitative variant, High-Performance Thin-Layer Chromatography (HPTLC), are two common analytical techniques employed for this purpose. This guide provides a detailed comparison of these methods, supported by representative experimental data, to aid in the selection of the most suitable technique for your research needs.
Performance Comparison: HPLC vs. TLC/HPTLC
The choice between HPLC and TLC/HPTLC for antheraxanthin quantification depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or cost-effectiveness. HPLC is generally considered the gold standard for quantitative analysis due to its high resolution, sensitivity, and automation capabilities. However, HPTLC offers a high-throughput and cost-effective alternative, particularly for screening large numbers of samples.
Below is a summary of typical performance parameters for HPLC and TLC/HPTLC methods for the analysis of xanthophylls.
| Performance Parameter | HPLC | TLC/HPTLC with Densitometry |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% |
| Precision (RSD %) | < 2% | < 5% |
| Limit of Detection (LOD) | ng/mL range | ng/spot range |
| Limit of Quantification (LOQ) | ng/mL range | ng/spot range |
| Throughput | Lower (sequential analysis) | Higher (simultaneous analysis of multiple samples) |
| Cost per Sample | Higher | Lower |
| Solvent Consumption | Higher | Lower |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. The following are representative protocols for the quantification of antheraxanthin using HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for xanthophyll separation.
1. Sample Preparation:
-
Extract pigments from the sample matrix (e.g., plant leaves, algal cells) using a suitable solvent system, such as acetone (B3395972), methanol, or a mixture thereof.
-
Saponify the extract with 10% methanolic KOH to remove chlorophylls (B1240455) and lipids that can interfere with the analysis.
-
Partition the xanthophylls into a water-immiscible solvent like diethyl ether or dichloromethane.
-
Evaporate the solvent under a stream of nitrogen and redissolve the residue in the mobile phase for HPLC injection.
2. HPLC Conditions:
-
Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). The C30 column is often preferred for its enhanced separation of carotenoid isomers.
-
Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. A typical gradient could be:
-
0 min: 80% Methanol, 15% MTBE, 5% Water
-
20 min: 6% Methanol, 90% MTBE, 4% Water
-
30 min: 80% Methanol, 15% MTBE, 5% Water
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at 445 nm (the absorption maximum for antheraxanthin).
-
Injection Volume: 20 µL
-
Quantification: Based on a calibration curve generated from an authentic antheraxanthin standard.
Thin-Layer Chromatography (TLC/HPTLC) Protocol
This protocol is adapted from validated methods for other carotenoids.[1][2]
1. Sample Preparation:
-
Follow the same extraction and saponification procedure as for the HPLC method.
-
After evaporation, redissolve the pigment extract in a small, known volume of a suitable solvent (e.g., acetone or a mixture of hexane (B92381) and ethyl acetate).
2. TLC/HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Sample Application: Apply the samples and antheraxanthin standards as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of n-hexane and ethyl acetate (B1210297) (e.g., 70:30, v/v) is a common choice for separating xanthophylls.
-
Development: Develop the plate in a saturated chromatographic chamber to a distance of about 8 cm.
-
Detection and Quantification:
-
Dry the plate after development.
-
Scan the plate using a TLC scanner (densitometer) in absorbance mode at 445 nm.
-
Quantify antheraxanthin by relating the peak area of the sample to the calibration curve of the standard.
-
Workflow and Validation Diagrams
The following diagrams illustrate the general workflows for method validation and sample analysis.
References
A Comparative Study of Antheraxanthin Biosynthesis in Algae and Higher Plants
For Researchers, Scientists, and Drug Development Professionals
Antheraxanthin (B39726), a key intermediate in the violaxanthin (B192666) cycle, plays a crucial role in the photoprotection of photosynthetic organisms. This guide provides a comparative analysis of antheraxanthin biosynthesis in algae and higher plants, focusing on the enzymatic pathways, regulatory mechanisms, and experimental methodologies used for its study. The information presented herein is intended to support research and development efforts in fields ranging from plant physiology and algal biotechnology to the discovery of novel drug candidates.
Overview of Antheraxanthin Biosynthesis: The Violaxanthin Cycle
Antheraxanthin is synthesized as part of the violaxanthin cycle, a photoprotective mechanism that helps dissipate excess light energy as heat, thus preventing photo-oxidative damage to the photosynthetic apparatus. This cycle involves the enzymatic interconversion of three xanthophylls: violaxanthin, antheraxanthin, and zeaxanthin (B1683548).[1][2]
In high light conditions, the enzyme violaxanthin de-epoxidase (VDE) catalyzes the conversion of violaxanthin to antheraxanthin and subsequently to zeaxanthin.[3][4] This process occurs in the thylakoid lumen and is activated by a decrease in pH resulting from light-induced proton pumping. The reverse reaction, the epoxidation of zeaxanthin back to violaxanthin via antheraxanthin, is catalyzed by the enzyme zeaxanthin epoxidase (ZEP) under low light or dark conditions.[4][5]
While this fundamental pathway is conserved between higher plants and many algal species, significant differences exist in the enzymes, their regulation, and the overall dynamics of the cycle.
Comparative Analysis of Key Enzymes
The biosynthesis of antheraxanthin is primarily regulated by the activities of violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP).
Violaxanthin De-epoxidase (VDE)
VDE is responsible for the conversion of violaxanthin to antheraxanthin. In higher plants, VDE is a soluble protein in the thylakoid lumen that binds to the thylakoid membrane upon acidification (low pH) under high light stress.[5]
In contrast, the VDE enzymes in algae exhibit greater diversity. For instance, the VDE in some green algae, like those in the class Prasinophyceae, shows a higher affinity for violaxanthin than for antheraxanthin, leading to the accumulation of antheraxanthin under high light.[6] This is in contrast to higher plant VDE, which has a higher affinity for antheraxanthin, resulting in a more rapid conversion to zeaxanthin.[6] Furthermore, some green algae possess a different type of VDE, termed chlorophycean VDE (CVDE), which is structurally and evolutionarily distinct from the plant-like VDE.[7]
Zeaxanthin Epoxidase (ZEP)
ZEP catalyzes the epoxidation of zeaxanthin to antheraxanthin and then to violaxanthin. In higher plants, ZEP is a nuclear-encoded enzyme located in the chloroplast stroma.[1] Its activity is generally higher in low light or darkness.
In marine algae, the ZEP genes have undergone significant diversification compared to their counterparts in terrestrial plants and green algae.[4] Some red algae possess a ZEP that primarily catalyzes the formation of antheraxanthin from zeaxanthin, with violaxanthin being a minor product.[8] This suggests a potentially different regulatory role for antheraxanthin in these organisms.
Quantitative Comparison of Antheraxanthin Biosynthesis
The following tables summarize key quantitative data related to antheraxanthin biosynthesis in representative algae and higher plants. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and species-specific responses.
Table 1: Xanthophyll Pool Size and De-epoxidation State (DES) in Response to High Light
| Organism | Xanthophyll Pool (mmol/mol Chl a) | De-epoxidation State (DES) under High Light | Reference |
| Chlamydomonas reinhardtii (Green Alga) | ~50 | ~0.2-0.3 | [9] |
| Phaeodactylum tricornutum (Diatom) | ~300 (Violaxanthin) | Increased activity of xanthophyll cycle | [10] |
| Nannochloropsis oceanica (Eustigmatophyte Alga) | Not specified | DEPS saturates at ~20% | [11] |
| Arabidopsis thaliana (Higher Plant) | ~150-200 | ~0.5-0.6 | [12] |
| Nicotiana tabacum (Higher Plant) | Not specified | High DEPS values under high light | [13] |
De-epoxidation State (DES) = (Antheraxanthin + Zeaxanthin) / (Violaxanthin + Antheraxanthin + Zeaxanthin)
Table 2: Kinetic Properties of Violaxanthin De-epoxidase (VDE)
| Organism | Optimal pH | Km (Violaxanthin) | Km (Antheraxanthin) | Reference |
| Mantoniella squamata (Prasinophyceae Alga) | ~5.0 | Lower | Higher | [6][14] |
| Higher Plants (General) | ~5.2 | Higher | Lower | [6][15] |
Regulatory Mechanisms
The biosynthesis of antheraxanthin is tightly regulated at multiple levels to allow for rapid responses to changing light conditions.
Regulation by Light and pH
The primary regulatory factor for the violaxanthin cycle is light intensity. High light leads to the acidification of the thylakoid lumen, which activates VDE.[5] In low light or darkness, the lumenal pH increases, inactivating VDE and allowing ZEP to convert zeaxanthin and antheraxanthin back to violaxanthin.
Gene Expression
In both algae and higher plants, the genes encoding VDE and ZEP are responsive to light signals. In the marine microalga Dunaliella tertiolecta, ZEP mRNA levels fluctuate with the light/dark cycle.[16][17] Similarly, in Arabidopsis thaliana, both VDE and ZEP transcript levels exhibit diurnal variations.[12] However, changes in steady-state RNA levels do not appear to be the primary mechanism for short-term responses to excess light.[12]
Experimental Protocols
Pigment Extraction and HPLC Analysis
Objective: To extract and quantify violaxanthin, antheraxanthin, and zeaxanthin from algal or plant tissues.
Protocol:
-
Sample Collection and Preparation: Harvest a known amount of fresh algal biomass or plant leaf tissue and immediately freeze in liquid nitrogen to stop enzymatic activity.
-
Extraction: Grind the frozen tissue to a fine powder in a pre-chilled mortar and pestle. Extract the pigments with 100% acetone (B3395972) or a mixture of acetone and water (e.g., 80% acetone), vortexing vigorously.
-
Clarification: Centrifuge the extract to pellet cell debris.
-
Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Quantification: Identify and quantify the pigments based on their retention times and absorption spectra compared to authentic standards.
Violaxanthin De-epoxidase (VDE) Activity Assay
Objective: To measure the in vitro activity of VDE.
Protocol:
-
Enzyme Extraction: Isolate thylakoid membranes from fresh algal or plant material.
-
Reaction Mixture: Prepare a reaction buffer at pH 5.2 containing a known concentration of violaxanthin as the substrate and ascorbate (B8700270) as the co-factor.
-
Initiate Reaction: Add the thylakoid preparation to the reaction mixture to start the de-epoxidation reaction.
-
Monitoring: Monitor the conversion of violaxanthin to antheraxanthin and zeaxanthin over time by taking aliquots at specific intervals and analyzing them by HPLC.
-
Activity Calculation: Calculate the VDE activity based on the rate of violaxanthin consumption or product formation.
Zeaxanthin Epoxidase (ZEP) Activity Assay
Objective: To measure the in vitro activity of ZEP.
Protocol:
-
Enzyme Source: Use isolated chloroplasts or stromal extracts from algal or plant cells.
-
Reaction Mixture: Prepare a reaction buffer at a neutral pH (around 7.5) containing zeaxanthin as the substrate and NADPH as the co-factor.
-
Initiate Reaction: Add the enzyme preparation to the reaction mixture.
-
Monitoring: Follow the conversion of zeaxanthin to antheraxanthin and violaxanthin over time using HPLC.
-
Activity Calculation: Determine ZEP activity from the rate of zeaxanthin consumption or the formation of its epoxidized products.
Visualizing the Pathways and Workflows
Antheraxanthin Biosynthesis Pathway
Caption: The violaxanthin cycle showing the central role of antheraxanthin.
Experimental Workflow for VDE Activity Analysis
Caption: Workflow for determining violaxanthin de-epoxidase (VDE) activity.
Regulation of Antheraxanthin Biosynthesis
Caption: Simplified signaling pathway for the regulation of antheraxanthin levels.
Conclusion
The biosynthesis of antheraxanthin through the violaxanthin cycle is a fundamental process for photoprotection in both algae and higher plants. While the core enzymatic steps are conserved, there is considerable diversity in the properties and regulation of the key enzymes, VDE and ZEP, particularly within the vast and varied algal kingdom. These differences reflect the distinct evolutionary pressures and ecological niches of these organisms. A thorough understanding of these comparative aspects is essential for harnessing the biotechnological potential of algae for carotenoid production and for developing strategies to enhance stress tolerance in plants. The experimental protocols and comparative data presented in this guide provide a foundation for further research in these critical areas.
References
- 1. benchchem.com [benchchem.com]
- 2. The xanthophyll cycle in green algae (chlorophyta): its role in the photosynthetic apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Zeaxanthin epoxidase is involved in the carotenoid biosynthesis and light-dependent growth of the marine alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]
- 7. Evolutionary divergence of photoprotection in the green algal lineage: a plant‐like violaxanthin de‐epoxidase enzyme activates the xanthophyll cycle in the green alga Chlorella vulgaris modulating photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Loroxanthin Cycle: A New Type of Xanthophyll Cycle in Green Algae (Chlorophyta) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Substrate specificity of the violaxanthin de-epoxidase of the primitive green alga Mantoniella squamata (Prasinophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gene Expression Analysis of Zeaxanthin Epoxidase from the Marine Microalga Dunaliella tertiolecta in Response to Light/Dark Cycle and Salinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Antheraxanthin as a Stress Indicator: A Comparative Guide for Ecological Studies
In the realm of ecological research and drug development, the accurate assessment of physiological stress in organisms is paramount. Antheraxanthin (B39726), a key component of the xanthophyll cycle, has emerged as a potential biomarker for photo-oxidative stress in photosynthetic organisms. This guide provides an objective comparison of antheraxanthin with other established stress indicators, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their studies.
Antheraxanthin and the Violaxanthin (B192666) Cycle: A Photoprotective Mechanism
Antheraxanthin is an intermediate pigment in the violaxanthin cycle, a crucial photoprotective process in plants and algae.[1][2] Under excess light, violaxanthin is de-epoxidized to antheraxanthin and then to zeaxanthin (B1683548).[3][4] This conversion, occurring in the thylakoid membranes of chloroplasts, helps dissipate excess light energy as heat, thus protecting the photosynthetic apparatus from damage.[2][5] The accumulation of antheraxanthin and zeaxanthin is, therefore, indicative of light-induced stress.[4][6]
Comparative Analysis of Stress Indicators
The efficacy of antheraxanthin as a stress indicator is best evaluated in comparison to other commonly used physiological and biochemical markers. This section provides a comparative overview of antheraxanthin against chlorophyll (B73375) fluorescence, proline content, and antioxidant enzyme activity.
Data Presentation: Quantitative Comparison of Stress Indicators
The following tables summarize quantitative data from various studies, comparing the response of antheraxanthin and other stress indicators to different abiotic stressors.
Table 1: Response to Heat Stress
| Plant Species | Stress Condition | Antheraxanthin Content | Zeaxanthin Content | Chlorophyll Fluorescence (Fv/Fm) | Proline Content | Reference |
| Arabidopsis thaliana | 40°C for 2h (in dark) | Significant Increase | Not Reported | Significant Decrease | Not Reported | [7] |
| Cucumber (Cucumis sativus) | High temperature | Marked Increase | Newly Formed | Not Reported | Not Reported | [4] |
Table 2: Response to Drought Stress
| Plant Species | Stress Condition | Antheraxanthin Content (µmol/mol Chl) | Zeaxanthin Content (µmol/mol Chl) | Chlorophyll Fluorescence (Fv/Fm) | Proline Content | Reference |
| Alfalfa (Medicago sativa) | 12 days of drought | Increase | Significant Increase | Decrease | Not Reported | |
| Willow (Salix sp.) | 15 days of drought | Increase | Significant Increase | Decrease | Not Reported | [8] |
| Maize (Zea mays) | 17 days of drought | Not Reported | Not Reported | Significant Reduction | Not Reported |
Table 3: Response to Salinity Stress
| Plant Species | Stress Condition | Antheraxanthin Content | Violaxanthin Content | Total Carotenoids | Proline Content | Reference |
| Amaranthus tricolor | 50 mM & 100 mM NaCl | Not Reported | Not Reported | Progressive Increase | Progressive Increase | [9] |
| Mint (Mentha sp.) | 2.5, 5, 7.5 dS/m NaCl | Not Reported | Not Reported | Decrease | Increase | [10] |
| Edible Halophytes | 50-600 mM NaCl | Affected by light and salt | Affected by light and salt | Affected by light and salt | Not Reported | [11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of stress indicators.
Protocol 1: Quantification of Antheraxanthin and other Carotenoids by HPLC
This method is based on acetone (B3395972) extraction followed by reverse-phase High-Performance Liquid Chromatography (HPLC).[12][13]
1. Pigment Extraction:
-
Homogenize 50-100 mg of fresh leaf tissue in 1 ml of 100% acetone in a pre-chilled mortar and pestle.
-
Centrifuge the extract at 14,000 rpm for 5 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.2 µm nylon filter.
2. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol, water, acetonitrile, and dichloromethane (B109758) is commonly used.[14] A typical gradient starts with a high concentration of a polar solvent mixture (e.g., methanol/water/acetonitrile) and gradually increases the concentration of a less polar solvent (e.g., dichloromethane).[12][14]
-
Detection: Photodiode array (PDA) detector set to scan from 400 to 700 nm. Antheraxanthin is typically quantified at its absorption maximum, around 446 nm.[15]
-
Quantification: Calculate the concentration of antheraxanthin based on the peak area and a standard curve generated with a pure antheraxanthin standard.
Protocol 2: Determination of Proline Content (Ninhydrin Method)
This colorimetric assay is widely used to quantify proline, an amino acid that accumulates in plants under various stresses.[1][5][6][16][17]
1. Extraction:
-
Homogenize 0.5 g of fresh plant material in 10 ml of 3% aqueous sulfosalicylic acid.
-
Filter the homogenate through Whatman No. 2 filter paper.
2. Reaction:
-
To 2 ml of the filtrate, add 2 ml of acid-ninhydrin reagent (1.25 g ninhydrin (B49086) dissolved in 30 ml of glacial acetic acid and 20 ml of 6 M phosphoric acid) and 2 ml of glacial acetic acid.
-
Heat the mixture in a water bath at 100°C for 1 hour.
-
Terminate the reaction by placing the tubes in an ice bath.
3. Measurement:
-
Extract the reaction mixture with 4 ml of toluene (B28343) and vortex for 15-20 seconds.
-
Separate the toluene layer and measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.
-
Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.
Protocol 3: Measurement of Chlorophyll Fluorescence (PAM Fluorometry)
Pulse-Amplitude-Modulation (PAM) fluorometry is a non-invasive technique to assess the efficiency of photosystem II (PSII).[3][18][19][20][21]
1. Dark Adaptation:
-
Dark-adapt the plant leaf for at least 15-30 minutes to ensure all PSII reaction centers are open.
2. Measurement of Fv/Fm:
-
Measure the minimal fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximal fluorescence (Fm).
-
The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in this value indicates stress.
3. Light-Adapted Measurements:
-
Expose the leaf to actinic light to induce photosynthesis.
-
Measure steady-state fluorescence (Fs) and apply a saturating pulse to determine the maximal fluorescence in the light-adapted state (Fm').
-
The effective quantum yield of PSII (ΦPSII) is calculated as (Fm' - Fs) / Fm'.
Protocol 4: Antioxidant Enzyme Assays
The activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) are often measured to assess oxidative stress.[2][22][23][24][25]
1. Enzyme Extraction:
-
Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing EDTA and polyvinylpyrrolidone (B124986) (PVP).
-
Centrifuge the homogenate at 4°C and use the supernatant for enzyme assays.
2. Superoxide Dismutase (SOD) Activity:
-
The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).
-
The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.
-
The absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
3. Catalase (CAT) Activity:
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂).
-
The reaction mixture contains phosphate buffer and H₂O₂.
-
The decrease in absorbance is monitored at 240 nm.
4. Ascorbate Peroxidase (APX) Activity:
-
The assay is based on the decrease in absorbance due to the oxidation of ascorbate.
-
The reaction mixture contains phosphate buffer, ascorbate, and H₂O₂.
-
The decrease in absorbance is monitored at 290 nm.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures can enhance understanding.
Caption: The Violaxanthin Cycle pathway under high light stress.
Caption: General workflow for validating stress indicators.
Conclusion
Antheraxanthin serves as a valuable and direct indicator of photo-oxidative stress due to its integral role in the violaxanthin cycle. Its accumulation, in conjunction with zeaxanthin, provides a specific measure of a plant's response to excess light energy. However, for a comprehensive assessment of plant stress, it is recommended to use antheraxanthin in combination with other indicators. Chlorophyll fluorescence provides a rapid, non-invasive assessment of photosynthetic efficiency, while proline and antioxidant enzyme assays offer insights into osmotic stress and oxidative damage, respectively. The choice of stress indicator(s) will ultimately depend on the specific research question, the nature of the stressor, and the available resources. This guide provides the foundational information for researchers to make informed decisions in their ecological and drug development studies.
References
- 1. prometheusprotocols.net [prometheusprotocols.net]
- 2. researchgate.net [researchgate.net]
- 3. Chlorophyll Fluorescence measuring methods: PAM fluorometry [phenovation.com]
- 4. researchgate.net [researchgate.net]
- 5. earthsol.ag [earthsol.ag]
- 6. Proline Content Measurement - Lifeasible [lifeasible.com]
- 7. The Effect of Short-Term Heating on Photosynthetic Activity, Pigment Content, and Pro-/Antioxidant Balance of A. thaliana Phytochrome Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Response of Salinity Stress-Induced A. tricolor to Growth, Anatomy, Physiology, Non-Enzymatic and Enzymatic Antioxidants [frontiersin.org]
- 10. Investigation of yield, phytochemical composition, and photosynthetic pigments in different mint ecotypes under salinity stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The interaction of salinity and light regime modulates photosynthetic pigment content in edible halophytes in greenhouse and indoor farming [frontiersin.org]
- 12. prometheusprotocols.net [prometheusprotocols.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Estimation of proline | PPTX [slideshare.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. A practical guide to long-term field PAM chlorophyll fluorescence measurements: setup, installation, data processing with R package ‘LongTermPAM’ and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. mdpi.com [mdpi.com]
- 22. Antioxidant Activity Protocols | PDF | Antioxidant | Superoxide Dismutase [scribd.com]
- 23. Spectrophotometric Assays for Antioxidant Enzymes in Plants | Springer Nature Experiments [experiments.springernature.com]
- 24. Assessment of antioxidant enzymes in leaves and roots of Phaseolus vulgaris plants under cadmium stress [scielo.org.mx]
- 25. researchgate.net [researchgate.net]
Comparison of the antioxidant capacity of antheraxanthin with other xanthophylls
For Immediate Release
A detailed comparison of the antioxidant capacity of antheraxanthin (B39726) reveals its significant potential, particularly in the inhibition of lipid peroxidation. While direct quantitative data from standardized assays remains forthcoming, its crucial role in the violaxanthin (B192666) cycle highlights its efficacy in mitigating oxidative stress.
This guide offers an objective comparison of antheraxanthin's antioxidant capabilities against other well-known xanthophylls—astaxanthin (B1665798), lutein, and zeaxanthin. It provides available experimental data, detailed methodologies for key antioxidant assays, and visual representations of relevant biological pathways to support researchers, scientists, and drug development professionals.
Comparative Analysis of Xanthophyll Antioxidant Capacity
The effectiveness of a xanthophyll as an antioxidant is determined by its ability to neutralize free radicals and inhibit oxidative processes. The following table summarizes the current understanding of the antioxidant capacities of antheraxanthin and other selected xanthophylls. It is important to note the current limitations in directly comparable quantitative data for antheraxanthin in several standard assays.
| Xanthophyll | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (TEAC) | ORAC Value (µmol TE/g) | Singlet Oxygen Quenching Rate Constant (kQ) (M⁻¹s⁻¹) | Lipid Peroxidation Inhibition |
| Antheraxanthin | Data not available | Data not available | Data not available | Similar to β-carotene[1] | Approximately 50 times more potent than β-carotene[1] |
| Astaxanthin | IC50 values reported in the range of 0.19 - 0.96 ppm for various formulations[2] | Data not available | High, though specific values vary | Intermediate, falling between lycopene/β-carotene and lutein[3] | A potent inhibitor of lipid peroxidation[4][5] |
| Lutein | Data not available | Data not available | Data not available | 1.1 x 10⁸ (notably less efficient among the carotenoids tested)[3] | IC50 = 2.5 ± 0.7 µM (against AAPH-induced peroxidation)[6] |
| Zeaxanthin | Data not available | Data not available | Data not available | Exhibits anomalous behavior, with quenching efficiency decreasing at higher concentrations[3] | IC50 = 2.9 ± 0.1 µM (against AAPH-induced hemoglobin oxidation)[6] |
The Violaxanthin Cycle: A Key Antioxidant Signaling Pathway
In photosynthetic organisms, antheraxanthin is a critical intermediate in the violaxanthin cycle, a major photoprotective mechanism that helps dissipate excess light energy and thus prevents the formation of damaging reactive oxygen species (ROS). During high light exposure, the enzyme violaxanthin de-epoxidase (VDE) facilitates the conversion of violaxanthin into antheraxanthin and then into zeaxanthin. This process is instrumental in scavenging singlet oxygen and other free radicals within the thylakoid membranes of chloroplasts.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Singlet oxygen quenching by dietary carotenoids in a model membrane environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of low-density lipoprotein oxidation by astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The violaxanthin cycle protects plants from photooxidative damage by more than one mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Interspecies Variation in Antheraxanthin to Zeaxanthin Conversion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conversion of antheraxanthin (B39726) to zeaxanthin (B1683548) is a critical step in the photoprotective xanthophyll cycle in photosynthetic organisms. This process, catalyzed by the enzyme violaxanthin (B192666) de-epoxidase (VDE), plays a vital role in dissipating excess light energy and protecting the photosynthetic apparatus from damage. Understanding the interspecies variations in the rate of this conversion is crucial for research in plant physiology, stress biology, and for potential applications in drug development and crop improvement. This guide provides a comparative analysis of the antheraxanthin to zeaxanthin conversion rate across different species, supported by experimental data and detailed methodologies.
Quantitative Comparison of VDE Activity
The rate of the antheraxanthin to zeaxanthin conversion can vary significantly among different species, influenced by factors such as enzyme kinetics, substrate availability, and the specific light environment to which the organism is adapted. While comprehensive data on the specific activity of violaxanthin de-epoxidase (VDE) with antheraxanthin as a substrate across a wide range of species is limited, available studies allow for a comparative assessment of the overall de-epoxidation process.
| Species | Enzyme Type | Key Findings | Reference |
| Arabidopsis thaliana | Native VDE | The conversion of antheraxanthin to zeaxanthin is reported to be 4.5 to 6.3 times faster than the conversion of violaxanthin to antheraxanthin. | [1] |
| Spinacia oleracea (Spinach) | Recombinant VDE | Shows a high specific activity of approximately 750 µmol/mg/h for the overall conversion of violaxanthin to zeaxanthin. | [2] |
| Arabidopsis thaliana | Recombinant VDE | When compared to the diatom Phaeodactylum tricornutum, the recombinant VDE converted up to 90% of violaxanthin within 10 minutes, with no statistically significant differences in the overall reaction kinetics observed between the two species. | [3] |
| Chlorella vulgaris (Green Alga) | Native VDE | In an in vitro assay, the VDE from C. vulgaris showed a 77% efficiency in violaxanthin de-epoxidation after 60 minutes, compared to 95% efficiency for the VDE from Arabidopsis thaliana under the same conditions. The C. vulgaris VDE also exhibited reduced activity at higher pH compared to the A. thaliana enzyme. | [4] |
| Phaeodactylum tricornutum (Diatom) | Recombinant VDE | The recombinant VDE demonstrated comparable activity to that of Arabidopsis thaliana, converting up to 90% of violaxanthin in 10 minutes. | [3] |
Note: The data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The rates often refer to the overall de-epoxidation of violaxanthin to zeaxanthin.
Signaling Pathways and Experimental Workflows
The conversion of antheraxanthin to zeaxanthin is a key step in the xanthophyll cycle, a crucial photoprotective mechanism. The following diagrams illustrate the signaling pathway and a general experimental workflow for analyzing the conversion rate.
Caption: The Xanthophyll Cycle signaling pathway.
Caption: Experimental workflow for conversion rate analysis.
Experimental Protocols
Accurate measurement of the antheraxanthin to zeaxanthin conversion rate is essential for comparative studies. The following are generalized protocols for in vivo and in vitro assays.
In Vivo Assay for Antheraxanthin to Zeaxanthin Conversion
This protocol measures the conversion rate in intact plant or algal tissues by quantifying the changes in xanthophyll pigment concentrations after exposure to high light.
1. Plant/Algal Material and Growth Conditions:
-
Grow plants or algae under controlled low-light conditions to ensure a high initial concentration of violaxanthin.
2. High-Light Treatment:
-
Expose the samples to a defined high-light intensity for various time points (e.g., 0, 2, 5, 10, 30, and 60 minutes).
-
At each time point, immediately harvest the tissue and flash-freeze it in liquid nitrogen to stop all enzymatic activity.
3. Pigment Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract the pigments by homogenizing the powder in 100% cold acetone.
-
Centrifuge the homogenate to pellet cell debris.
-
Collect the supernatant containing the pigments.
4. HPLC Analysis:
-
Analyze the pigment extract using a reverse-phase C18 HPLC column.
-
Use a mobile phase gradient, for example, a gradient of acetonitrile:methanol and ethyl acetate, to separate violaxanthin, antheraxanthin, and zeaxanthin.
-
Detect the pigments using a photodiode array (PDA) detector at approximately 445 nm.
-
Quantify the concentration of each pigment by comparing the peak areas to those of known standards.
5. Calculation of Conversion Rate:
-
Plot the concentration of zeaxanthin and the decrease in antheraxanthin over time.
-
The rate of conversion can be determined from the initial slope of the zeaxanthin accumulation curve.
In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay
This assay measures the activity of isolated VDE enzyme, providing a more direct assessment of its kinetic properties.
1. VDE Extraction:
-
Homogenize fresh leaf tissue in an ice-cold extraction buffer (e.g., 50 mM MES-NaOH, pH 6.5, 10 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and protease inhibitors).
-
Filter the homogenate and centrifuge to pellet the thylakoids.
-
Lyse the thylakoids to release the lumenal VDE.
-
Purify the VDE using chromatographic techniques.
2. VDE Activity Assay:
-
Prepare an assay mixture containing a buffer at the optimal pH for VDE activity (typically around pH 5.2), a known concentration of antheraxanthin as the substrate, and the co-factor ascorbate.
-
Initiate the reaction by adding the purified VDE extract.
-
Monitor the reaction by either:
-
Spectrophotometry: Measuring the change in absorbance at a specific wavelength that reflects the conversion of antheraxanthin to zeaxanthin.
-
HPLC: Taking aliquots at different time points, stopping the reaction, and analyzing the pigment composition as described in the in vivo protocol.
-
3. Calculation of Specific Activity:
-
Determine the initial rate of zeaxanthin formation.
-
Calculate the specific activity of the VDE enzyme, typically expressed as µmol of zeaxanthin formed per minute per milligram of protein.
Conclusion
The conversion of antheraxanthin to zeaxanthin is a dynamic and crucial process for the photoprotection of photosynthetic organisms. While there is a conserved mechanism involving violaxanthin de-epoxidase, significant interspecies variation exists in the rate and regulation of this conversion. This guide provides a framework for understanding these differences through comparative data and standardized experimental protocols. Further research focusing on the specific kinetics of VDE with antheraxanthin as a substrate across a wider range of species will be invaluable for a more complete understanding of this vital photoprotective mechanism.
References
Antheraxanthin's Pivotal Role in Photosynthetic Performance Across Diverse Environments: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of photosynthetic regulation is paramount. This guide provides a comprehensive comparison of antheraxanthin (B39726) levels and their correlation with photosynthetic performance under various environmental conditions. We delve into the experimental data, detailed methodologies, and the underlying signaling pathways to offer a clear perspective on this crucial xanthophyll.
Antheraxanthin, a key component of the xanthophyll cycle, plays a dual role in photosynthesis. It acts as an accessory light-harvesting pigment, broadening the absorption spectrum of light for photosynthesis[1][2]. More critically, it serves as an essential intermediate in the photoprotective mechanism known as non-photochemical quenching (NPQ), which safely dissipates excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage[3]. The dynamic conversion of violaxanthin (B192666) to antheraxanthin and then to zeaxanthin (B1683548) is finely tuned in response to environmental cues, particularly light intensity[3].
Correlating Antheraxanthin Levels with Photosynthetic Performance: A Data-Driven Comparison
The following tables summarize quantitative data from various studies, illustrating the relationship between antheraxanthin levels and key photosynthetic parameters across different environmental stressors.
Table 1: Antheraxanthin Levels and Non-Photochemical Quenching (NPQ) Under High Light Stress
| Plant Species | Environmental Condition | Antheraxanthin + Zeaxanthin/(Violaxanthin + Antheraxanthin + Zeaxanthin) Ratio | NPQ Level | Reference |
| Arabidopsis thaliana | High Light (1500 µmol photons m⁻² s⁻¹) | Increased significantly compared to low light | Increased significantly | [4] |
| Eucalyptus parramattensis | Heatwave (High Light & High Temp) | Increased 1.2 to 1.4-fold | Not directly quantified, but implied increase in photoprotection | [5] |
| Ulva pertusa (Macro-alga) | Desiccation (High Light & Water Stress) | Showed a linear correlation with NPQ | Increased significantly | [6] |
| Barley (Hordeum vulgare) | High Light (1800 µmol photons m⁻² s⁻¹) | Ratio of (A+Z+V) to total carotenoids increased from 0.22 to 0.32 | Not directly quantified, but implied increase in photoprotection | [7] |
Table 2: Antheraxanthin Levels and Photosynthetic Efficiency Under Other Environmental Stresses
| Plant Species | Environmental Condition | Antheraxanthin Level | Photosynthetic Parameter | Observation | Reference |
| Arabidopsis thaliana | Drought and Fluctuating Light | Increased in wild type under drought | NPQ amplitude | Synergy between zeaxanthin (derived from antheraxanthin) and PsbS protein in enhancing NPQ under drought.[8][9] | [8][9] |
| Taraxacum officinale (Dandelion) | High Altitude (High UV & Light) | High rates of accumulation | Implied higher photoprotective capacity | Antheraxanthin levels were higher at a 3600m summit compared to a 1600m slope.[3] | [3] |
| Zizania latifolia | High Temperature | Not specified | Net photosynthetic rate (Pn) | High temperatures generally inhibit photosynthetic activity.[10] | [10] |
| Grasslands (various species) | Seasonal Variation (Temperature & VPD) | Not specified | Maximum photosynthetic capacity (Amax) | Temperature and vapor pressure deficit (VPD) are major drivers of seasonal changes in photosynthetic capacity.[11] | [11] |
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific comparison. Below are detailed methodologies for the key experiments cited in this guide.
Quantification of Antheraxanthin and Other Xanthophylls by High-Performance Liquid Chromatography (HPLC)
This protocol is a standard method for the separation and quantification of plant pigments.
1. Pigment Extraction:
-
Harvest leaf or algal tissue and immediately freeze in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extract the pigments by adding a known volume of 100% acetone (B3395972) (or 80% acetone in water) and vortexing thoroughly.
-
Centrifuge the mixture to pellet the debris.
-
Collect the supernatant containing the pigments. Repeat the extraction until the pellet is colorless.
-
Combine the supernatants and filter through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used for separating carotenoids.
-
Mobile Phase: A gradient of solvents is often employed. For example, a gradient system of methanol, water, acetonitrile, and dichloromethane (B109758) can be used[12][13].
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at specific wavelengths. Antheraxanthin is typically detected around 480 nm[12].
-
Quantification: The concentration of antheraxanthin is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of an authentic antheraxanthin standard[14][15].
Measurement of Photosynthetic Performance using Chlorophyll Fluorescence
Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of photosystem II (PSII) and overall photosynthetic health.[16][17][18]
1. Dark Adaptation:
-
Before measurement, the plant material (e.g., a leaf) must be dark-adapted for at least 20-30 minutes. This ensures that all reaction centers of PSII are open and ready to accept light energy.
2. Measurement of Fv/Fm (Maximum Quantum Yield of PSII):
-
A modulated fluorometer is used to measure the minimal fluorescence (Fo) by applying a weak measuring light.
-
A saturating pulse of high-intensity light is then applied to transiently close all PSII reaction centers, and the maximum fluorescence (Fm) is measured.
-
The maximum quantum yield of PSII is calculated as Fv/Fm = (Fm - Fo) / Fm. A decrease in this value indicates stress or damage to the photosynthetic apparatus.
3. Measurement of Non-Photochemical Quenching (NPQ):
-
After the initial Fv/Fm measurement, the leaf is exposed to a period of actinic (photosynthetically active) light.
-
During this light exposure, saturating pulses are applied at intervals to measure the maximum fluorescence in the light-adapted state (Fm').
-
NPQ is calculated as (Fm - Fm') / Fm'. An increase in NPQ indicates a higher capacity for heat dissipation.[19]
4. Other Photosynthetic Parameters:
-
Modern fluorometers can also calculate other parameters such as the effective quantum yield of PSII (Y(II)), photochemical quenching (qP), and the electron transport rate (ETR), providing a more comprehensive picture of photosynthetic performance.[19]
In Vitro Assay for Violaxanthin De-epoxidase (VDE) Activity
VDE is the enzyme that catalyzes the conversion of violaxanthin to antheraxanthin and zeaxanthin. Its activity is a key regulatory point in the xanthophyll cycle.
1. Enzyme Extraction:
-
Isolate thylakoids from fresh leaf tissue.
-
Freeze-thaw the thylakoids to release the lumenal contents, including VDE.
2. Assay Mixture:
-
The reaction mixture typically contains a buffer at an acidic pH (around 5.1-5.2) to activate the enzyme, the substrate violaxanthin, and the co-factor ascorbate[4][20][21][22].
3. Activity Measurement:
-
The activity of VDE is monitored by measuring the change in absorbance associated with the conversion of violaxanthin to zeaxanthin. This can be done spectrophotometrically by observing the decrease in absorbance at a specific wavelength (e.g., 502-540 nm)[21].
-
Alternatively, the reaction can be stopped at different time points, and the pigment composition can be analyzed by HPLC to quantify the amounts of violaxanthin, antheraxanthin, and zeaxanthin.
Visualizing the Pathways and Workflows
To better understand the complex relationships and processes discussed, the following diagrams have been generated using Graphviz.
Caption: The Xanthophyll Cycle signaling pathway.
Caption: Experimental workflow for correlation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antheraxanthin, a Light Harvesting Carotenoid Found in a Chromophyte Alga - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 4. Ascorbate Deficiency Can Limit Violaxanthin De-Epoxidase Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An extreme heatwave enhanced the xanthophyll de-epoxidation state in leaves of Eucalyptus trees grown in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential Control of Xanthophylls and Light-Induced Stress Proteins, as Opposed to Light-Harvesting Chlorophyll a/b Proteins, during Photosynthetic Acclimation of Barley Leaves to Light Irradiance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Non-Photochemical Quenching under Drought and Fluctuating Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ps.ueb.cas.cz [ps.ueb.cas.cz]
- 11. Frontiers | Seasonal variation of ecosystem photosynthetic capacity and its environmental drivers in global grasslands [frontiersin.org]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. tandfonline.com [tandfonline.com]
- 16. experts.illinois.edu [experts.illinois.edu]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Chlorophyll Fluorescence Measurements in Arabidopsis Wild-type and Photosystem II Mutant Leaves [en.bio-protocol.org]
- 19. Chlorophyll fluorescence - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Antheraxanthin Metabolism: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic regulation of antheraxanthin (B39726) metabolism is crucial for applications ranging from enhancing crop resilience to developing novel therapeutics. This guide provides a comparative analysis of transcriptomic data on key genes involved in antheraxanthin synthesis and degradation, supported by experimental protocols and pathway visualizations.
Antheraxanthin is a key intermediate in the xanthophyll cycle, a vital photoprotective mechanism in photosynthetic organisms.[1][2][3] The reversible conversion of violaxanthin (B192666) to zeaxanthin (B1683548) via antheraxanthin, catalyzed by the enzymes violaxanthin de-epoxidase (VDE) and zeaxanthin epoxidase (ZEP), allows plants and algae to dissipate excess light energy and protect themselves from photo-oxidative damage.[4][5][6][7][8] The expression of the genes encoding these enzymes is tightly regulated by various environmental stimuli, particularly light and abiotic stress.[9][10][11][12][13]
Gene Expression Under Abiotic Stress: A Comparative Overview
Transcriptomic studies have revealed significant changes in the expression of ZEP and VDE genes in response to various abiotic stresses. This comparative table summarizes key findings from different studies.
| Organism | Stress Condition | Gene | Regulation | Fold Change (approx.) | Reference |
| Nicotiana plumbaginifolia | Drought | ABA2 (ZEP) | Upregulated (in roots) | 2.5 - 7 | [2] |
| Nicotiana plumbaginifolia | Drought | ABA2 (ZEP) | Downregulated (in leaves) | 1.5 - 5 | [2] |
| Arabidopsis thaliana | High Light | VDE (NPQ1) | Upregulated | Not specified | [4] |
| Cerasus humilis | Drought & Salt | ChVDE | Upregulated | Not specified | [14] |
| Phyllostachys edulis (Moso bamboo) | High Light | PeVDE | Upregulated | Not specified | [5][6] |
| Brassica rapa L. ssp. Pekinensis | Salinity | Carotenoid biosynthesis genes | Downregulated | Not specified | [11] |
The Antheraxanthin Metabolism Pathway
Antheraxanthin is a central component of the xanthophyll cycle. The following diagram illustrates the key enzymatic conversions.
Caption: The Xanthophyll Cycle showing the interconversion of Violaxanthin, Antheraxanthin, and Zeaxanthin.
Experimental Protocols
A generalized workflow for comparative transcriptomic analysis of antheraxanthin metabolism genes is outlined below. Specific details may vary between studies.
Plant Material and Stress Treatment
-
Growth Conditions: Plants are typically grown under controlled environmental conditions (e.g., specific light intensity, temperature, and photoperiod).
-
Stress Application: Abiotic stress is applied at a specific developmental stage. For example, drought stress can be induced by withholding water, while high light stress involves exposure to a higher photon flux density.[5][6][14]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from relevant tissues (e.g., leaves) using commercially available kits or standard protocols like the Trizol method.
-
Library Preparation: mRNA is enriched, fragmented, and reverse-transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).[15][16][17][18][19][20]
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Read Mapping: The high-quality reads are mapped to a reference genome or assembled de novo to create a transcriptome.
-
Differential Gene Expression Analysis: The expression levels of genes are quantified, and statistical analyses are performed to identify differentially expressed genes (DEGs) between control and stress-treated samples.[15][16][19]
-
Functional Annotation: DEGs are annotated using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to understand their biological functions and associated pathways.[21]
The following diagram illustrates a typical experimental workflow for a comparative transcriptomics study.
Caption: A generalized workflow for comparative transcriptomics experiments.
Concluding Remarks
The comparative analysis of transcriptomic data provides valuable insights into the complex regulatory networks governing antheraxanthin metabolism. Understanding how the expression of key genes like ZEP and VDE is modulated by environmental cues is fundamental for developing strategies to enhance plant stress tolerance and for the bio-engineering of carotenoid pathways in various organisms. Future research combining transcriptomics with proteomics and metabolomics will further elucidate the intricate mechanisms of antheraxanthin metabolism and its role in biological systems.[21][22][23]
References
- 1. researchgate.net [researchgate.net]
- 2. Expression Studies of the Zeaxanthin Epoxidase Gene in Nicotiana plumbaginifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 5. Frontiers | PeVDE, a violaxanthin de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light [frontiersin.org]
- 6. PeVDE, a violaxanthin de-epoxidase gene from moso bamboo, confers photoprotection ability in transgenic Arabidopsis under high light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZEAXANTHIN EPOXIDASE Activity Potentiates Carotenoid Degradation in Maturing Seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mutation Analysis of Violaxanthin De-epoxidase Identifies Substrate-binding Sites and Residues Involved in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antheraxanthin: Insights delving from biosynthesis to processing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Transcriptomic response of minor millets to abiotic stresses [frontiersin.org]
- 13. Frontiers | Transcriptomics of Biostimulation of Plants Under Abiotic Stress [frontiersin.org]
- 14. Overexpression of the ChVDE gene, encoding a violaxanthin de-epoxidase, improves tolerance to drought and salt stress in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative transcriptome analysis reveals the redirection of metabolic flux from cell growth to astaxanthin biosynthesis in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNA-seq analysis of Tigriopus californicus under multiple dietary conditions. [escholarship.org]
- 18. Whole Genome Sequencing and RNA-seq-Driven Discovery of New Targets That Affect Carotenoid Synthesis in Phaffia rhodozyma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Integrated transcriptomics and metabolomics analyses of the effects of bagging treatment on carotenoid biosynthesis and regulation of Areca catechu L - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrative Targeted Metabolomics and Transcriptomics Reveal the Mechanism of Leaf Coloration in Impatiens hawkeri ‘Sakimp005’ - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Progress in Transcriptomics and Metabolomics in Plant Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Functional Role of (9Z)-Antheraxanthin Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key genetic mutants used to elucidate the functional role of (9Z)-antheraxanthin, a critical intermediate in the xanthophyll cycle. By examining the phenotypic and physiological differences between wild-type organisms and mutants deficient in specific enzymes, we can validate the indispensable role of antheraxanthin (B39726) in photoprotection.
The Xanthophyll Cycle: Antheraxanthin's Central Role
This compound is a xanthophyll pigment that functions as a key intermediate in the xanthophyll cycle, a crucial photoprotective mechanism in plants, algae, and some photosynthetic bacteria.[1][2] This cycle involves the enzymatic conversion of carotenoid pigments to regulate the dissipation of excess light energy as heat, a process known as non-photochemical quenching (NPQ).[2][3]
The cycle is primarily controlled by two key enzymes:
-
Violaxanthin (B192666) de-epoxidase (VDE) : Activated by low pH in the thylakoid lumen (a condition caused by high light), VDE catalyzes the conversion of violaxanthin to antheraxanthin, and subsequently to zeaxanthin (B1683548).[1][4][5]
-
Zeaxanthin epoxidase (ZEP) : This enzyme catalyzes the reverse reaction, converting zeaxanthin back to antheraxanthin and then to violaxanthin, a process that predominates in low-light conditions.[1][6]
Antheraxanthin's position as the intermediate suggests its functional importance is intrinsically linked to the dynamic conversion between violaxanthin and the potent energy-quencher, zeaxanthin.[1][2]
References
- 1. Antheraxanthin - Wikipedia [en.wikipedia.org]
- 2. Carotenoids as natural functional pigments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epoxidation of zeaxanthin and antheraxanthin reverses non-photochemical quenching of photosystem II chlorophyll a fluorescence in the presence of trans-thylakoid delta pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Pivotal Role of Antheraxanthin: A Comparative Review Across Photosynthetic Lineages
Antheraxanthin (B39726), a key intermediate in the xanthophyll cycle, plays a crucial, albeit varied, role in the photoprotective strategies of different photosynthetic lineages. This review provides a comparative analysis of antheraxanthin's function in land plants, green algae, diatoms, and dinoflagellates, supported by quantitative data and detailed experimental protocols.
Antheraxanthin is a xanthophyll pigment that acts as an intermediary in the light-dependent, enzymatic conversion of violaxanthin (B192666) to zeaxanthin (B1683548), a process central to dissipating excess light energy and preventing photo-oxidative damage. This process, known as the violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle, is a primary mechanism of non-photochemical quenching (NPQ), where excess energy is harmlessly dissipated as heat.[1][2] While the fundamental role of antheraxanthin as a component of this cycle is conserved, its specific contribution, concentration, and the dynamics of its conversion vary significantly across different photosynthetic organisms.[3]
Comparative Analysis of Antheraxanthin's Function
The function of antheraxanthin is intrinsically linked to the specific xanthophyll cycle(s) present in an organism. Land plants and green algae primarily utilize the VAZ cycle.[2] Diatoms, on the other hand, possess both the VAZ cycle and the diadinoxanthin-diatoxanthin (DD) cycle.[4][5] Dinoflagellates also primarily utilize the DD cycle, though some species have been found to contain pigments of the VAZ cycle.[6]
Land Plants
In land plants, antheraxanthin is a critical intermediate in the gradual conversion of violaxanthin to the potent energy quencher, zeaxanthin, under high light conditions. While zeaxanthin is the most effective quencher, antheraxanthin itself contributes to NPQ.[7] Under sustained high light or stress conditions, the pool of xanthophyll cycle pigments (violaxanthin + antheraxanthin + zeaxanthin, or VAZ) increases, and the de-epoxidation state (DES), calculated as (antheraxanthin + zeaxanthin) / (violaxanthin + antheraxanthin + zeaxanthin), rises significantly.[8][9]
Green Algae
The role of the xanthophyll cycle and antheraxanthin in green algae can be more ambiguous compared to land plants. While the VAZ cycle is functional, its direct correlation with NPQ can vary between species.[10] Some green algae exhibit a less direct relationship between the DES and NPQ, suggesting a greater reliance on other photoprotective mechanisms.[11] In certain species, antheraxanthin can accumulate to significant levels under high light.[12]
Diatoms
Diatoms exhibit a more complex photoprotective strategy, employing both the VAZ and DD cycles.[4][5] Under high light, the de-epoxidation of diadinoxanthin (B97544) to diatoxanthin (B1232557) is the primary and more rapid response for NPQ induction. However, under prolonged high light stress, the VAZ cycle is also activated, leading to the accumulation of antheraxanthin and zeaxanthin.[13][14] This suggests a two-tiered photoprotective system where the DD cycle provides rapid, short-term protection, while the VAZ cycle, with antheraxanthin as a key player, contributes to longer-term acclimation.
Dinoflagellates
In most photosynthetic dinoflagellates, the DD cycle is the dominant mechanism for photoprotection.[6] While some species have been reported to contain violaxanthin, antheraxanthin, and zeaxanthin, their functional role in a VAZ cycle and their contribution to NPQ is less clear and appears to be species-specific. The primary response to high light involves the conversion of diadinoxanthin to diatoxanthin.[6]
Quantitative Data Comparison
The following tables summarize the quantitative data on the concentration of xanthophyll cycle pigments and the de-epoxidation state (DES) in different photosynthetic lineages under low and high light conditions.
Table 1: Xanthophyll Cycle Pigment Composition (mmol mol⁻¹ chlorophyll (B73375) a)
| Photosynthetic Lineage | Species | Condition | Violaxanthin (V) | Antheraxanthin (A) | Zeaxanthin (Z) | Reference |
| Land Plant | Nothofagus nitida (Sun-acclimated) | Low Light | ~100 | ~20 | ~30 | [15] |
| High Light | ~40 | ~30 | ~80 | [15] | ||
| Green Alga | Chlamydomonas reinhardtii | Low Light (50 µmol m⁻² s⁻¹) | ~12 | ~1 | ~1 | [16] |
| High Light (1000 µmol m⁻² s⁻¹) | ~4 | ~3 | ~7 | [16] | ||
| Diatom | Phaeodactylum tricornutum | Low Light | Present | Low/Undetectable | Low/Undetectable | [14] |
| High Light (6h) | Decreased | Increased | Increased | [14] | ||
| Brown Alga | Sargassum thunbergii | Dark | ~15.5 | ~0.5 | ~0.5 | [17] |
| High Light (80 min) | ~4.5 | ~2.1 | ~9.5 | [17] |
Table 2: De-epoxidation State (DES) and Non-Photochemical Quenching (NPQ)
| Photosynthetic Lineage | Species | Condition | DES [(A+Z)/(V+A+Z)] | NPQ | Reference |
| Land Plant | Nothofagus nitida (Sun-acclimated) | High Light | ~0.50 | - | [15] |
| Green Alga | Chlamydomonas reinhardtii | High Light (1000 µmol m⁻² s⁻¹) | ~0.71 | - | [16] |
| Diatom | Phaeodactylum tricornutum (HL acclimated) | High Light | High | High | [13] |
| Brown Alga | Sargassum thunbergii | High Light (80 min) | ~0.51 | ~10 | [17] |
Experimental Protocols
Pigment Extraction and HPLC Analysis
This protocol describes a standard method for the extraction and quantification of photosynthetic pigments, including antheraxanthin, from plant and algal tissues.
Methodology:
-
Sample Collection: Harvest a known amount of fresh tissue (e.g., leaf disc or algal pellet).
-
Homogenization: Immediately grind the tissue in 100% cold acetone (B3395972) using a chilled mortar and pestle. The addition of a small amount of sodium ascorbate (B8700270) can prevent pigment degradation.
-
Extraction: Continue grinding until the tissue is colorless. Transfer the acetone extract to a centrifuge tube.
-
Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g) for 5 minutes to pellet cell debris.
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Inject the filtered extract into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a photodiode array (PDA) detector.
-
Separation: Use a gradient of solvents to separate the pigments. A common solvent system starts with a high concentration of a polar solvent (e.g., acetonitrile/methanol/water) and gradually increases the concentration of a less polar solvent (e.g., ethyl acetate).
-
Quantification: Identify and quantify the pigments based on their retention times and absorption spectra compared to known standards. Antheraxanthin typically absorbs maximally around 445 nm.
Non-Photochemical Quenching (NPQ) Measurement
This protocol outlines the measurement of NPQ using a pulse-amplitude-modulated (PAM) fluorometer.
Methodology:
-
Dark Adaptation: Dark-adapt the sample (e.g., a leaf or a concentrated algal suspension) for at least 20 minutes.
-
Measurement of F₀ and Fₘ:
-
Measure the minimum fluorescence (F₀) by applying a weak measuring light.
-
Measure the maximum fluorescence (Fₘ) by applying a short, saturating pulse of high-intensity light.
-
-
Actinic Light Exposure: Illuminate the sample with a continuous actinic light of a specific intensity to induce photosynthesis and NPQ.
-
Measurement of Fₘ' and F': During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ'). The steady-state fluorescence in the light is denoted as F'.
-
Calculation of NPQ: Calculate NPQ using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.
-
Recovery: Turn off the actinic light and continue to apply saturating pulses in the dark to measure the relaxation of NPQ.
Visualizations
Xanthophyll Cycle Signaling Pathway
Caption: The Violaxanthin-Antheraxanthin-Zeaxanthin (VAZ) Cycle.
Experimental Workflow for Pigment Analysis and NPQ Measurement
Caption: Workflow for correlating antheraxanthin levels with NPQ.
Conclusion
Antheraxanthin serves as a vital cog in the photoprotective machinery of a diverse array of photosynthetic organisms. While its fundamental role as an intermediate in the VAZ cycle is conserved across land plants and various algal lineages, its quantitative contribution to NPQ and the dynamics of its interconversion are finely tuned to the specific ecological niche and evolutionary history of the organism. In land plants and many green algae, it is an essential stepping stone to the highly efficient quencher, zeaxanthin. In diatoms, its role is integrated into a more complex, dual-layered xanthophyll cycle system. Further research into the precise regulatory mechanisms governing antheraxanthin metabolism in different lineages, particularly in understudied groups like dinoflagellates, will provide a more complete picture of the elegant strategies that photosynthetic life has evolved to cope with the challenges of a fluctuating light environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Lipid Dependence of Xanthophyll Cycling in Higher Plants and Algae [frontiersin.org]
- 3. The xanthophyll cycle balances photoprotection and photosynthetic efficiency in the seawater alga Nannochloropsis oceanica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosynthetic Pigments in Diatoms [mdpi.com]
- 6. Essential components of the xanthophyll cycle differ in high and low toxin Karenia brevis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The xanthophyll cycle and NPQ in diverse desert and aquatic green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Both major xanthophyll cycles present in nature promote nonphotochemical quenching in a model diatom - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Xanthophyll cycle-related non-photochemical quenching protects Sargassum thunbergii from high light-induced photoinhibition [frontiersin.org]
Quantitative comparison of antheraxanthin in sun-acclimated vs. shade-acclimated leaves
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of antheraxanthin (B39726) concentrations in sun-acclimated versus shade-acclimated leaves, supported by experimental data and detailed protocols. Antheraxanthin is a key component of the xanthophyll cycle, a critical photoprotective mechanism in plants.
Plants acclimated to high-light environments (sun leaves) exhibit distinct physiological and biochemical adaptations compared to those in low-light conditions (shade leaves). One of the most significant differences lies in the composition and dynamics of the xanthophyll cycle pigments: violaxanthin (B192666), antheraxanthin, and zeaxanthin (B1683548). Antheraxanthin, an intermediate in this cycle, plays a crucial role in dissipating excess light energy as heat, thereby protecting the photosynthetic apparatus from photodamage. Sun leaves consistently maintain a larger pool of these photoprotective pigments and exhibit a higher conversion rate of violaxanthin to antheraxanthin and zeaxanthin upon exposure to high light.
Quantitative Data Summary
The concentration of antheraxanthin and other xanthophyll cycle pigments is significantly higher in sun-acclimated leaves compared to shade-acclimated leaves. This is a consistent finding across a wide range of plant species.[1][2][3][4] The total pool of xanthophyll cycle pigments (Violaxanthin + Antheraxanthin + Zeaxanthin, or VAZ) can be approximately four times greater in sun leaves.[1]
While specific antheraxanthin values can vary depending on the plant species, light intensity, and duration of exposure, the general trend is a larger substrate pool and a more dynamic conversion in sun leaves. The following table summarizes representative data on the xanthophyll cycle pool size and de-epoxidation state.
| Parameter | Sun-Acclimated Leaves | Shade-Acclimated Leaves | Key Observations |
| Total Xanthophyll Cycle Pool (VAZ) / Chlorophyll (B73375) | Significantly Higher (can be ~4x greater) | Significantly Lower | Sun leaves invest more in photoprotective pigments relative to their light-harvesting chlorophyll.[1][5][6] |
| Antheraxanthin + Zeaxanthin (A+Z) Content at Midday | High | Low to negligible | In high light, a large portion of the VAZ pool in sun leaves is converted to antheraxanthin and zeaxanthin to dissipate excess energy.[2][7] |
| De-epoxidation State ((A+Z)/(V+A+Z)) at Midday | High (e.g., >80% in some species) | Very Low (often near 0%) | This ratio indicates the activation level of the photoprotective cycle. Sun leaves show a much higher activation state.[2] |
| Violaxanthin (V) Content at Midday | Low to Moderate | High (constitutes most of the VAZ pool) | In shade leaves, the cycle is largely inactive, and pigments remain in the violaxanthin state.[1][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of the xanthophyll cycle and a typical experimental workflow for quantifying antheraxanthin in leaf samples.
Experimental Protocols
The quantification of antheraxanthin and other carotenoids from leaf tissue is most accurately achieved using High-Performance Liquid Chromatography (HPLC).
Pigment Extraction
This protocol is designed to rapidly extract pigments while preserving their in-vivo state.
-
Sample Collection: Collect leaf discs from sun- and shade-acclimated plants. For accurate measurement of the de-epoxidation state, samples should be immediately flash-frozen in liquid nitrogen to stop enzymatic activity.
-
Homogenization: Grind the frozen leaf tissue to a fine powder under liquid nitrogen.
-
Solvent Extraction: Add a known volume of a cold extraction solvent. Common solvents include 100% acetone, 80% acetone in water, or 100% ethanol.[8] The choice of solvent can affect extraction efficiency and the resulting absorption spectra.[9]
-
Clarification: Vortex the sample vigorously and then centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet cell debris.
-
Collection: Carefully transfer the supernatant containing the pigments to a new tube. If necessary, filter the supernatant through a 0.22 µm filter before HPLC analysis.
HPLC Quantification
HPLC provides excellent separation of the structurally similar xanthophylls.
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column is typically used.[1] A photodiode array (PDA) or UV-Vis detector set to detect at ~445 nm is suitable for carotenoid detection.
-
Mobile Phase: A gradient of solvents is often used for optimal separation. A common gradient might involve acetonitrile, methanol, and water.
-
Standard Curve: Prepare a standard curve using a purified antheraxanthin standard of known concentration. This allows for the conversion of peak area from the HPLC chromatogram to an absolute concentration.
-
Analysis: Inject the pigment extract onto the HPLC column. Identify the antheraxanthin peak based on its retention time compared to the standard.
-
Quantification: Calculate the concentration of antheraxanthin in the original leaf sample based on the peak area, the standard curve, and the initial weight or area of the leaf tissue. Results are typically expressed per unit of leaf area (e.g., mmol m⁻²) or per unit of total chlorophyll (e.g., mmol mol⁻¹ Chl).[10]
References
- 1. Leaf Xanthophyll content and composition in sun and shade determined by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. [PDF] Survey of Thermal Energy Dissipation and Pigment Composition in Sun and Shade Leaves | Semantic Scholar [semanticscholar.org]
- 5. Morpho-anatomical and physiological differences between sun and shade leaves in Abies alba Mill. (Pinaceae, Coniferales): a combined approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 12.1 - Photosynthesis in sun and shade [rseco.org]
- 8. Analysis of chlorophyll and carotenoid compounds in eucalyptus leaves [protocols.io]
- 9. fdbio-rptu.de [fdbio-rptu.de]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (9Z)-Antheraxanthin: A Guide for Laboratory Professionals
(9Z)-Antheraxanthin, a xanthophyll carotenoid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the proper disposal procedures for this compound.
This compound is classified as a combustible solid and is considered highly hazardous to water (Water Hazard Class 3). Therefore, preventing its release into the environment, particularly into aquatic systems, is of paramount importance. The following procedures outline the necessary precautions and steps for safe handling, spill management, and final disposal.
Quantitative Data for this compound
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆O₃ | [1][2][3] |
| Molecular Weight | 584.87 g/mol | [1][3] |
| Appearance | Solid powder | [3] |
| CAS Number | 640-03-9 | [1][2] |
| Water Solubility | 0.00066 g/L (Predicted) | [4] |
| logP | 8.37 (Predicted) | [4] |
| Storage Temperature | -20°C, desiccated | [2] |
| Stability | Sensitive to air and light | [5][6] |
Experimental Protocol: Disposal of this compound Waste
This protocol details the step-by-step methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: In cases where dust may be generated, a NIOSH-approved respirator is recommended.
2. Waste Collection:
-
Carefully sweep up solid this compound waste, avoiding dust formation.
-
Place the collected material into a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Label the container as "Hazardous Waste: this compound" and include the date.
3. Spill Management: In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
Carefully scoop the spilled material into a designated hazardous waste container.
-
Wipe the area with a wet paper towel or absorbent pad.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water.
4. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Due to its high toxicity to aquatic life, it must not enter the sewer system.[7]
-
Engage a Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to transfer the sealed and labeled waste container to a licensed hazardous waste disposal company. This ensures compliance with local, state, and federal regulations.
-
Contaminated Materials: All contaminated PPE and cleaning materials should be disposed of as hazardous waste along with the chemical.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Antheraxanthin | CAS:640-03-9 | Terpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Microorganisms | 68831-78-7 | Invivochem [invivochem.com]
- 4. PhytoBank: Showing 9'Z-antheraxanthin (PHY0129485) [phytobank.ca]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Xanthophyll|127-40-2|MSDS [dcchemicals.com]
Essential Safety and Logistical Information for Handling (9Z)-Antheraxanthin
For researchers, scientists, and drug development professionals, the proper handling of specialized compounds like (9Z)-Antheraxanthin is paramount for both personal safety and the integrity of experimental outcomes. This document provides a comprehensive guide to the essential safety protocols, operational procedures, and disposal plans for this compound, a carotenoid used in various research applications.
Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved P100 or FFP2 respirator | To prevent inhalation of fine dust which can cause respiratory irritation.[1] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles that can cause mechanical irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat or disposable coveralls | To protect skin and clothing from contamination with the pigment powder.[1][3] |
Operational Plan: Handling and Storage
This compound is a light-sensitive compound.[4] Therefore, all handling and storage procedures must be designed to protect it from light and air to prevent degradation.
Storage:
-
Store in a tightly sealed, opaque container.
-
Store at a controlled low temperature, typically -20°C or -70°C, as specified by the supplier.[4]
-
Store in a dark, dry place.
Handling Workflow Diagram:
Caption: This diagram outlines the procedural flow for safely handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Work in a well-ventilated area, preferably a chemical fume hood, with the lights dimmed or using a red safety light to minimize light exposure.
-
Cover the work surface with a disposable absorbent pad.
-
Put on all required PPE as listed in the table above.
-
Gather all necessary equipment, including spatulas, weighing paper, amber vials, and solvents.
-
-
Weighing and Dissolving:
-
Carefully open the container of this compound.
-
Using a clean spatula, weigh the desired amount of the solid onto weighing paper.
-
Transfer the weighed solid into an amber vial or a container wrapped in aluminum foil.
-
Add the appropriate solvent (e.g., acetone, ethanol, or a mixture of hexane, acetone, and ethanol) to dissolve the solid.[5] Mix gently until fully dissolved.
-
-
Use in Experiments:
-
For quantitative analysis, prepare a series of standard solutions by diluting the stock solution.
-
Keep all solutions in amber vials or wrapped in foil to protect them from light.
-
When not in use, store solutions at a low temperature as recommended for the solid compound.
-
Experimental Protocol: Quantitative Analysis by HPLC
This protocol is adapted from established methods for the analysis of carotenoids and xanthophylls.[6][7][8]
Materials:
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, methyl tert-butyl ether (MTBE), water)
-
Volumetric flasks (amber)
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC system with a photodiode array (PDA) detector and a C30 column
Procedure:
-
Preparation of Standard Stock Solution:
-
Accurately weigh approximately 1 mg of this compound and transfer it to a 10 mL amber volumetric flask.
-
Dissolve the solid in a suitable solvent (e.g., acetone with 0.1% BHT to prevent oxidation) and bring it to volume.[7] This will be your stock solution.
-
-
Preparation of Working Standard Solutions:
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations ranging from approximately 0.1 to 20 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of methanol, MTBE, and water.[9]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: PDA detector set to scan a range of wavelengths, with specific monitoring at the maximum absorbance of this compound (approximately 424, 448, and 478 nm in ethanol).
-
-
Analysis:
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in your samples by comparing the retention time and UV-Vis spectrum with the standard.
-
Quantify the amount of this compound in your samples using the calibration curve.
-
Disposal Plan
This compound is not classified as a hazardous substance, but proper disposal is necessary to maintain a safe laboratory environment.[10]
Disposal Workflow Diagram:
Caption: This diagram illustrates the segregation and disposal process for waste generated from handling this compound.
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, weighing paper, and any unused solid this compound, in a designated, clearly labeled container for non-hazardous chemical waste.
-
Do not dispose of this waste in the regular trash.
-
-
Liquid Waste:
-
Collect all liquid waste, including unused solutions and solvent rinses from cleaning glassware, in a designated, clearly labeled container for non-hazardous liquid chemical waste.
-
Do not pour these solutions down the drain unless your institution's safety office has specifically approved this for the solvents used.[10]
-
-
Final Disposal:
-
All collected waste should be disposed of through your institution's hazardous waste management program or a licensed chemical waste disposal company.[11] This ensures compliance with local, state, and federal regulations.
-
By adhering to these safety and handling protocols, researchers can work with this compound safely and effectively, ensuring the generation of reliable and reproducible data while minimizing risks to themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. 9-cis-Antheraxanthin analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. fda.gov.tw [fda.gov.tw]
- 8. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 9. shimadzu.com [shimadzu.com]
- 10. sfasu.edu [sfasu.edu]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
